molecular formula C9H11ClO B1600271 3-(3-Chlorophenyl)propan-1-ol CAS No. 22991-03-3

3-(3-Chlorophenyl)propan-1-ol

Cat. No.: B1600271
CAS No.: 22991-03-3
M. Wt: 170.63 g/mol
InChI Key: XPEMWIXPCKLTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)propan-1-ol ( 22991-03-3) is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is classified as a biochemical reagent intended for research and development purposes only as a biological material or organic compound in life science studies . This compound serves as a versatile synthetic intermediate. Structurally analogous to 3-phenylpropan-1-ol (hydrocinnamyl alcohol), which is a known building block in organic synthesis , the presence of the meta-chloro substituent on the phenyl ring makes it a valuable precursor for further chemical modifications. It can be used in the development of more complex molecules, including pharmaceuticals and ligands for catalysis. For instance, related compounds such as 3-(3-trifluoromethylphenyl)propan-1-ol are key intermediates in the synthesis of active pharmaceutical ingredients like Cinacalcet . Researchers can utilize the chlorophenyl moiety in metal-catalyzed cross-coupling reactions or transform the alcohol functional group into other valuable functionalities, such as halides or amines, to create novel compound libraries. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; this compound may cause skin and eye irritation and specific target organ toxicity upon single exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEMWIXPCKLTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433708
Record name 3-(3-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22991-03-3
Record name 3-(3-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)propan-1-ol, a key chemical intermediate. The document details its physicochemical properties, spectroscopic profile, and critically evaluates established and potential synthetic routes. Emphasis is placed on the practical execution of these syntheses, including detailed step-by-step protocols and an analysis of the mechanistic principles that govern the choice of reagents and reaction conditions. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the foundational knowledge required for the effective utilization of this versatile building block.

Introduction

This compound is a substituted aromatic alcohol that has garnered interest as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its structure, featuring a flexible propanol chain attached to a chlorinated phenyl ring, offers multiple points for chemical modification, making it a valuable scaffold for the construction of diverse molecular architectures. The presence of the chlorine atom on the phenyl ring can influence the electronic properties and metabolic stability of derivative compounds, a feature often exploited in drug design. This guide will provide an in-depth exploration of its synthesis and key properties, empowering researchers to effectively utilize this compound in their scientific endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the accurate interpretation of analytical data.

Physicochemical Data

The macroscopic properties of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid at room temperature.

PropertyValueSource
CAS Number 22991-03-3[2]
Molecular Formula C₉H₁₁ClO[2]
Molecular Weight 170.64 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point Data not readily available
Melting Point Data not readily available
Solubility Moderately soluble in water
Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, typically in the range of δ 7.0-7.3 ppm. The aliphatic protons of the propanol chain would appear as multiplets in the upfield region. The methylene group adjacent to the hydroxyl group (-CH₂OH) would likely be a triplet around δ 3.6 ppm, the adjacent methylene group (-CH₂-) a multiplet around δ 1.9 ppm, and the benzylic methylene group (Ar-CH₂-) a triplet around δ 2.7 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the nine carbon atoms. The aromatic carbons would resonate in the δ 125-145 ppm region, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The carbons of the propanol chain would appear in the upfield region, with the carbon attached to the hydroxyl group (C-OH) resonating around δ 60-65 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region. The C-Cl stretching vibration would appear in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 170, with a characteristic isotopic pattern (M+2) at m/z 172 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the propanol chain.

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two primary and logical synthetic disconnections are the reduction of a corresponding carboxylic acid or its derivative, and the formation of a carbon-carbon bond via a Grignard reaction.

Synthesis via Reduction of 3-(3-Chlorophenyl)propanoic Acid

A common and reliable method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. 3-(3-Chlorophenyl)propanoic acid is a commercially available starting material. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required for this transformation.

Mechanism and Rationale:

Lithium aluminum hydride is a potent source of hydride ions (H⁻). The reaction proceeds via nucleophilic acyl substitution. The highly polarized Al-H bond delivers a hydride to the electrophilic carbonyl carbon of the carboxylic acid. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. Subsequent hydride attacks reduce the carboxylate to the corresponding primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. A final aqueous workup with acid is necessary to protonate the resulting alkoxide and to decompose any excess reducing agent.

G cluster_0 Reduction of 3-(3-Chlorophenyl)propanoic Acid Start 3-(3-Chlorophenyl)propanoic Acid Reagent 1. LiAlH₄ in dry THF 2. H₃O⁺ workup Start->Reagent Reduction Product This compound Reagent->Product Mechanism Nucleophilic Acyl Substitution (Hydride Attack) Reagent->Mechanism

Fig. 1: Workflow for the reduction of 3-(3-chlorophenyl)propanoic acid.

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen.

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0 °C (ice bath).

  • Addition of Starting Material: A solution of 3-(3-chlorophenyl)propanoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reduction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts as a granular solid that is easily filtered.

  • Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Synthesis via Grignard Reaction

Mechanism and Rationale:

The Grignard reagent, 3-chlorobenzylmagnesium chloride, is prepared by the reaction of 3-chlorobenzyl chloride with magnesium metal in an anhydrous ether. This organometallic species acts as a potent nucleophile, with the benzylic carbon being highly carbanionic. Ethylene oxide, a strained three-membered ring, is an excellent electrophile. The nucleophilic attack of the Grignard reagent on one of the carbon atoms of the ethylene oxide ring leads to the opening of the epoxide. This reaction is highly regioselective, with the nucleophile attacking the less substituted carbon. The initial product is a magnesium alkoxide, which upon acidic workup, is protonated to yield the desired primary alcohol, this compound. The use of anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent.

G cluster_1 Grignard Synthesis Grignard_Formation 3-Chlorobenzyl Chloride + Mg in dry ether Grignard_Reagent 3-Chlorobenzyl- magnesium Chloride Grignard_Formation->Grignard_Reagent Intermediate Magnesium Alkoxide Grignard_Reagent->Intermediate Nucleophilic Attack Electrophile Ethylene Oxide Electrophile->Intermediate Workup H₃O⁺ Workup Intermediate->Workup Product This compound Workup->Product

Fig. 2: Workflow for the Grignard synthesis of this compound.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings and a small crystal of iodine (as an initiator) are placed. A solution of 3-chlorobenzyl chloride in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is then added slowly to the Grignard solution. The reaction is highly exothermic and the temperature should be carefully controlled.

  • Reaction Completion and Workup: After the addition is complete, the mixture is stirred at room temperature for a period to ensure the reaction goes to completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its hydroxyl group and the potential for further functionalization of the aromatic ring.

Intermediate for Epoxide Synthesis

As noted in the literature, a key application of this compound is as an intermediate in the synthesis of epoxides.[1] The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base can induce an intramolecular Williamson ether synthesis (an SN2 reaction) to form the corresponding epoxide, 3-(3-chlorobenzyl)oxirane. These epoxides are versatile intermediates themselves, susceptible to ring-opening reactions with various nucleophiles to introduce a wide range of functionalities.

Precursor for Biologically Active Molecules

The structural motif of a phenylpropanol is found in numerous biologically active compounds. While direct applications of this compound in marketed drugs are not widely documented, its derivatives are of significant interest. For instance, related amino-propanol structures are known to be intermediates in the synthesis of various pharmaceutical agents. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, providing access to a diverse array of chemical entities for screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with straightforward and scalable synthetic routes. Its well-defined physicochemical and spectroscopic properties, coupled with the reactivity of its functional groups, make it an important building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis and properties, offering a solid foundation for its practical application in a research setting.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and potential applications of 3-(3-Chlorophenyl)propan-1-ol (CAS No. 22991-03-3). As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its properties is essential for researchers, scientists, and professionals in drug development. This document consolidates available data, provides expert interpretation of predicted spectral characteristics, and outlines a detailed experimental protocol for its synthesis. All quantitative data is summarized in tables for ease of reference, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a substituted aromatic alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a chlorophenyl group attached to a propanol moiety, imparts a unique combination of lipophilicity and reactivity, making it a valuable precursor in the development of novel therapeutic agents. Notably, it is utilized as an intermediate in the synthesis of epoxides, which are crucial for producing a range of natural products and pharmaceuticals. A comprehensive understanding of its physicochemical characteristics is paramount for its effective utilization and for the development of robust and scalable synthetic processes.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
CAS Number 22991-03-3[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point Predicted: ~270.7 °C at 760 mmHgBased on computational models
Melting Point Not available
Density Predicted: 1.151 g/cm³Based on computational models
Solubility Moderately soluble in water; Soluble in organic solvents like ethanol and diethyl ether.General chemical principles
pKa Predicted: ~15.0Based on the pKa of similar alcohols
LogP (Octanol-Water Partition Coefficient) 2.8[1]

The presence of the chlorine atom on the phenyl ring increases the molecule's lipophilicity, as indicated by the LogP value of 2.8.[1] The hydroxyl group, however, allows for hydrogen bonding, contributing to its moderate solubility in water.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section provides a detailed prediction of its key spectroscopic features based on established principles and data from analogous compounds. This information is crucial for the identification and characterization of the compound in a laboratory setting.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.26m1HAr-HAromatic proton ortho to the chloro group.
~ 7.15-7.20m3HAr-HRemaining aromatic protons.
~ 3.68t2H-CH₂-OHMethylene protons adjacent to the hydroxyl group, split by the neighboring methylene group.
~ 2.75t2HAr-CH₂-Methylene protons adjacent to the aromatic ring, split by the neighboring methylene group.
~ 1.90p2H-CH₂-CH₂-CH₂-Methylene protons in the middle of the propyl chain, split by the two adjacent methylene groups.
~ 1.5 (broad s)s1H-OHThe hydroxyl proton signal is often broad and may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 144Ar-C (quaternary)Aromatic carbon attached to the propyl chain.
~ 134Ar-C (quaternary)Aromatic carbon attached to the chlorine atom.
~ 130Ar-CHAromatic methine carbon.
~ 128Ar-CHAromatic methine carbon.
~ 127Ar-CHAromatic methine carbon.
~ 126Ar-CHAromatic methine carbon.
~ 62-CH₂-OHCarbon of the methylene group attached to the hydroxyl group.
~ 34Ar-CH₂-Carbon of the methylene group attached to the aromatic ring.
~ 31-CH₂-CH₂-CH₂-Carbon of the central methylene group in the propyl chain.
Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum is expected to show characteristic absorption bands for the hydroxyl and aromatic functionalities.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400 (broad)StrongO-H stretch of the alcohol
3000-3100MediumC-H stretch of the aromatic ring
2850-2960MediumC-H stretch of the aliphatic chain
1550-1600MediumC=C stretch of the aromatic ring
1050-1150StrongC-O stretch of the primary alcohol
700-800StrongC-Cl stretch
Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns characteristic of aromatic alcohols.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
170/172[M]⁺ (Molecular ion) with isotopic pattern for one chlorine atom
152/154[M - H₂O]⁺
139/141[M - CH₂OH]⁺
111/113[C₆H₄Cl]⁺
91[C₇H₇]⁺ (Tropylium ion)

Synthesis Protocol

A common and reliable method for the synthesis of this compound is the reduction of 3-(3-chlorophenyl)propanoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Reaction Scheme

Synthesis reactant 3-(3-chlorophenyl)propanoic acid product This compound reactant->product Reduction reagent 1. LiAlH₄, Dry THF 2. H₃O⁺ workup

Caption: Reduction of 3-(3-chlorophenyl)propanoic acid to this compound.

Step-by-Step Methodology

Materials:

  • 3-(3-chlorophenyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carboxylic Acid: Dissolve 3-(3-chlorophenyl)propanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filtration: Filter the resulting white precipitate of aluminum salts through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and the ether washings and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Setup LiAlH₄ in THF addition 2. Add Carboxylic Acid setup->addition react 3. Stir at RT addition->react quench 4. Quench with H₂O/NaOH react->quench filter 5. Filter Aluminum Salts quench->filter extract 6. Extract with Ether filter->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its utility stems from the ability to further functionalize both the hydroxyl group and the aromatic ring.

  • Precursor for Epoxides: As mentioned, this alcohol is a key starting material for the synthesis of chiral epoxides. These epoxides are highly sought-after intermediates in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients (APIs).

  • Synthesis of Trazodone Analogs: Research has shown the use of related chlorophenyl-containing building blocks in the synthesis of trazodone analogs, which are investigated for their potential as antidepressant agents with dual 5-HT1A/5-HT7 receptor affinity.

  • General Synthetic Intermediate: The hydroxyl group can be easily converted into other functional groups such as halides, esters, and ethers, allowing for its incorporation into a wide range of molecular scaffolds for drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in pharmaceutical research and development. This guide has provided a detailed, albeit partially predictive, overview of its physicochemical and spectral properties, a robust synthesis protocol, and insights into its applications. While a lack of publicly available experimental data for certain parameters necessitates reliance on theoretical predictions, the information presented herein offers a solid foundation for scientists and researchers working with this compound. Further experimental validation of the predicted data is encouraged to enhance the collective understanding of this versatile molecule.

References

3-(3-Chlorophenyl)propan-1-ol structural analysis and confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structural Analysis and Confirmation of 3-(3-Chlorophenyl)propan-1-ol

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor and regulatory compliance. This compound is a valuable chemical intermediate, notably utilized in the synthesis of various pharmaceuticals and natural products.[1] Its precise molecular architecture dictates its reactivity and suitability for subsequent chemical transformations. Therefore, a robust analytical workflow to verify its identity and purity is not merely a procedural formality but a critical checkpoint to ensure the integrity of the entire research and development pipeline.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Moving beyond a simple recitation of methods, we will explore the synergistic interplay of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This integrated strategy forms a self-validating system, where each technique provides a unique piece of the structural puzzle, culminating in a definitive and irrefutable confirmation of the molecule's identity.

Compound Profile

Before delving into the analytical methodologies, it is essential to establish the foundational chemical and physical properties of the target compound. This information provides a theoretical framework against which experimental data will be compared.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₉H₁₁ClO[1][2]
Molecular Weight 170.64 g/mol [1][2]
Monoisotopic Mass 170.0498427 Da[2][3]
CAS Number 22991-03-3[2][4]
Appearance Data not available[4]
SMILES C1=CC(=CC(=C1)Cl)CCCO[2][3]

The Analytical Triad for Structural Elucidation

No single analytical technique can provide a complete structural picture with absolute certainty. A robust confirmation relies on the convergence of data from orthogonal methods.[5][6] Our approach is centered on an analytical triad:

  • Mass Spectrometry (MS): Provides the high-level view, confirming the molecular weight and elemental composition.[5]

  • Infrared (IR) Spectroscopy: Acts as a functional group detector, verifying the presence of key chemical bonds (e.g., alcohol).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers the high-resolution blueprint, mapping the precise connectivity of atoms within the molecule.[5][7]

cluster_workflow Structural Elucidation Workflow Sample Sample: Purified This compound MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Integration Integrated Data Analysis MS->Integration  Molecular Weight  Isotopic Pattern (Cl)  Fragmentation IR->Integration  Functional Groups  (O-H, C-O, C-Cl) NMR->Integration  Atom Connectivity  H & C Environments  Stereochemistry Confirmation Confirmed Structure C₉H₁₁ClO Integration->Confirmation

Caption: Integrated workflow for the structural confirmation of this compound.

Mass Spectrometry (MS): The Molecular Scale

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For our purpose, Electron Ionization (EI) is a common technique that fragments the molecule in a reproducible way, providing a unique fingerprint and information about its structure. The most critical piece of information is the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

Experimental Protocol (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation:

The mass spectrum of this compound provides several key validation points.

  • Molecular Ion (M⁺) Peak: The primary confirmation comes from the molecular ion peak. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl, ~75.8% abundance; ³⁷Cl, ~24.2% abundance), we expect to see a characteristic M⁺ and M+2 peak pattern in an approximate 3:1 ratio.

    • M⁺ Peak (with ³⁵Cl): m/z ≈ 170.05

    • M+2 Peak (with ³⁷Cl): m/z ≈ 172.05

  • Key Fragmentation Patterns: The fragmentation pattern provides corroborating structural evidence. Expected fragments include:

    • Loss of Water [M-H₂O]⁺: A peak at m/z ≈ 152, resulting from the dehydration of the alcohol.

    • Benzylic Cleavage: A strong peak corresponding to the chlorotropylium ion or related structures. Cleavage of the C-C bond between the propyl chain and the aromatic ring can lead to various fragments.

    • Propyl Chain Fragmentation: Cleavage along the aliphatic chain will also produce characteristic smaller fragments.

Ion FragmentExpected m/z (for ³⁵Cl)Significance
[M]⁺170Molecular Ion
[M+2]⁺172Isotopic peak confirming one Cl atom
[M-H₂O]⁺152Confirms presence of an alcohol group
[C₇H₆Cl]⁺125Fragment containing the chlorophenyl group

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle: IR spectroscopy measures the vibration of bonds within a molecule when they absorb infrared radiation.[7] Specific bonds absorb at characteristic frequencies, allowing for the identification of functional groups.[5] This technique is particularly effective for confirming the presence of the alcohol (-OH) group and the aromatic ring.

Experimental Protocol (FTIR, Thin Film):

  • Sample Preparation: Place one drop of the neat liquid sample (if applicable) or a concentrated solution onto a salt plate (e.g., NaCl or KBr).

  • Acquisition: Place the plate in the spectrometer's sample holder.

  • Analysis: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum provides a quick and definitive check for the key functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is the unmistakable signature of the alcohol's hydroxyl group.[8] Its broadness is due to hydrogen bonding.

  • C-H Stretches:

    • Aromatic C-H: Sharp, medium-intensity peaks appear just above 3000 cm⁻¹ .

    • Aliphatic C-H: Strong, sharp peaks appear just below 3000 cm⁻¹ (~2960-2850 cm⁻¹).[8]

  • C=C Aromatic Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.

  • C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region indicates the C-O single bond of the primary alcohol.[8]

  • C-Cl Stretch: A medium to strong band in the fingerprint region, typically around 800-600 cm⁻¹ , corresponds to the C-Cl bond.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group Confirmed
3600-3200 (broad)O-H stretchAlcohol
3100-3000sp² C-H stretchAromatic Ring
2960-2850sp³ C-H stretchAlkyl Chain
1600-1450C=C stretchAromatic Ring
1150-1050C-O stretchPrimary Alcohol
800-600C-Cl stretchChloro-substituent

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[5] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and number of each type of atom.[6]

cluster_mol This compound Structure & Numbering mol c1 1 c2 2 c3 3 c4 4 c5 5 c6 6 c7 7 c8 8 c9 9 oh OH

Caption: Numbering scheme for NMR spectral assignments.

¹H NMR Analysis

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H spectrum. Standard acquisition involves a short pulse, an acquisition time of a few seconds, and a relaxation delay.

Data Interpretation:

The ¹H NMR spectrum should account for all 11 protons in the molecule, distributed across distinct chemical environments.

  • Aromatic Region (δ 7.0-7.3 ppm): The four protons on the substituted benzene ring will appear in this region. Due to the meta-substitution, they will exhibit complex splitting patterns but should integrate to a total of 4H.

  • Aliphatic Methylene Group (C7-H₂, δ ~2.7 ppm): The two protons adjacent to the aromatic ring (position 7) will appear as a triplet, split by the neighboring protons on C8. Integration: 2H.

  • Aliphatic Methylene Group (C9-H₂, δ ~3.7 ppm): The two protons attached to the carbon bearing the hydroxyl group (position 9) are the most deshielded of the aliphatic protons. They will appear as a triplet, split by the protons on C8. Integration: 2H.

  • Aliphatic Methylene Group (C8-H₂, δ ~1.9 ppm): These two protons (position 8) are coupled to the protons on both C7 and C9. They will appear as a quintet or a multiplet. Integration: 2H.

  • Hydroxyl Proton (OH, δ variable): The alcohol proton signal can appear over a broad range and is often a broad singlet. Its position is dependent on concentration and solvent. Integration: 1H.

PositionExpected δ (ppm)MultiplicityIntegrationAssignment
H2, H4, H5, H67.0 - 7.3Multiplet4HAromatic Protons
H7~ 2.7Triplet (t)2H-CH₂-Ar
H8~ 1.9Quintet (quin)2H-CH₂-CH₂-CH₂-
H9~ 3.7Triplet (t)2H-CH₂-OH
OHVariableBroad Singlet (br s)1HHydroxyl Proton
¹³C NMR Analysis

Experimental Protocol:

The sample prepared for ¹H NMR can be used directly. ¹³C NMR requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, as C2/C6 and C4/C5 are chemically non-equivalent due to the meta-substituent.

  • Aromatic Carbons (δ 125-145 ppm): Six signals are expected in this region. The carbon directly attached to the chlorine (C3) will be found around δ 134 ppm, while the carbon attached to the propyl chain (C1) will be around δ 143 ppm. The other four CH carbons will appear between δ 125-130 ppm.

  • Aliphatic Carbons (δ 20-70 ppm):

    • C9 (δ ~62 ppm): The carbon bonded to the oxygen is the most deshielded.

    • C7 (δ ~34 ppm): The carbon adjacent to the aromatic ring.

    • C8 (δ ~32 ppm): The central carbon of the propyl chain.

PositionExpected δ (ppm)Assignment
C1~143Quaternary Aromatic C-CH₂
C3~134Quaternary Aromatic C-Cl
C2, C4, C5, C6125 - 130Aromatic CH
C9~62-CH₂-OH
C7~34-CH₂-Ar
C8~32-CH₂-CH₂-CH₂-

Conclusion: A Synthesis of Evidence

The structural confirmation of this compound is achieved not by a single measurement but by the compelling and consistent narrative told by three orthogonal analytical techniques. Mass spectrometry confirms the correct molecular weight (170.64 g/mol ) and the presence of a single chlorine atom.[1][2] Infrared spectroscopy validates the presence of the critical alcohol and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic framework, confirming the 3-chloro substitution pattern on the phenyl ring and the linear propan-1-ol chain. When the data from this analytical triad align, the structural assignment can be made with the highest degree of scientific confidence, ensuring the quality and integrity of this crucial chemical intermediate for its downstream applications.

References

Spectroscopic Analysis of 3-(3-Chlorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-(3-Chlorophenyl)propan-1-ol (CAS No: 22991-03-3), a significant chemical intermediate.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule. It is important to note that experimentally-derived spectra for this specific compound are not widely available in public databases. Therefore, this guide leverages established spectroscopic principles, computational predictions, and comparative data from analogous structures to present a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Overview

This compound is an aromatic alcohol with the molecular formula C₉H₁₁ClO and a molecular weight of approximately 170.64 g/mol .[2][3] Its structure consists of a propan-1-ol chain attached to a benzene ring at position 3, with a chlorine atom substituted at the meta-position of the ring. This unique arrangement of functional groups—a primary alcohol, an alkyl chain, and a chlorinated aromatic ring—gives rise to a distinct spectroscopic fingerprint, which is critical for its identification and quality control in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, providing a roadmap for structural verification.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the three methylene groups of the propanol chain, and the hydroxyl proton. The signals are predicted based on the known chemical shift effects of the chloro- and alkyl- substituents on the aromatic ring and the electronegativity of the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (Solvent: CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (OH)~1.5 - 2.5Singlet (broad)-1H
H-b (-CH₂-O)~3.70Triplet~6.52H
H-c (-CH₂-)~1.90Quintet~7.02H
H-d (Ar-CH₂-)~2.72Triplet~7.52H
H-Ar~7.10 - 7.25Multiplet-4H

Interpretation and Rationale:

  • Hydroxyl Proton (H-a): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

  • Methylene Protons (H-b, H-c, H-d): The three methylene groups form a coupled system.

    • H-b: These protons are adjacent to the electronegative oxygen atom, causing them to be the most downfield of the aliphatic signals. They are split into a triplet by the neighboring H-c protons.

    • H-c: This central methylene group is coupled to both H-b and H-d. The resulting signal is expected to be a quintet (or a multiplet resembling a quintet).

    • H-d: These benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with H-c.

  • Aromatic Protons (H-Ar): The four protons on the meta-substituted ring will produce a complex multiplet in the aromatic region. The electron-withdrawing nature of the chlorine atom will influence the precise shifts of the individual aromatic protons.

Caption: Molecular structure of this compound with proton labels.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are predicted based on standard values for aromatic and aliphatic carbons, with adjustments for substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-1 (Ar-C-Cl)~134.5Aromatic C attached to Cl (ipso-carbon), downfield shift.
C-2 (Ar-C)~130.0Aromatic C ortho to Cl.
C-3 (Ar-C-C)~144.0Aromatic C attached to the propyl chain (ipso-carbon).
C-4 (Ar-C)~128.5Aromatic C para to Cl.
C-5 (Ar-C)~126.5Aromatic C ortho to Cl.
C-6 (Ar-C)~127.0Aromatic C meta to Cl.
C-7 (Ar-CH₂)~32.0Benzylic carbon, slightly deshielded by the ring.
C-8 (-CH₂-)~34.0Aliphatic carbon.
C-9 (-CH₂-O)~62.0Carbon attached to oxygen, significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-O, and C-Cl bonds, as well as the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3500 - 3200O-H stretchStrong, BroadAlcohol
3100 - 3000C-H stretch (sp²)MediumAromatic C-H
3000 - 2850C-H stretch (sp³)StrongAliphatic C-H
1600 - 1475C=C stretchMedium-WeakAromatic Ring
1300 - 1000C-O stretchStrongPrimary Alcohol
800 - 600C-Cl stretchStrongAryl Halide

Interpretation:

  • The most prominent feature will be the broad, strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of the alcohol.

  • Strong peaks just below 3000 cm⁻¹ will confirm the presence of the aliphatic propyl chain.

  • Weaker absorptions just above 3000 cm⁻¹ and in the 1600-1475 cm⁻¹ region are indicative of the aromatic ring.

  • A strong C-O stretching band will appear in the fingerprint region, typically around 1050 cm⁻¹.

  • The C-Cl stretch is expected at lower wavenumbers, in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion and Fragmentation

The molecular ion peak ([M]⁺˙) for C₉H₁₁ClO is expected at a mass-to-charge ratio (m/z) of 170, with a characteristic isotopic peak at m/z 172 ([M+2]⁺˙) of approximately one-third the intensity, confirming the presence of one chlorine atom. The fragmentation is predicted to proceed through established pathways for alcohols and aromatic compounds.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment IonNeutral LossFragmentation Pathway
170/172[C₉H₁₁ClO]⁺˙-Molecular Ion ([M]⁺˙)
152/154[C₉H₉Cl]⁺˙H₂ODehydration (loss of water)
139/141[C₈H₈Cl]⁺•CH₂OHAlpha-cleavage
125[C₇H₆Cl]⁺•C₂H₅Benzylic cleavage
111[C₆H₄Cl]⁺•C₃H₇OCleavage of the propyl-alcohol chain
91[C₇H₇]⁺•Cl, •C₂H₄Rearrangement and loss of chloroethene

Proposed Fragmentation Workflow:

The primary fragmentation pathways are initiated by the molecular ion (m/z 170/172). Key fragmentation events include:

  • Loss of Water: A common fragmentation for alcohols, leading to the ion at m/z 152/154.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom results in the loss of a •CH₂OH radical, yielding a stable benzylic-type carbocation at m/z 139/141.

  • Benzylic Cleavage: Cleavage at the benzylic position can lead to the formation of a chlorotropylium ion or related fragments around m/z 125.

fragmentation_pathway M [C₉H₁₁ClO]⁺˙ m/z = 170/172 (Molecular Ion) F1 [C₉H₉Cl]⁺˙ m/z = 152/154 M->F1 - H₂O (Dehydration) F2 [C₈H₈Cl]⁺ m/z = 139/141 M->F2 - •CH₂OH (Alpha-Cleavage) F3 [C₇H₆Cl]⁺ m/z = 125 F2->F3 - CH₂

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Standard Experimental Protocols

To acquire the data discussed in this guide, the following standard methodologies are recommended.

NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Acquisition
  • Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Injector: Use a split/splitless inlet at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 300.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The outlined NMR, IR, and MS data serve as a robust framework for the identification and structural verification of this compound. By understanding the correlation between the molecular structure and its spectral output, researchers can confidently employ these analytical techniques for quality assessment and reaction monitoring in their synthetic and developmental workflows.

References

A Comprehensive Technical Guide to Determining the Solubility Profile of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 3-(3-chlorophenyl)propan-1-ol. This document moves beyond a simple recitation of methods to offer a comprehensive understanding of the underlying principles, detailed experimental protocols, and data interpretation, empowering researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the fate of a compound in a variety of applications, from drug delivery and formulation to chemical synthesis and environmental science.[1][2][3] For a compound like this compound, understanding its solubility in a diverse range of solvents is paramount for its effective utilization and the prediction of its behavior in different environments.

This guide will provide a theoretical foundation for solubility, detail the physicochemical properties of this compound, present a comprehensive experimental protocol for determining its solubility profile using the gold-standard shake-flask method, and discuss analytical techniques for quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₉H₁₁ClO[4]
Molecular Weight 170.63 g/mol [4]
XLogP3 2.8[4]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem

The XLogP3 value of 2.8 indicates a moderate lipophilicity, suggesting that this compound will likely exhibit solubility in both polar and non-polar organic solvents, with limited solubility in water. The presence of a hydroxyl group allows for hydrogen bonding, which will influence its interaction with protic solvents.[5]

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[3][6] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[2][7]

Key factors influencing the solubility of this compound include:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by a high dielectric constant, are effective at dissolving polar and ionic solutes.[6] Non-polar solvents will more readily dissolve non-polar solutes.[6]

  • Hydrogen Bonding: The ability of this compound to act as a hydrogen bond donor (via its hydroxyl group) will enhance its solubility in protic solvents like alcohols and water.[5]

  • Molecular Structure: The overall size and shape of the molecule, as well as the presence of the chlorophenyl group, will impact how well it can be solvated by different solvent molecules.[7]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.[12][14]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent seal_vial Seal vial prep_solvent->seal_vial agitate Agitate at constant temperature (e.g., 24-48h) seal_vial->agitate settle Allow to settle agitate->settle filter Filter supernatant (e.g., 0.22 µm PTFE filter) settle->filter dilute Dilute sample if necessary filter->dilute analyze Analyze by HPLC or UV-Vis Spectroscopy dilute->analyze quantify Quantify concentration analyze->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes for dilutions

  • Analytical balance

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of vials. A starting point could be 10-20 mg.

    • Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[13][15] For some compounds and solvents, longer times may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.

    • If the concentration is expected to be high, perform an accurate dilution of the filtrate with the appropriate solvent to bring it within the linear range of the analytical method.

Analytical Quantification

The concentration of this compound in the filtered and diluted samples can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

HPLC Method:

  • Rationale: HPLC provides high specificity and sensitivity, making it an excellent choice for quantifying the analyte in various solvent matrices. A reversed-phase method is generally suitable for a compound with the polarity of this compound.[16][17]

  • Example Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength of maximum absorbance (e.g., around 210 nm, to be determined by scanning a standard solution).

    • Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations.

UV-Vis Spectroscopy Method:

  • Rationale: This method is simpler and faster than HPLC but may be less specific if the solvent or impurities have significant absorbance at the analytical wavelength.[18][19]

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a standard solution.

    • Generate a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

    • Measure the absorbance of the filtered and diluted samples and determine the concentration from the calibration curve using the Beer-Lambert law.

Data Presentation and Interpretation

The determined solubility values should be tabulated for easy comparison across the different solvents.

Table of Predicted Solubility Profile of this compound

SolventSolvent TypePredicted Solubility
WaterPolar ProticLow
EthanolPolar ProticHigh
MethanolPolar ProticHigh
AcetonePolar AproticModerate to High
Ethyl AcetatePolar AproticModerate
TolueneNon-polarModerate
HexaneNon-polarLow to Moderate

Note: This table presents a qualitative prediction based on the "like dissolves like" principle and the physicochemical properties of this compound. Experimental verification is required to obtain quantitative data.

The following diagram illustrates the conceptual relationship between solvent polarity and the predicted solubility of this compound.

solubility_relationship cluster_solvents Solvent Polarity Spectrum nonpolar Non-polar (e.g., Hexane, Toluene) polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) polar_protic Polar Protic (e.g., Ethanol, Water) solute This compound (Moderately Polar) solute->nonpolar Moderate Interaction (van der Waals) solute->polar_aprotic Strong Interaction (Dipole-Dipole) solute->polar_protic Very Strong Interaction (Hydrogen Bonding)

Caption: Conceptual Model of Solute-Solvent Interactions.

Conclusion

This technical guide provides a comprehensive framework for determining the solubility profile of this compound. By combining a solid theoretical understanding with a detailed and robust experimental protocol, researchers can generate high-quality, reproducible solubility data. This information is invaluable for a wide range of applications, enabling informed decisions in drug development, chemical synthesis, and other scientific endeavors.

References

An In-depth Technical Guide to the Mechanisms of Action of 3-(3-Chlorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the known and potential mechanisms of action for derivatives of 3-(3-Chlorophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current pharmacological findings, elucidates key signaling pathways, and presents robust experimental protocols to investigate these mechanisms. Rather than a monolithic class of compounds with a single target, derivatives of this scaffold exhibit diverse biological activities contingent on their specific structural modifications. This guide will delve into the primary mechanisms identified for close analogs and derivatives: antagonism of the histamine H3 receptor, inhibition of fungal 1,3-β-D-glucan synthase, and modulation of monoamine transporters.

Histamine H3 Receptor Inverse Agonism: A CNS-Targeted Mechanism

A significant finding in the pharmacology of compounds structurally related to this compound is their activity at the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters including histamine, acetylcholine, norepinephrine, and dopamine. Inverse agonists of the H3R block the constitutive activity of the receptor, leading to an increase in histamine release and enhanced wakefulness and cognitive function.

A key example is the derivative BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine) , a potent and selective nonimidazole inverse agonist at the human H3 receptor[1]. While this compound is a 4-chloro derivative, its mechanism provides a strong rationale for investigating similar 3-chloro analogs. BF2.649 not only acts as a competitive antagonist but also as an inverse agonist, reducing the basal activity of the receptor[1]. This dual action makes it a promising candidate for conditions like narcolepsy[2].

Signaling Pathway

The canonical signaling pathway for the histamine H3 receptor involves its coupling to the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. An inverse agonist like BF2.649 would be expected to increase basal cAMP levels by preventing this constitutive inhibition.

G_protein_signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Converts Derivative This compound Derivative (Inverse Agonist) Derivative->H3R Binds & Inhibits Constitutive Activity ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Neurotransmitter Release PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of a histamine H3 receptor inverse agonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins by a receptor. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human histamine H3 receptor.

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add in order:

    • 50 µL of assay buffer

    • 25 µL of varying concentrations of the test compound (this compound derivative)

    • 25 µL of GDP (10 µM final concentration)

    • 50 µL of membrane preparation (10-20 µg of protein)

  • Incubation: Incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (0.1 nM final concentration).

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

  • Detection: Dry the filter plate and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of basal [³⁵S]GTPγS binding against the log concentration of the compound to determine the IC₅₀ and the degree of inverse agonism.

Antifungal Activity via 1,3-β-D-Glucan Synthase Inhibition

A distinct and compelling mechanism of action for certain derivatives is their antifungal activity. The fungal cell wall is a critical structure for viability and is a prime target for antifungal drugs. One of the key enzymes in its synthesis is 1,3-β-D-glucan synthase.

Research has identified piperazine propanol derivatives as potent inhibitors of 1,3-β-D-glucan synthase in Candida albicans[3]. Furthermore, studies on (R)-(+)-1-(4′-chlorophenyl)propan-1-ol have demonstrated its fungistatic activity against the phytopathogenic fungus Botrytis cinerea[4]. This suggests that the chlorophenyl propanol scaffold is a viable starting point for the development of novel antifungal agents. The likely mechanism for these compounds is the disruption of fungal cell wall integrity by inhibiting this crucial enzyme.

Experimental Workflow: Antifungal Susceptibility Testing

A standard method to assess the antifungal properties of a compound is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Antifungal_Workflow start Start: Prepare Fungal Inoculum (e.g., Candida albicans) prepare_compounds Prepare Serial Dilutions of This compound Derivative start->prepare_compounds microdilution Perform Broth Microdilution Assay in 96-well Plate prepare_compounds->microdilution incubation Incubate at 35°C for 24-48 hours microdilution->incubation read_mic Determine MIC: Lowest Concentration with No Visible Growth incubation->read_mic plate_mfc Plate Aliquots from Wells with No Growth onto Agar Plates read_mic->plate_mfc incubation_mfc Incubate Agar Plates at 35°C for 24-48 hours plate_mfc->incubation_mfc read_mfc Determine MFC: Lowest Concentration that Kills ≥99.9% of Inoculum incubation_mfc->read_mfc end End: Antifungal Profile Established read_mfc->end

Caption: Experimental workflow for antifungal susceptibility testing.

Data Presentation: Antifungal Activity
CompoundTarget OrganismMIC (µg/mL)MFC (µg/mL)
Derivative XCandida albicansDataData
Derivative YAspergillus fumigatusDataData
FluconazoleCandida albicansControlControl

Modulation of Monoamine Transporters

The structural similarity of this compound derivatives to known monoamine reuptake inhibitors suggests that the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are plausible targets. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Inhibition of these transporters increases the synaptic concentration of monoamines, a mechanism central to the action of many antidepressants and stimulants.

For instance, 1-(3-chlorophenyl)-piperazine (mCPP), a metabolite of the antidepressant trazodone and a compound with a related chlorophenyl moiety, is known to interact with monoamine transporters[5]. Additionally, prolintane analogs, which share a phenylalkylamine scaffold, are potent inhibitors of DAT and NET[6]. It is therefore highly probable that aminating the propanol chain or incorporating it into a heterocyclic system could yield potent monoamine transporter ligands.

Experimental Protocol: In Vitro Monoamine Reuptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporter.

Methodology:

  • Cell Culture: Use HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with varying concentrations of the test compound for 10-20 minutes at room temperature.

  • Initiate Uptake: Add a mixture of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature.

  • Termination: Aspirate the medium and rapidly wash the cells with ice-cold KRH buffer to stop the uptake.

  • Lysis and Detection: Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of uptake at each compound concentration and determine the IC₅₀ value by non-linear regression.

Data Presentation: Monoamine Transporter Inhibition
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Derivative ADataDataData
Derivative BDataDataData
CocaineControlControlControl
FluoxetineControlControlControl

Conclusion

The this compound scaffold is a versatile starting point for the development of compounds with diverse and potent biological activities. This guide has outlined three distinct and evidence-based mechanisms of action for its derivatives: histamine H3 receptor inverse agonism for CNS disorders, inhibition of fungal 1,3-β-D-glucan synthase for infectious diseases, and modulation of monoamine transporters for psychiatric and neurological conditions. The provided experimental protocols and conceptual frameworks offer a robust foundation for researchers to further investigate and characterize the therapeutic potential of this promising class of compounds.

References

An Investigator's Guide to the Potential Biological Activities of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound 3-(3-Chlorophenyl)propan-1-ol. While primarily documented as a chemical intermediate in organic synthesis, its structural characteristics—a halogenated aromatic ring coupled to a propanol moiety—suggest a plausible, yet underexplored, pharmacological potential. Drawing upon structure-activity relationships derived from analogous compounds, this document outlines hypothesized antifungal, antibacterial, and analgesic properties. For each potential activity, a detailed, self-validating experimental protocol is presented to guide researchers in the systematic investigation of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic applications.

Introduction and Physicochemical Profile

This compound (CAS No. 22991-03-3) is an organic compound featuring a propanol group attached to a chlorophenyl ring.[1] It is typically a colorless to pale yellow liquid with moderate solubility in water, a property conferred by its polar hydroxyl group and hydrophobic chlorophenyl moiety.[1] To date, its primary application has been as an intermediate in the synthesis of more complex molecules, including epoxides for natural products and pharmaceuticals.[1][2]

Despite its current role as a synthetic building block, the structural motifs within this compound are common in various biologically active molecules. The presence of a chlorinated phenyl group is a well-established feature in many antimicrobial and pharmacological agents, often enhancing their activity and metabolic stability. This guide, therefore, moves beyond its established synthetic utility to propose and detail a rigorous framework for investigating its latent biological potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22991-03-3[3]
Molecular Formula C₉H₁₁ClO[2][3]
Molecular Weight 170.64 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
SMILES C1=CC(=CC(=C1)Cl)CCCO[2]

Hypothesized Biological Activity I: Antifungal Properties

Scientific Rationale

The investigation into the antifungal potential of this compound is predicated on the known fungistatic activity of structurally similar compounds. Notably, the (R)-enantiomer of 1-(4'-chlorophenyl)propan-1-ol has demonstrated inhibitory effects against the phytopathogenic fungus Botrytis cinerea.[4] The key structural elements—a chlorophenyl group and a propanol backbone—are shared between these molecules. The chlorine atom on the phenyl ring can significantly alter the electronic properties of the molecule, potentially enhancing its ability to disrupt fungal cell membranes or inhibit essential enzymes. We hypothesize that this compound may exhibit broad-spectrum antifungal activity against common phytopathogenic and clinically relevant fungi.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol outlines a standardized method to determine the Minimum Inhibitory Concentration (MIC) of this compound against selected fungal strains, based on established methodologies.[5]

Objective: To quantify the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • This compound

  • Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea, Aspergillus fumigatus)

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Fungal Inoculum Preparation: Grow fungal cultures on Potato Dextrose Agar (PDA) plates. Harvest spores and suspend them in sterile saline. Adjust the spore suspension to a concentration of approximately 1 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound.

    • Add 100 µL of PDB to all wells.

    • Add 100 µL of the stock solution to the first well of each row and mix.

    • Transfer 100 µL from the first well to the second, and so on, to create a concentration gradient. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing medium and inoculum only.

    • Negative Control: Wells containing medium only.

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.[5]

Workflow Visualization

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare 10 mg/mL Stock Solution in DMSO C Serial Dilution in 96-Well Plate A->C B Prepare Fungal Inoculum (1x10^5 CFU/mL) D Inoculate Wells with Fungal Suspension B->D C->D F Incubate at 25-28°C for 48-72h D->F E Include Positive, Negative & Solvent Controls G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothesized Biological Activity II: Antibacterial Properties

Scientific Rationale

The exploration of antibacterial activity is justified by the broad antimicrobial efficacy of phenolic and propanol-containing compounds.[6] A related class of molecules, synthetic 1,3-bis(aryloxy)propan-2-amines, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] These compounds share a core propanol-like structure. The lipophilic nature of the chlorophenyl group in this compound may facilitate its partitioning into the bacterial cell membrane, leading to disruption of membrane integrity or vital metabolic processes. We hypothesize that this compound could be effective against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

This protocol is designed to determine if the inhibitory effect of this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Results from a prior MIC assay

Procedure:

  • Perform MIC Assay: First, determine the MIC of this compound against the target bacteria as described in the antifungal protocol, but using MHB and incubating at 37°C for 18-24 hours.

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from all wells that show no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate. Also, plate an aliquot from the positive control well to confirm the viability of the initial inoculum.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, indicating a bactericidal effect.

Workflow Visualization

Antibacterial_MBC_Workflow A Perform Broth Microdilution MIC Assay B Identify Wells with No Visible Growth (≥ MIC) A->B C Aliquot 10 µL from Clear Wells onto MHA Plates B->C D Incubate MHA Plates at 37°C for 24h C->D E Determine MBC: Lowest Concentration with No Colonies D->E

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Hypothesized Biological Activity III: Analgesic Properties

Scientific Rationale

There is precedent for analgesic activity in chlorophenyl propanol structures. A study on 1-(p-chlorophenyl)propanol, a structural isomer of the core of our target molecule, demonstrated significant peripheral analgesic properties in both mice and rats, with oral activity surpassing that of acetylsalicylic acid in some tests.[8] The mechanism of such peripheral analgesics often involves the inhibition of inflammatory mediators or the modulation of ion channels involved in nociception. The structural similarity suggests that this compound warrants investigation for similar analgesic effects.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a standard in vivo screening model for assessing peripheral analgesic activity.

Objective: To evaluate the ability of this compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Diclofenac sodium, 10 mg/kg)

  • 0.6% acetic acid solution

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Diclofenac sodium)

    • Groups 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg)

  • Drug Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by Dunnett's test.

Logical Relationship Diagram

Analgesic_Test_Logic A Hypothesis: Compound has peripheral analgesic activity B Model: Acetic Acid-Induced Writhing in Mice A->B C Mechanism: Acetic acid induces release of inflammatory mediators (prostaglandins) B->C D Action: Mediators stimulate nociceptors, causing 'writhing' behavior B->D E Intervention: Administer this compound F Expected Outcome: Compound inhibits mediator synthesis/action E->F G Measured Endpoint: Reduction in the number of writhes compared to control F->G H Conclusion: Significant reduction supports the initial hypothesis G->H

Caption: Logical framework for the acetic acid-induced writhing test.

Proposed Mechanisms of Action and Future Directions

While the protocols above serve to identify and quantify potential biological activities, understanding the underlying mechanisms is crucial for any further development.

  • For Antifungal/Antibacterial Activity: Subsequent studies should focus on cell membrane integrity assays (e.g., using propidium iodide staining), ergosterol biosynthesis inhibition assays (for fungi), and specific enzyme inhibition studies to pinpoint the molecular target.

  • For Analgesic Activity: Follow-up studies could involve the hot plate test to distinguish between central and peripheral mechanisms, and investigations into the compound's effect on cyclooxygenase (COX-1/COX-2) enzyme activity.

Conclusion

This compound represents a chemical entity with a plausible, yet unconfirmed, profile of biological activities. Its structural analogy to known antifungal and analgesic compounds provides a strong rationale for the systematic investigation proposed in this guide. The detailed, self-validating protocols for antifungal, antibacterial, and analgesic screening are designed to provide a robust foundation for future research. The successful validation of any of these hypothesized activities could position this compound as a novel lead compound in the fields of infectious disease or pain management, transforming it from a simple synthetic intermediate into a molecule of significant therapeutic interest.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propan-1-ol is a chemical intermediate utilized in the synthesis of various organic compounds, including epoxides, which are valuable in the development of natural products and pharmaceuticals. As with any chemical reagent, a thorough understanding of its safety profile, potential toxicity, and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety and toxicity data for this compound and outlines best practices for its handling and use in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is the first step in a robust safety assessment. These properties can influence its behavior in various experimental conditions and its potential for exposure.

PropertyValueSource
CAS Number 22991-03-3[1]
Molecular Formula C9H11ClO[1]
Molecular Weight 170.63 g/mol [1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Solubility Data not available

Hazard Identification and Classification

Based on aggregated data from multiple sources, this compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

  • Acute Dermal Toxicity (Category 1): Fatal in contact with skin.[2]

Hazard Statements (H-codes):

  • H310: Fatal in contact with skin.[2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Danger[2]

Precautionary Statements (P-codes): A comprehensive list of precautionary statements is provided in the Safety Data Sheets (SDS) for this compound and should be consulted before use. Key precautionary measures include:

  • P262: Do not get in eyes, on skin, or on clothing.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

  • P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER or doctor/ physician.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Toxicological Profile

Acute Toxicity
  • Oral: Specific LD50 data for oral toxicity of this compound are not available. For the related compound 3-Phenyl-1-propanol, the oral LD50 in rats is 2300 mg/kg.[3]

  • Dermal: this compound is classified as Acute Toxicity (Dermal), Category 1, indicating it can be fatal if it comes into contact with the skin.[2] For the related compound 3-Phenyl-1-propanol, the dermal LD50 in rabbits is 5 g/kg.[3]

  • Inhalation: Specific LC50 data for inhalation toxicity are not available. The GHS classification of "may cause respiratory irritation" suggests that inhalation of vapors or aerosols should be avoided.[1]

Skin and Eye Irritation

The GHS classification of this compound as a skin and eye irritant is well-established.[1] These classifications are typically based on studies following OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).[4][5][6][7] These tests involve applying the substance to the skin or eyes of laboratory animals (typically rabbits) and observing the effects over a set period.[4][5][6][7] The classification as a Category 2 irritant indicates that the substance can cause reversible inflammatory changes to the skin and eyes.[1]

Chronic Toxicity
  • Carcinogenicity: There are no specific carcinogenicity studies available for this compound.

  • Mutagenicity: There is no specific information on the mutagenic potential of this compound.

  • Reproductive Toxicity: There are no specific reproductive toxicity studies available for this compound.

Given the lack of data, it is prudent to handle this compound as a substance with unknown chronic effects and to minimize exposure.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol generation.

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

Caption: Recommended PPE for handling this compound.

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes.

  • Hand Protection: Given the classification of fatal in contact with skin, the choice of appropriate gloves is critical. While specific breakthrough time data for this compound is not available, for chlorinated and aromatic compounds, nitrile or neoprene gloves are generally recommended.[8] It is crucial to consult the glove manufacturer's chemical resistance guide and to inspect gloves for any signs of degradation before and during use. Double gloving may be a prudent additional precaution.

  • Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Work should be performed in a chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, but this requires a formal respiratory protection program, including fit testing and training.

Storage and Stability

Proper storage is essential to maintain the integrity of the chemical and to prevent accidents.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

  • Stability: The compound is generally stable under normal laboratory conditions.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency_Response cluster_emergency Emergency Response Protocol Spill Spill or Exposure Occurs Alert Alert others in the area Spill->Alert First_Aid Administer First Aid Spill->First_Aid Evacuate Evacuate if necessary Alert->Evacuate Cleanup Spill Cleanup Evacuate->Cleanup Report Report the incident First_Aid->Report Cleanup->Report

Caption: General emergency response workflow for a chemical spill or exposure.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill and Leak Procedures
  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for chemical waste.

  • Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

  • General Precautions: Ensure adequate ventilation. Eliminate all ignition sources. Wear appropriate PPE during cleanup.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: During a fire, irritating and toxic gases may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Environmental Fate and Ecotoxicity

There is limited information available regarding the environmental fate and ecotoxicity of this compound. Given its chemical structure, it is important to prevent its release into the environment. Studies on the biodegradation of the related compound 3-chlorophenol suggest that microbial degradation is possible, but this may not be directly applicable to this compound.[11][12]

Conclusion

This compound is a valuable chemical intermediate, but it poses significant health hazards, including being fatal in contact with skin and causing severe skin and eye irritation. A comprehensive understanding and implementation of the safety procedures outlined in this guide are essential for its safe use in a laboratory setting. Due to the limited availability of detailed toxicological data, a conservative approach to handling, assuming high toxicity, is strongly recommended. Researchers and laboratory managers are urged to consult the full Safety Data Sheet (SDS) and their institution's EHS guidelines before working with this compound.

References

Methodological & Application

The Strategic Application of 3-(3-Chlorophenyl)propan-1-ol as a Chiral Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality and the Role of a Versatile Building Block

In the landscape of contemporary drug discovery and development, the chirality of a molecule is of paramount importance. The spatial arrangement of atoms in a chiral center can profoundly influence a drug's pharmacological and toxicological profile, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental[1]. Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. 3-(3-Chlorophenyl)propan-1-ol, particularly in its chiral forms, has emerged as a valuable and versatile building block in the asymmetric synthesis of several key pharmaceuticals. Its utility lies in the strategic placement of a chloro-substituted phenyl ring and a primary alcohol, which can be readily functionalized to construct more complex molecular architectures with precise stereochemical control.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a chiral synthon. We will delve into its application in the synthesis of prominent drugs such as Atomoxetine, Fluoxetine, and Dapoxetine, providing both the scientific rationale behind the synthetic strategies and detailed, actionable protocols.

Core Applications in Pharmaceutical Synthesis

The primary utility of chiral this compound lies in its role as a precursor to key intermediates in the synthesis of several widely-used medications. The 3-chlorophenyl moiety is a common feature in a number of APIs, and the propanol side chain provides a handle for introducing further functionality, often through stereospecific reactions.

Synthesis of (R)-Atomoxetine: A Selective Norepinephrine Reuptake Inhibitor

(R)-Atomoxetine, marketed as Strattera®, is a non-stimulant medication used for the treatment of attention-deficit/hyperactivity disorder (ADHD). The synthesis of (R)-Atomoxetine can be efficiently achieved using (R)-3-(3-Chlorophenyl)propan-1-ol as a key chiral intermediate. The general synthetic strategy involves the etherification of the chiral alcohol with an appropriate aryl partner, followed by amination.

Synthetic Pathway Overview: (R)-Atomoxetine from (R)-3-(3-Chlorophenyl)propan-1-ol

G cluster_0 Preparation of Chiral Alcohol cluster_1 Synthesis of Atomoxetine Propiophenone 3-Chloropropiophenone Chiral_Alcohol (R)-3-Chloro-1-phenyl-1-propanol Propiophenone->Chiral_Alcohol Asymmetric Reduction (e.g., CBS Catalyst) Ether (R)-3-Chloro-1-phenyl-1-(o-tolyloxy)propane Chiral_Alcohol->Ether Mitsunobu Reaction (o-cresol, PPh3, DEAD) Atomoxetine (R)-Atomoxetine Ether->Atomoxetine Amination (Methylamine)

Caption: Synthetic route to (R)-Atomoxetine.

Protocol 1: Asymmetric Reduction of 3-Chloropropiophenone via CBS Catalysis

This protocol describes the enantioselective reduction of the prochiral ketone, 3-chloropropiophenone, to the corresponding (S)-alcohol using a Corey-Bakshi-Shibata (CBS) catalyst. The (R)-enantiomer can be obtained by using the enantiomeric catalyst.

Parameter Value
Substrate 3-Chloropropiophenone
Catalyst (S)-2-Methyl-CBS-oxazaborolidine
Reducing Agent Borane-dimethyl sulfide complex (BMS)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Typical Yield >90%
Typical Enantiomeric Excess (ee) >95%

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a 1 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 eq.).

  • Cool the flask to 0 °C in an ice bath and slowly add a 2 M solution of borane-dimethyl sulfide complex in THF (0.6 eq.) dropwise over 15 minutes.

  • Stir the mixture at 0 °C for 10 minutes.

  • In a separate flask, dissolve 3-chloropropiophenone (1.0 eq.) in anhydrous THF.

  • Add the solution of 3-chloropropiophenone to the catalyst mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-3-chloro-1-phenyl-1-propanol.

Causality Behind Experimental Choices:

  • CBS Catalyst: The chiral oxazaborolidine catalyst forms a complex with the borane reducing agent, creating a chiral environment that directs the hydride delivery to one face of the ketone, leading to high enantioselectivity[2].

  • Borane-Dimethyl Sulfide (BMS): BMS is a stable and convenient source of borane, which is safer to handle than diborane gas.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the borane reagent and deactivate the catalyst. Therefore, flame-dried glassware and anhydrous solvents are crucial for optimal results.

Protocol 2: Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry. In this context, it is used to form the key aryl ether linkage in the synthesis of Atomoxetine[3][4].

Parameter Value
Substrate (R)-3-Chloro-1-phenyl-1-propanol
Nucleophile o-Cresol
Reagents Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Typical Yield 70-85%

Step-by-Step Methodology:

  • To a solution of (R)-3-Chloro-1-phenyl-1-propanol (1.0 eq.) and o-cresol (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (R)-3-chloro-1-phenyl-1-(o-tolyloxy)propane.

Causality Behind Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents activate the alcohol, converting the hydroxyl group into a good leaving group in situ. The subsequent Sₙ2 attack by the phenoxide (from o-cresol) proceeds with inversion of configuration, although in this specific case, the stereocenter is not inverted as the reaction occurs at the hydroxyl group which is not the chiral center[5][6][7].

  • Order of Addition: The order of addition of reagents can be critical. Typically, the alcohol, nucleophile, and phosphine are mixed before the addition of the azodicarboxylate to pre-form the necessary intermediates[5][8].

Synthesis of (S)-Fluoxetine: A Selective Serotonin Reuptake Inhibitor

(S)-Fluoxetine, the active enantiomer in the widely prescribed antidepressant Prozac®, can also be synthesized from a chiral 3-chlorophenylpropanol derivative. The synthesis shares similarities with that of Atomoxetine, involving the formation of an ether linkage and subsequent amination.

Synthetic Pathway Overview: (S)-Fluoxetine from (S)-3-Chloro-1-phenyl-1-propanol

G cluster_0 Preparation of Chiral Intermediate cluster_1 Synthesis of Fluoxetine Propiophenone 3-Chloropropiophenone Chiral_Alcohol (S)-3-Chloro-1-phenyl-1-propanol Propiophenone->Chiral_Alcohol Asymmetric Reduction (e.g., (+)-DIP-Cl) Amino_Alcohol (S)-3-(Methylamino)-1-phenylpropan-1-ol Chiral_Alcohol->Amino_Alcohol Amination (Methylamine) Fluoxetine (S)-Fluoxetine Amino_Alcohol->Fluoxetine Williamson Ether Synthesis (4-chlorobenzotrifluoride, NaH)

Caption: Synthetic route to (S)-Fluoxetine.

Protocol 3: Enzymatic Resolution of Racemic 3-Chloro-1-phenyl-1-propanol

An alternative to asymmetric synthesis is the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure alcohols.

Parameter Value
Substrate Racemic 3-Chloro-1-phenyl-1-propanol
Enzyme Lipase (e.g., Candida antarctica lipase B, CALB)
Acyl Donor Vinyl acetate
Solvent Toluene or Methyl tert-butyl ether (MTBE)
Temperature 40 °C
Outcome (R)-3-Chloro-1-phenyl-1-propyl acetate and unreacted (S)-3-Chloro-1-phenyl-1-propanol

Step-by-Step Methodology:

  • To a solution of racemic 3-chloro-1-phenyl-1-propanol (1.0 eq.) in toluene, add vinyl acetate (1.5 eq.).

  • Add immobilized Candida antarctica lipase B (Novozym 435) (10-50 mg per mmol of substrate).

  • Stir the mixture at 40 °C and monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Filter off the enzyme and concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-alcohol from the (R)-ester by flash column chromatography.

  • The (R)-ester can be hydrolyzed back to the (R)-alcohol if desired.

Causality Behind Experimental Choices:

  • Lipase: Lipases are highly enantioselective enzymes that catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other[9][10][11].

  • Vinyl Acetate: Vinyl acetate is an irreversible acyl donor, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward[11].

Synthesis of (S)-Dapoxetine: A Treatment for Premature Ejaculation

(S)-Dapoxetine, marketed as Priligy®, is a selective serotonin reuptake inhibitor (SSRI) developed for the treatment of premature ejaculation. The synthesis of (S)-Dapoxetine can also utilize a chiral 3-chlorophenylpropanol derivative.

Synthetic Pathway Overview: (S)-Dapoxetine from (R)-3-Chloro-1-phenyl-1-propanol

G cluster_0 Preparation of Chiral Intermediate cluster_1 Synthesis of Dapoxetine Propiophenone 3-Chloropropiophenone Chiral_Alcohol (R)-3-Chloro-1-phenyl-1-propanol Propiophenone->Chiral_Alcohol Asymmetric Reduction Ether_Alcohol (S)-3-(1-Naphthyloxy)-1-phenylpropan-1-ol Chiral_Alcohol->Ether_Alcohol Williamson Ether Synthesis (1-naphthol, NaH) Mesylate (S)-1-Phenyl-3-(1-naphthyloxy)propyl methanesulfonate Ether_Alcohol->Mesylate Mesylation (MsCl, Et3N) Dapoxetine (S)-Dapoxetine Mesylate->Dapoxetine Amination (Dimethylamine)

Caption: Synthetic route to (S)-Dapoxetine.

Protocol 4: Williamson Ether Synthesis and Subsequent Amination for Dapoxetine

This protocol outlines the etherification of the chiral alcohol with 1-naphthol, followed by conversion to a mesylate and subsequent amination.

Parameter Value
Substrate (R)-3-Chloro-1-phenyl-1-propanol
Nucleophile 1-Naphthol
Base Sodium hydride (NaH)
Solvent Dimethylformamide (DMF)
Mesylating Agent Methanesulfonyl chloride (MsCl)
Amine Dimethylamine
Typical Overall Yield 60-70%

Step-by-Step Methodology:

Part A: Etherification

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1-naphthol (1.1 eq.) in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (R)-3-chloro-1-phenyl-1-propanol (1.0 eq.) in DMF and stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (S)-3-(1-naphthyloxy)-1-phenylpropan-1-ol. The stereochemistry at the alcohol is inverted during this Sₙ2 reaction.

Part B: Mesylation and Amination

  • Dissolve the (S)-3-(1-naphthyloxy)-1-phenylpropan-1-ol (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate, which is used in the next step without further purification.

  • Dissolve the crude mesylate in a suitable solvent such as THF and add an excess of a solution of dimethylamine in THF.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography or crystallization to obtain (S)-Dapoxetine.

Causality Behind Experimental Choices:

  • NaH: A strong base is required to deprotonate the phenolic hydroxyl group of 1-naphthol to form the nucleophilic naphthoxide.

  • Mesylation: The hydroxyl group of the intermediate alcohol is a poor leaving group. Conversion to a mesylate transforms it into an excellent leaving group for the subsequent nucleophilic substitution with dimethylamine.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile chiral building block in the pharmaceutical industry. The protocols and application notes presented herein demonstrate its strategic importance in the asymmetric synthesis of several key drugs. The ability to access both enantiomers of this synthon through either asymmetric reduction or enzymatic resolution provides a flexible and efficient platform for the construction of complex chiral molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel and more efficient synthetic routes utilizing such strategic chiral building blocks will remain a key focus of research and development in the field of medicinal and process chemistry.

References

Application Notes and Protocols: The Strategic Role of 3-(3-Chlorophenyl)propan-1-ol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Key Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the development of efficient, scalable, and economically viable drug manufacturing processes. 3-(3-Chlorophenyl)propan-1-ol, a seemingly unassuming substituted phenylpropanol, has emerged as a critical and versatile building block in the synthesis of several high-profile active pharmaceutical ingredients (APIs). Its unique structural features—a reactive primary alcohol, a flexible three-carbon chain, and a chlorinated phenyl ring—provide a powerful handle for medicinal chemists and process development scientists to construct complex molecular architectures.

This comprehensive guide delves into the pivotal applications of this compound in the synthesis of key pharmaceutical intermediates. We will explore its instrumental role in the production of blockbuster drugs such as the antidepressant Fluoxetine and the premature ejaculation treatment Dapoxetine. Beyond a mere recitation of synthetic schemes, this document aims to provide a deep, mechanistic understanding of the chemical transformations involved, supported by detailed, field-proven protocols and critical insights into experimental design. Our focus is on the "why" behind the "how," empowering researchers and drug development professionals to leverage this intermediate to its fullest potential.

Core Applications in Pharmaceutical Synthesis

The utility of this compound primarily lies in its function as a precursor to more complex intermediates. The two main reactive pathways involve the modification of the primary alcohol group:

  • Activation of the Hydroxyl Group: Conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or halide) is a common strategy. This activation facilitates subsequent nucleophilic substitution reactions, which are fundamental for building the core structure of many APIs.

  • Oxidation to the Aldehyde: The primary alcohol can be selectively oxidized to 3-(3-chlorophenyl)propionaldehyde.[1][2][3] This aldehyde is a versatile intermediate for reactions such as reductive amination, allowing for the introduction of nitrogen-containing moieties, a common feature in many pharmaceuticals.

These core transformations pave the way for the synthesis of key pharmaceutical agents, as detailed in the following sections.

Application I: Synthesis of (S)-Fluoxetine (Prozac)

Fluoxetine, marketed under the brand name Prozac, is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and other mood disorders.[4] The synthesis of its enantiomerically pure form, (S)-Fluoxetine, often involves intermediates derived from this compound.

Synthetic Strategy Overview

A common synthetic route to (S)-Fluoxetine involves the asymmetric reduction of a ketone precursor to establish the required stereocenter, followed by nucleophilic aromatic substitution. This compound serves as a crucial precursor to the key intermediate, (S)-N-methyl-3-(3-chlorophenyl)-3-hydroxypropan-1-amine.

Workflow Diagram: Synthesis of a Fluoxetine Precursor

G A This compound B Oxidation A->B e.g., PCC, Swern Oxidation C 3-(3-Chlorophenyl)propionaldehyde B->C D Asymmetric Synthesis Step (e.g., Asymmetric Aldol Addition) C->D E (S)-3-hydroxy-3-(3-chlorophenyl) propanenitrile D->E F Reduction of Nitrile and Amine Formation E->F e.g., LiAlH4 followed by reductive amination G (S)-N-methyl-3-(3-chlorophenyl) -3-hydroxypropan-1-amine F->G H Nucleophilic Aromatic Substitution with 4-fluorobenzotrifluoride G->H I (S)-Fluoxetine H->I

Caption: Synthetic workflow for (S)-Fluoxetine via a this compound derived intermediate.

Detailed Protocol 1: Oxidation of this compound to 3-(3-Chlorophenyl)propionaldehyde

Rationale: The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical transformation.[5][6][7][8] Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose due to its mildness and high selectivity.[9]

ParameterValueReference
Starting MaterialThis compound[10]
ReagentPyridinium chlorochromate (PCC)[9]
SolventAnhydrous Dichloromethane (DCM)[9]
TemperatureRoom Temperature[9]
Reaction Time2-3 hours[9]
Typical Yield85-95%[9]

Step-by-Step Methodology:

  • To a stirred solution of this compound (10 mmol) in anhydrous dichloromethane (50 mL) at room temperature, add pyridinium chlorochromate (PCC) (12 mmol) in one portion.

  • Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether (50 mL).

  • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 3-(3-chlorophenyl)propionaldehyde.[9]

Application II: Synthesis of Dapoxetine (Priligy)

Dapoxetine is a short-acting SSRI used for the treatment of premature ejaculation.[11] The synthesis of Dapoxetine often involves the coupling of a naphthol moiety with a phenylpropylamine backbone. While direct synthesis from this compound is less common, its derivatives are key precursors.

Synthetic Strategy Overview

A key step in Dapoxetine synthesis is the etherification of 1-naphthol with a suitable 3-carbon synthon. An important precursor, (R)-(+)-3-chloro-1-phenyl-1-propanol, can be synthesized from 3-chloropropiophenone, which is structurally related to derivatives of this compound.[12] The synthesis of Dapoxetine often proceeds through the formation of an intermediate that is subsequently aminated.

Workflow Diagram: Synthesis of a Dapoxetine Intermediate

G A This compound B Activation of Hydroxyl Group A->B TsCl, Pyridine C 3-(3-Chlorophenyl)propyl Tosylate B->C D Nucleophilic Substitution with 1-Naphthol C->D NaH, DMF E 1-(3-(3-Chlorophenyl)propoxy)naphthalene D->E F Further Functional Group Interconversion E->F G Dapoxetine Precursor F->G

Caption: Conceptual workflow for a Dapoxetine precursor starting from this compound.

Detailed Protocol 2: Tosylation of this compound

Rationale: The conversion of the hydroxyl group into a tosylate is a classic method to transform it into an excellent leaving group for subsequent SN2 reactions.[13][14][15] Tosyl chloride (TsCl) in the presence of a base like pyridine is the standard reagent system for this transformation.[16]

ParameterValueReference
Starting MaterialThis compound[10]
Reagentp-Toluenesulfonyl chloride (TsCl)[13][16]
BasePyridine or Triethylamine (TEA)[13]
SolventDichloromethane (DCM)[13][16]
Temperature0 °C to Room Temperature[13]
Reaction Time12 hours[13]
Typical YieldHigh[13]

Step-by-Step Methodology:

  • Dissolve this compound (1 mmol) in anhydrous dichloromethane (5 mL) in a round-bottomed flask.

  • Add triethylamine (1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 mmol).[13]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of tosyl chloride (1.5 mmol) in dichloromethane (5 mL) dropwise to the stirred reaction mixture.[13]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 12 hours.[13]

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer and wash it sequentially with a saturated solution of NaHCO3 (2 x 10 mL) and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-(3-chlorophenyl)propyl tosylate, which can often be used in the next step without further purification.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC. The identity and purity of the intermediates and final products should be unequivocally confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry. For chiral syntheses, enantiomeric excess should be determined using chiral HPLC. This rigorous analytical approach ensures the reliability and reproducibility of the synthetic procedures.

Conclusion: A Cornerstone Intermediate for Modern Pharmaceuticals

This compound stands as a testament to the power of well-designed chemical building blocks in modern pharmaceutical synthesis. Its strategic application in the synthesis of complex APIs like Fluoxetine and Dapoxetine highlights its versatility and importance. By understanding the fundamental chemical principles that govern its reactivity and by employing robust and well-validated protocols, researchers and drug development professionals can continue to unlock the full potential of this valuable intermediate in the quest for new and improved medicines.

References

Application Notes & Protocols: The Role of 3-(3-Chlorophenyl)propan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, the demand for enantiomerically pure compounds is paramount. Chiral alcohols, in particular, serve as indispensable building blocks—or synthons—for the construction of complex, stereochemically-defined pharmaceutical agents. This guide focuses on 3-(3-Chlorophenyl)propan-1-ol, a versatile synthon whose value is fully realized in its chiral, enantiopure forms. We will dissect the strategic importance of this molecule and provide detailed, field-proven protocols for its synthesis via state-of-the-art asymmetric methods. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic campaigns.

Part 1: Strategic Importance of Chiral this compound

The 3-arylpropan-1-ol scaffold is a privileged motif in numerous biologically active molecules. The introduction of a chlorine atom at the meta-position of the phenyl ring in this compound offers several strategic advantages:

  • Modulation of Physicochemical Properties: The chloro-substituent significantly alters the electronic properties of the aromatic ring, influencing the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

  • A Handle for Further Functionalization: The carbon-chlorine bond serves as a versatile reactive handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of molecular complexity.

  • Stereochemical Anchor: The primary role of chiral this compound is to serve as a stereodefined starting material. By introducing the chiral center early in a synthetic sequence, complex downstream transformations can be performed without the need for late-stage, and often challenging, chiral separations or asymmetric steps. A closely related analogue, (S)-3-chloro-1-phenyl-1-propanol, is a well-established key intermediate in the synthesis of potent antidepressant drugs, highlighting the pharmaceutical relevance of this structural class.[1][2]

The principal challenge, and therefore the focus of this guide, is not the use of this alcohol as a catalyst but the efficient and highly stereoselective synthesis of its single-enantiomer forms. The most direct and powerful strategy to achieve this is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-chlorophenyl)propan-1-one.

G cluster_0 Asymmetric Reduction Prochiral_Ketone 1-(3-Chlorophenyl)propan-1-one Biocatalysis Biocatalysis (Ketoreductases) Prochiral_Ketone->Biocatalysis High e.e. Mild Conditions Chemocatalysis Chemocatalysis (e.g., CBS Reduction) Prochiral_Ketone->Chemocatalysis High e.e. Broad Scope Chiral_Alcohol (R)- or (S)-3-(3-Chlorophenyl)propan-1-ol Downstream Advanced Chiral Intermediates (e.g., Chiral Amines, Ethers) Chiral_Alcohol->Downstream Derivatization Biocatalysis->Chiral_Alcohol Chemocatalysis->Chiral_Alcohol

Caption: General workflow for producing and utilizing chiral this compound.

Part 2: Protocols for Asymmetric Synthesis

We present two robust and highly selective methods for the asymmetric reduction of 1-(3-chlorophenyl)propan-1-one. The choice between them depends on available resources, scale, and desired operational simplicity.

Biocatalytic Asymmetric Reduction: The Green Chemistry Approach

Biocatalysis leverages enzymes—nature's catalysts—to perform chemical transformations with exquisite precision. Ketoreductases (KREDs), often used within whole microbial cells, are particularly effective for producing chiral alcohols with near-perfect enantioselectivity (>99% e.e.) under mild, aqueous conditions.[1][3] This approach is highly scalable and environmentally benign.

Principle of Causality: Whole cells, such as those from Acetobacter or Saccharomyces species, contain a cascade of enzymes.[1][3] A co-substrate like glucose is used to regenerate the crucial NADPH cofactor in situ, which is consumed by the ketoreductase during the reduction of the ketone. This whole-cell system is a self-contained, cost-effective catalytic unit. The use of deep eutectic solvents (DESs) as cosolvents can further enhance reaction rates and stability by improving substrate solubility and cell membrane permeability.[3]

This protocol is adapted from methodologies proven effective for the asymmetric reduction of similar chloropropiophenones.[3]

I. Materials & Reagents:

  • Acetobacter sp. CCTCC M209061 cells (or a similar strain with known ketoreductase activity)

  • Growth Medium (e.g., Yeast Extract, Peptone, Glucose)

  • 1-(3-Chlorophenyl)propan-1-one (Substrate)

  • Glucose (Cofactor Regeneration)

  • Deep Eutectic Solvent (DES): Choline chloride/urea (1:2 molar ratio)

  • Buffer: 100 mM TEA-HCl, pH 5.5

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • 25 mL Septum-Capped Erlenmeyer Flasks

II. Experimental Procedure:

  • Preparation of DES: Gently heat a mixture of choline chloride and urea (1:2 molar ratio) at 100 °C for approximately 2 hours until a clear, homogeneous liquid forms.[3] Cool to room temperature.

  • Reaction Medium Preparation: In a 25 mL flask, prepare 5.0 mL of the reaction buffer (100 mM TEA-HCl, pH 5.5). Add the DES to a final concentration of 5% (v/v).

  • Addition of Reagents: To the buffered medium, add glucose to a final concentration of 60 mM and the substrate, 1-(3-chlorophenyl)propan-1-one, to a final concentration of 10 mM.

  • Initiation of Bioreduction: Add 0.05 g/mL of free Acetobacter sp. cells to the flask. Seal the flask with a septum.

  • Incubation: Place the flask in a shaking incubator set to 30 °C and 180 rpm.

  • Monitoring the Reaction: Periodically withdraw small aliquots (e.g., 50 µL) to monitor substrate conversion and product formation via chiral HPLC or GC.

  • Workup & Isolation: Once the reaction reaches completion (typically 6-12 hours), saturate the aqueous phase with NaCl. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

  • Purification & Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (e.e.) using a chiral stationary phase column (e.g., Chiralcel OD-H).

Parameter Typical Value Reference
Substrate Conc.10 - 16 mM[3]
Temperature30 °C[3]
pH5.5[3]
Typical Yield82 - 93%[3]
Enantiomeric Excess>99%[1][3]
Reaction Time6 - 12 hours[3]

Table 1: Optimized parameters and expected results for the biocatalytic reduction.

Chemocatalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Method

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its reliability and high enantioselectivity in reducing prochiral ketones. It employs a chiral oxazaborolidine catalyst that complexes with a borane reagent, creating a sterically-defined complex that delivers a hydride to one face of the ketone.[4]

Principle of Causality: The (R)- or (S)-proline-derived catalyst forms a Lewis acid-base complex with borane. The ketone then coordinates to the boron atom in a sterically controlled manner, exposing one of its prochiral faces to an intramolecular hydride delivery from the BH3 moiety. This rigid, chair-like transition state is the origin of the high enantioselectivity.

This protocol is based on established procedures for the CBS reduction of aryl ketones.[4][5]

I. Materials & Reagents:

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)

  • 1-(3-Chlorophenyl)propan-1-one (Substrate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Schlenk Flasks, Syringes, and other glassware for inert atmosphere techniques

II. Experimental Procedure:

  • Inert Atmosphere Setup: Dry all glassware in an oven and assemble under a stream of dry nitrogen or argon.

  • Catalyst Charging: To a Schlenk flask under N₂, add (R)-Methyl-CBS catalyst (0.1 eq., 10 mol%).

  • Reaction Setup: Add anhydrous THF to the flask and cool the solution to 0 °C using an ice bath.

  • Borane Addition: Slowly add BMS (0.6 eq.) dropwise to the catalyst solution. Stir for 10-15 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-(3-chlorophenyl)propan-1-one (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progress: Stir the mixture at 0 °C. Monitor the reaction progress by TLC until all the starting ketone is consumed (typically 1-3 hours).

  • Quenching: Carefully and slowly quench the reaction by the dropwise addition of anhydrous methanol at 0 °C. Vigorous hydrogen evolution will occur.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient). Determine the yield and enantiomeric excess by chiral HPLC.

Parameter Typical Value Reference
Catalyst Loading5 - 10 mol%[4]
Reducing AgentBorane Amine / BMS[4]
Temperature0 °C to RT[5]
Typical Yield88 - 94%[4]
Enantiomeric Excess82 - 88%[4]
Reaction Time1 - 4 hours[5]

Table 2: Typical parameters and results for the chemocatalytic CBS reduction.

Part 3: Downstream Derivatization

Once synthesized, chiral this compound is not an endpoint but a valuable starting point. A common and powerful transformation is its conversion into the corresponding chiral amino alcohol, a motif frequently found in pharmaceutical agents.

G Alcohol (S)-3-(3-Chlorophenyl)propan-1-ol Mesylate Intermediate Mesylate/Tosylate Alcohol->Mesylate 1. MsCl, Et3N Azide Intermediate Azide Mesylate->Azide 2. NaN3 (SN2 inversion) Amine (R)-3-Amino-3-(3-chlorophenyl)propan-1-ol Azide->Amine 3. Reduction (e.g., H2, Pd/C)

Caption: A representative synthetic pathway from the chiral alcohol to a chiral amino alcohol.

This transformation typically proceeds via activation of the hydroxyl group (e.g., as a mesylate or tosylate), followed by an S_N2 displacement with an azide source (which inverts the stereocenter), and subsequent reduction to the primary amine. This provides access to a completely new family of chiral building blocks, such as (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol, from the parent alcohol.[6]

Conclusion

This compound is a highly valuable chiral building block whose utility is unlocked through efficient asymmetric synthesis. Both biocatalytic and chemocatalytic reduction methods provide powerful and reliable access to the enantiopure alcohol with high yields and excellent stereoselectivity. While biocatalysis offers superior enantiomeric excess and operates under greener conditions, the CBS reduction provides operational simplicity and broad substrate compatibility. The protocols and data presented herein serve as a robust guide for researchers to confidently produce and utilize this versatile synthon for the advancement of their research and drug discovery programs.

References

Application Notes & Protocols for the Catalytic Enantioselective Synthesis of 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The topic of interest is the "catalytic methods for the enantioselective synthesis of 3-(3-Chlorophenyl)propan-1-ol". It is important to clarify at the outset that this compound is an achiral molecule, as it lacks a stereocenter. Therefore, an enantioselective synthesis is not applicable to this specific structure.

Based on the context of "enantioselective synthesis," it is presumed that the intended molecule of interest is the chiral isomer, 1-(3-chlorophenyl)propan-1-ol . This valuable chiral building block possesses a stereocenter at the carbinol carbon and is a key intermediate in the synthesis of various pharmaceuticals. This guide will, therefore, focus on the catalytic enantioselective methods to synthesize the (R)- and (S)-enantiomers of 1-(3-chlorophenyl)propan-1-ol, primarily through the asymmetric reduction of the prochiral ketone, 3'-chloropropiophenone.

Introduction: The Significance of Chiral 1-(3-Chlorophenyl)propan-1-ol

Optically active alcohols are fundamental building blocks in the pharmaceutical industry. The enantiomers of 1-(3-chlorophenyl)propan-1-ol, for instance, are precursors to potent and selective serotonin reuptake inhibitors (SSRIs) and other neurologically active compounds. Accessing these enantiomers in high purity is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even harmful.

The most direct and atom-economical approach to synthesize these chiral alcohols is through the catalytic asymmetric reduction of the corresponding prochiral ketone, 3'-chloropropiophenone. This guide details three primary catalytic strategies: Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrogenation (AH), and Biocatalytic Reduction. Each method offers distinct advantages concerning operational simplicity, catalyst cost, scalability, and stereochemical outcome.

Strategic Overview: Selecting the Optimal Catalytic Method

The choice of catalytic method depends on several factors including the desired enantiomer, required scale, available equipment (e.g., high-pressure hydrogenators), and cost considerations.

cluster_details Method Characteristics start Goal: Synthesize (R)- or (S)-1-(3-chlorophenyl)propan-1-ol method_choice Key Considerations start->method_choice ath Asymmetric Transfer Hydrogenation (ATH) method_choice->ath Lab Scale Mild Conditions No H2 gas needed ah Asymmetric Hydrogenation (AH) method_choice->ah Industrial Scale High TON/TOF Requires H2 pressure bio Biocatalytic Reduction method_choice->bio High ee Green Chemistry Aqueous Media ath_char Pros: Operational simplicity, readily available H-donors (iPrOH, Formic Acid). Cons: Lower substrate concentrations, potential for catalyst inhibition. ath->ath_char ah_char Pros: High efficiency, atom economical (H2). Cons: Requires specialized high-pressure equipment. ah->ah_char bio_char Pros: Near-perfect enantioselectivity, environmentally benign. Cons: Requires cofactor regeneration, potential for substrate/product inhibition. bio->bio_char

Caption: Decision workflow for selecting a catalytic method.

Method 1: Asymmetric Transfer Hydrogenation (ATH) with Ru(II) and Rh(III) Catalysts

ATH is a powerful and operationally simple method that uses a stable, readily available hydrogen donor, such as 2-propanol or a formic acid/triethylamine azeotrope, to effect the reduction. The reaction is typically catalyzed by Ruthenium(II) or Rhodium(III) complexes bearing chiral diamine ligands.

Scientific Principle and Mechanistic Insight

The mechanism for ATH with Noyori-type Ru(II) catalysts is well-established and proceeds through a concerted, outer-sphere pathway. The precatalyst is activated by a base to form a 16-electron Ru-hydride species. This active catalyst then coordinates the ketone substrate. The stereochemistry is determined by the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl carbon and oxygen, respectively, through a six-membered ring transition state. The chiral environment created by the ligand dictates the facial selectivity of the hydride attack on the prochiral ketone.

precatalyst [RuCl2(p-cymene)]2 + (S,S)-TsDPEN active_catalyst [RuH((S,S)-TsDPEN)(p-cymene)] (Active Catalyst) precatalyst->active_catalyst H-donor (iPrOH) Base (KOH) ts Six-Membered Transition State active_catalyst->ts + Ketone ketone 3'-Chloropropiophenone ketone->ts product_complex Product-Catalyst Complex ts->product_complex Hydride Transfer product_complex->active_catalyst - Product + iPrOH product (R)-Alcohol + Acetone product_complex->product

Caption: Simplified catalytic cycle for Ru-catalyzed ATH.

Detailed Protocol: (R)-1-(3-Chlorophenyl)propan-1-ol via ATH

This protocol is adapted from methodologies using Noyori-type catalysts, which are known for their high efficiency and selectivity in ketone reductions.[1]

Materials:

  • 3'-Chloropropiophenone (Substrate)

  • [RuCl(p-cymene)( (R,R)-TsDPEN )] or a similar pre-catalyst

  • 2-Propanol (iPrOH), anhydrous

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Inert gas (Argon or Nitrogen)

  • Anhydrous solvents for workup (e.g., diethyl ether, ethyl acetate)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere manifold (Schlenk line)

  • Syringes for liquid transfer

Procedure:

  • Catalyst Preparation & Reaction Setup:

    • In a Schlenk flask under an inert atmosphere of Argon, add the Ru-catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)], 0.001 to 0.01 molar equivalents relative to the ketone).

    • Add a solution of KOH or t-BuOK (0.02 to 0.1 molar equivalents) in anhydrous 2-propanol (volume to make the final substrate concentration ~0.1-0.5 M).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the in-situ formation of the active hydride species.

  • Substrate Addition and Reaction:

    • Dissolve 3'-chloropropiophenone (1.0 equivalent) in anhydrous 2-propanol.

    • Add the substrate solution to the activated catalyst mixture via syringe.

    • Heat the reaction mixture to a specified temperature (typically 40-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of water or dilute HCl.

    • Remove the 2-propanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral alcohol.

  • Characterization and Enantiomeric Excess (ee) Determination:

    • Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and compare the retention times to a racemic standard.

Method 2: Asymmetric Hydrogenation (AH) with Ru(II)-Diphosphine Catalysts

For larger-scale syntheses, direct asymmetric hydrogenation with H₂ gas is often more efficient and atom-economical. This method utilizes chiral Ruthenium(II) catalysts, often complexed with bidentate phosphine ligands like BINAP.

Scientific Principle: The Power of Molecular Hydrogen

In contrast to ATH, AH involves the direct activation of molecular hydrogen.[2][3] The cationic Ru(II) precatalyst reacts with H₂ to form a ruthenium dihydride species. The ketone substrate then coordinates to the metal center, and a hydride is inserted into the carbonyl bond. The chirality of the diphosphine ligand, which creates a C₂-symmetric chiral pocket around the metal, controls the enantioselective outcome. These reactions are typically run under pressure (10-100 atm H₂) to ensure sufficient hydrogen concentration in the solution.

Detailed Protocol: (S)-1-(3-Chlorophenyl)propan-1-ol via AH

Materials:

  • 3'-Chloropropiophenone

  • [RuCl₂( (S)-BINAP )]₂(NEt₃) or a similar Ru-diphosphine catalyst

  • Methanol or Ethanol, degassed

  • Hydrogen gas (H₂) of high purity

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer and temperature control

  • Inert atmosphere glovebox or Schlenk line for catalyst handling

Procedure:

  • Reaction Setup (under inert atmosphere):

    • In a glovebox, charge the autoclave's reaction vessel with the Ru-catalyst (0.0001 to 0.005 molar equivalents).

    • Add degassed methanol or ethanol.

    • Add the 3'-chloropropiophenone substrate.

    • Seal the autoclave securely.

  • Hydrogenation:

    • Remove the vessel from the glovebox and connect it to the hydrogenation apparatus.

    • Purge the autoclave several times with H₂ gas to remove any residual air.

    • Pressurize the reactor to the desired H₂ pressure (e.g., 20-80 atm).

    • Begin stirring and heat the reaction to the optimal temperature (e.g., 50-80 °C).

    • Monitor the reaction by observing the pressure drop (hydrogen uptake).

  • Work-up and Purification:

    • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess H₂ pressure.

    • Purge the reactor with nitrogen.

    • Open the vessel and filter the reaction mixture to remove the catalyst if it has precipitated.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by flash chromatography as described in the ATH protocol (Section 3.2.3).

  • Characterization and ee Determination:

    • Characterize the product and determine the enantiomeric excess using the methods described in Section 3.2.4.

Method 3: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers an environmentally friendly and highly selective alternative to metal catalysis. Ketoreductases (KREDs), either in the form of whole microbial cells or as isolated enzymes, can reduce ketones with exceptional enantioselectivity, often exceeding 99% ee.[4][5]

Scientific Principle: Nature's Chiral Catalysts

KREDs are oxidoreductase enzymes that utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site is an intricate, three-dimensional chiral pocket that binds the ketone substrate in a specific orientation. This precise positioning allows for a highly stereoselective hydride transfer from the cofactor to one face of the carbonyl group. A key challenge in practical applications is the regeneration of the expensive cofactor. This is often achieved in-situ by using a co-substrate (e.g., glucose or isopropanol) and a corresponding dehydrogenase enzyme (e.g., glucose dehydrogenase).

cluster_main Main Reaction cluster_regen Regeneration System title Cofactor Regeneration Cycle ketone 3'-Chloropropiophenone kred KRED ketone->kred alcohol Chiral Alcohol kred->alcohol nadp NADP+ kred->nadp nadph NADPH nadph->kred nadp_regen NADP+ nadp->nadp_regen Recycled glucose Glucose (Co-substrate) gdh GDH glucose->gdh gluconolactone Glucono-lactone gdh->gluconolactone nadph_regen NADPH gdh->nadph_regen nadp_regen->gdh nadph_regen->nadph Regenerated

Caption: KRED reduction with in-situ cofactor regeneration.

Detailed Protocol: (S)-1-(3-Chlorophenyl)propan-1-ol via Whole-Cell Bioreduction

This protocol is a generalized procedure based on the use of microorganisms like Acetobacter sp. or Saccharomyces cerevisiae.[4][6]

Materials:

  • Whole cells of a suitable microorganism (e.g., Acetobacter sp. CCTCC M209061), either free or immobilized

  • 3'-Chloropropiophenone

  • Glucose (as co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 6.0-7.0)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

  • Ethyl acetate for extraction

Equipment:

  • Orbital shaker incubator

  • Centrifuge (for cell harvesting/separation)

  • pH meter

Procedure:

  • Biocatalyst Preparation:

    • Cultivate the microbial cells in a suitable growth medium until they reach the desired growth phase (e.g., late exponential phase).

    • Harvest the cells by centrifugation. Wash the cell pellet with buffer and re-suspend it in the reaction buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

  • Bioreduction:

    • In a reaction vessel (e.g., Erlenmeyer flask), combine the cell suspension and glucose (e.g., 1.5-2.0 equivalents relative to the substrate).

    • Dissolve the 3'-chloropropiophenone in a minimal amount of a water-miscible co-solvent like DMSO and add it to the cell suspension (final substrate concentration typically 10-50 mM).

    • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 180 rpm).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, separate the biomass by centrifugation.

    • Extract the supernatant with ethyl acetate (3x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography if necessary.

  • Characterization and ee Determination:

    • Characterize the product and determine the enantiomeric excess using the methods described in Section 3.2.4.

Performance Data Summary

The following table summarizes representative performance data for the different catalytic methods for the asymmetric reduction of 3'-chloropropiophenone.

MethodCatalyst / EnzymeLigand / Cofactor SystemYield (%)ee (%)Key ConditionsReference
Asymmetric Transfer Hyd. [RhCl₂(Cp*)]₂Amino acid-derived hydroxamic acid>9597 (S)iPrOH, Base[7]
Asymmetric Transfer Hyd. Tethered Rh(III) ComplexTethered TsDPEN derivative>99>99 (R or S)Formic acid/Et₃N[8]
Asymmetric Hydrogenation Ru(OTf)(TsDPEN)(η⁶-arene)TsDPENquant.98 (R or S)H₂ (gas), Methanol[9]
Biocatalysis (Whole Cell) Acetobacter sp. CCTCC M209061 (immobilized)NADPH / Glucose-GDH93.3>99 (S)Aqueous buffer, 30 °C, DES as cosolvent[4]
Biocatalysis (Whole Cell) Candida utilis (preheated, immobilized)Endogenous Cofactors8099 (S)Aqueous buffer[6]
CBS Reduction (S)-2-Methyl-CBS-oxazaborolidineBH₃·THFHigh>95 (R)Anhydrous THF, low temperature[10][11]

Note: The stereochemical outcome ((R) or (S)) depends on the chirality of the catalyst/ligand used. The table shows representative examples.

References

Application Notes & Protocols: Strategic Use of 3-(3-Chlorophenyl)propan-1-ol in the Synthesis of Key Antidepressant Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthetic utility of 3-(3-chlorophenyl)propan-1-ol. This versatile C3-linker building block serves as a crucial starting material for constructing the core scaffolds of various antidepressant molecules, particularly those functioning as serotonin-norepinephrine reuptake inhibitors (SNRIs) and related compounds. We will explore key transformations of the primary alcohol functional group into amines, ethers, and halides, providing validated, step-by-step protocols and explaining the chemical rationale behind each synthetic choice.

Introduction: The Strategic Importance of the 3-Chlorophenylpropyl Scaffold

The 3-chlorophenylpropyl moiety is a privileged scaffold in modern medicinal chemistry, particularly in the design of central nervous system (CNS) active agents. Its structural features—a substituted aromatic ring connected by a flexible three-carbon chain—are integral to the pharmacophore of several marketed antidepressants. This compound is an accessible and highly valuable starting material that allows for the strategic installation of this key structural motif.

The primary alcohol group of this precursor is the key synthetic handle, enabling a variety of high-yield transformations to introduce the nitrogen or oxygen functionalities characteristic of aryloxypropanamine and related antidepressant classes. This guide will focus on three primary synthetic pathways originating from this precursor:

  • Conversion to Amines: Direct transformation to primary and secondary amines.

  • Formation of Aryl Ethers: Synthesis of the critical aryloxy bond found in many selective serotonin reuptake inhibitors (SSRIs) and SNRIs.

  • Conversion to an Alkyl Halide: Creation of a versatile electrophilic intermediate for reaction with various nucleophiles.

Synthetic Pathways and Experimental Protocols

The following sections detail the core synthetic transformations of this compound into advanced, high-value intermediates for antidepressant synthesis.

Diagram: Overall Synthetic Strategy

G cluster_0 Pathway 1: Amination cluster_1 Pathway 2: Halogenation cluster_2 Pathway 3: Etherification start This compound p1_step1 Activation (Tosylation/ Mesylation) start->p1_step1 p2_step1 Reaction with SOCl₂ or PBr₃ start->p2_step1 p3_step1 Deprotonation (NaH) start->p3_step1 p1_step2 Nucleophilic Substitution (e.g., with MeNH₂) p1_step1->p1_step2 p1_product N-Methyl-3-(3-chlorophenyl) propan-1-amine p1_step2->p1_product p2_product 1-(3-Halopropyl)- 3-chlorobenzene p2_step1->p2_product p2_step2 SN2 with Arylpiperazine p2_product->p2_step2 p2_final Trazodone Analog Precursor p2_step2->p2_final p3_step2 Williamson Ether Synthesis (with Ar-F or Ar-Cl) p3_step1->p3_step2 p3_product Aryl Ether Derivative p3_step2->p3_product

Caption: Synthetic pathways from this compound.

Pathway 1: Synthesis of N-Methyl-3-(3-chlorophenyl)propan-1-amine

The conversion of the alcohol to an amine is fundamental for creating precursors to drugs like fluoxetine and atomoxetine analogs. A robust and scalable method involves a two-step process: activation of the hydroxyl group into a superior leaving group, followed by nucleophilic substitution with the desired amine.

Causality: The hydroxyl group (-OH) is a poor leaving group. Converting it to a sulfonate ester (e.g., tosylate or mesylate) makes the carbon atom highly electrophilic and susceptible to attack by a nucleophile like methylamine, proceeding via an SN2 mechanism.

G A This compound B 3-(3-Chlorophenyl)propyl tosylate A->B  p-TsCl, Pyridine  DCM, 0°C to RT C N-Methyl-3-(3-chlorophenyl)propan-1-amine B->C  MeNH₂ (aq. solution)  THF, Reflux

Caption: Two-step synthesis of the secondary amine intermediate.

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in DCM dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

  • Dissolve the crude 3-(3-chlorophenyl)propyl tosylate (1.0 eq.) in tetrahydrofuran (THF, 0.4 M).

  • Add an aqueous solution of methylamine (40% w/w, 5.0-10.0 eq.) to the flask.[1]

  • Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target N-methyl-3-(3-chlorophenyl)propan-1-amine.[2] Purification can be achieved via column chromatography if necessary.

Pathway 2: Synthesis of a Versatile Alkyl Halide Intermediate

Converting the alcohol to an alkyl chloride creates a highly versatile electrophilic intermediate. This intermediate can then be coupled with a wide range of nucleophiles, such as the arylpiperazine moieties found in antidepressants like Trazodone.

Causality: Thionyl chloride (SOCl₂) is an excellent reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas), driving the reaction to completion.

G A This compound B 1-(3-Chloropropyl)-3-chlorobenzene A->B  SOCl₂, Pyridine (cat.)  Toluene, 0°C to RT D Trazodone-like Precursor B->D  K₂CO₃, Acetonitrile  Reflux C 1-(3-Chlorophenyl)piperazine (Nucleophile) C->D  K₂CO₃, Acetonitrile  Reflux

Caption: Synthesis of a Trazodone precursor via a halide intermediate.

  • To a stirred solution of this compound (1.0 eq.) in toluene (0.5 M) at 0 °C, add a catalytic amount of pyridine (0.05 eq.).

  • Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it over ice-water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield 1-(3-chloropropyl)-3-chlorobenzene, which is often pure enough for subsequent steps.

This protocol demonstrates the utility of the halide intermediate in synthesizing a precursor for trazodone analogues.[3]

  • Combine 1-(3-chloropropyl)-3-chlorobenzene (1.0 eq.), 1-(3-chlorophenyl)piperazine (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile (0.3 M).

  • Heat the suspension to reflux (approx. 82 °C) and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel.

Pathway 3: Williamson Ether Synthesis for Aryloxypropanamine Scaffolds

The formation of an aryl ether bond is a key step in the synthesis of many SSRIs and SNRIs. The Williamson ether synthesis provides a direct method for this transformation.

Causality: A strong base like sodium hydride (NaH) is required to deprotonate the primary alcohol, forming a potent sodium alkoxide nucleophile. This alkoxide can then displace a halide on an electron-deficient aromatic ring (e.g., 4-fluorobenzotrifluoride) via a nucleophilic aromatic substitution (SNAr) mechanism to form the diaryl ether.[1]

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Add the activated aryl halide (e.g., 1-fluoro-4-(trifluoromethyl)benzene, 1.1 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by column chromatography to yield the desired aryl ether.

Data Summary

The following table provides representative data for the key transformations described. Yields are indicative and may vary based on reaction scale and purification efficiency.

Transformation Starting Material Key Reagents Product Typical Yield
Tosylation This compoundp-TsCl, Pyridine3-(3-Chlorophenyl)propyl tosylate>90% (crude)
Amination 3-(3-Chlorophenyl)propyl tosylateMethylamineN-Methyl-3-(3-chlorophenyl)propan-1-amine70-85%
Halogenation This compoundSOCl₂1-(3-Chloropropyl)-3-chlorobenzene85-95%
N-Alkylation 1-(3-Chloropropyl)-3-chlorobenzene1-(3-Chlorophenyl)piperazine, K₂CO₃Trazodone Analog Precursor60-75%
Etherification This compoundNaH, 1-Fluoro-4-(trifluoromethyl)benzene1-((3-(3-Chlorophenyl)propoxy)methyl)-4-(trifluoromethyl)benzene65-80%

Conclusion

This compound is a cost-effective and synthetically tractable precursor for accessing a variety of complex antidepressant scaffolds. The protocols detailed herein provide reliable and scalable methods for converting its primary alcohol functionality into amines, halides, and ethers—the foundational intermediates for further elaboration in drug discovery and development programs. The strategic choice of reagents and reaction conditions allows for high-yield syntheses, making this building block an essential tool for the medicinal chemist.

References

Gram-Scale Synthesis of 3-(3-Chlorophenyl)propan-1-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step experimental procedure for the gram-scale synthesis of 3-(3-Chlorophenyl)propan-1-ol, a valuable intermediate in the development of pharmaceutical compounds. The protocol details the reduction of 3-(3-chlorophenyl)propanoic acid using lithium aluminum hydride (LAH), a robust and high-yielding method. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, safety protocols, and a framework for successful synthesis.

Introduction and Significance

This compound is a key building block in the synthesis of various biologically active molecules. Its substituted phenylpropanol scaffold is found in a range of therapeutic agents. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the medicinal chemistry and process development communities.

The presented protocol focuses on the reduction of a carboxylic acid to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. While several reducing agents can accomplish this, lithium aluminum hydride (LAH) is chosen for its high reactivity and efficiency in converting carboxylic acids to their corresponding alcohols. The causality behind this choice lies in the potent nucleophilicity of the hydride ions delivered by LAH, which is necessary to reduce the relatively unreactive carboxylate intermediate formed in the initial step of the reaction.

Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating clear checkpoints and characterization steps. Adherence to the described methodologies and safety precautions is paramount for a successful and safe outcome.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(3-Chlorophenyl)propanoic acid≥98%Commercially AvailableStarting material
Lithium aluminum hydride (LAH)Powder or granulesCommercially AvailableHighly reactive, handle with care
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse freshly opened or distilled
Diethyl etherAnhydrousCommercially AvailableFor extraction
Sodium sulfateAnhydrousCommercially AvailableDrying agent
Hydrochloric acid1 M aqueous solutionCommercially AvailableFor work-up
Sodium hydroxide1 M aqueous solutionCommercially AvailableFor work-up
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
HexaneACS gradeCommercially AvailableFor column chromatography
Ethyl acetateACS gradeCommercially AvailableFor column chromatography
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Step-by-Step Synthesis Procedure

Safety First: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[1][2] All manipulations involving LAH must be conducted under an inert atmosphere in a fume hood, and the user must wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[3][4][5] A Class D fire extinguisher for reactive metals should be readily accessible.[2]

Reaction Setup and Execution
  • Inert Atmosphere: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to remove any residual moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • LAH Suspension: In a separate, dry flask under an inert atmosphere, carefully weigh 2.1 g (55.3 mmol, 2.0 eq) of lithium aluminum hydride and suspend it in 100 mL of anhydrous THF. Transfer this suspension to the reaction flask via cannula or a powder funnel under a positive flow of inert gas.

  • Cooling: Cool the LAH suspension in the reaction flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 5.1 g (27.6 mmol, 1.0 eq) of 3-(3-chlorophenyl)propanoic acid in 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approximately 66 °C for THF) using a heating mantle and maintain reflux for 2-3 hours.

  • Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC). To take a sample, carefully quench a small aliquot with a few drops of ethyl acetate, followed by a drop of water. Extract with ethyl acetate and spot on a silica gel TLC plate. A suitable eluent is 30:70 ethyl acetate/hexane. The product alcohol will have a higher Rf value than the starting carboxylic acid.

Work-up and Purification

Caution: The work-up procedure involves the quenching of excess LAH, which is highly exothermic and produces hydrogen gas. Perform this procedure slowly and carefully in a fume hood.

  • Quenching: Cool the reaction mixture back down to 0 °C with an ice-water bath. Slowly and dropwise, add the following, allowing the gas evolution to subside between each addition:

    • 2.1 mL of water

    • 2.1 mL of 1 M sodium hydroxide solution

    • 6.3 mL of water

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 50 mL).

  • Extraction: Combine the filtrate and the washes in a separatory funnel. If two phases are present, separate them. Wash the organic layer with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 30% ethyl acetate in hexane is typically effective.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the column. Elute with the solvent gradient, collecting fractions. Monitor the fractions by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Characterization

  • Appearance: Colorless oil.

  • Molecular Formula: C₉H₁₁ClO

  • Molecular Weight: 170.64 g/mol [6][7]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25-7.10 (m, 4H), 3.69 (t, J = 6.4 Hz, 2H), 2.71 (t, J = 7.6 Hz, 2H), 1.95-1.85 (m, 2H), 1.60 (br s, 1H, OH).

Expected Yield and Purity

A typical yield for this reaction is in the range of 80-90%. The purity of the final product after column chromatography should be >98% as determined by NMR spectroscopy and GC-MS analysis.

Process Flow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3-(3-chlorophenyl)propanoic acid - LiAlH4 setup Assemble and Flame-Dry Glassware under N2 reagents->setup lah_suspension Prepare LiAlH4 suspension in anhydrous THF setup->lah_suspension Inert atmosphere cooling_1 Cool to 0 °C lah_suspension->cooling_1 addition Slowly add acid solution to LAH suspension cooling_1->addition reflux Warm to RT, then reflux for 2-3 hours addition->reflux cooling_2 Cool to 0 °C reflux->cooling_2 Reaction complete quench Quench with H2O and NaOH(aq) cooling_2->quench filtration Filter through Celite® quench->filtration extraction Extract with Et2O, wash and dry filtration->extraction concentration Concentrate in vacuo extraction->concentration chromatography Purify by Flash Column Chromatography concentration->chromatography product This compound (Colorless Oil) chromatography->product characterization Characterize by: - NMR - GC-MS product->characterization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity. The principles and techniques described herein are broadly applicable to the reduction of other substituted arylpropanoic acids.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3-Chlorophenyl)propan-1-ol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to solve purification challenges effectively.

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] However, isolating this compound in high purity can be challenging due to the presence of structurally similar impurities from its synthesis. This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Section 1: Core Compound Properties

A foundational understanding of the physical and chemical properties of this compound is critical for designing an effective purification strategy. The polarity of the hydroxyl group combined with the hydrophobicity of the chlorophenyl ring dictates its behavior in different separation techniques.

PropertyValueSource
CAS Number 22991-03-3[1][2]
Molecular Formula C₉H₁₁ClO[1][2]
Molecular Weight ~170.64 g/mol [1][2]
Physical Form Colorless to pale yellow liquidSimson Pharma
Boiling Point High boiling; precise data not consistently available. Requires vacuum for distillation.Inferred from high flash point of related structures and general principles.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Moderately soluble in water.ChemWhat
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and challenges that arise during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

Answer: The impurity profile is almost always a direct consequence of the synthetic route. A prevalent method for synthesizing this alcohol is the reduction of the ketone precursor, 1-(3-chlorophenyl)propan-1-one .

Therefore, you should anticipate the following impurities:

  • Unreacted Starting Material: 1-(3-chlorophenyl)propan-1-one. This is the most common impurity. Due to its ketone functional group, it is less polar than the desired alcohol product but can still exhibit significant retention on silica gel.

  • Reducing Agent Byproducts: If using sodium borohydride (NaBH₄), borate salts will be present. These are typically removed during the aqueous workup phase but can persist if the workup is incomplete.

  • Solvent Residues: Residual solvents from the reaction or extraction (e.g., THF, Diethyl Ether, Ethyl Acetate) are common.

  • Isomeric Impurities: If the starting material, 3-chloropropiophenone, contained ortho- or para- isomers, the corresponding isomeric alcohol impurities will be present in the product. These can be particularly challenging to separate due to their very similar polarities.

Q2: Which primary purification technique should I choose: column chromatography or vacuum distillation?

Answer: The choice depends on the nature of your impurities and the scale of your reaction. The following workflow provides a decision-making framework.

Purification_Decision Start Crude this compound TLC Analyze crude by TLC. Are impurities significantly different in polarity (ΔRf > 0.2)? Start->TLC BoilingPoint Are boiling points of impurities and product significantly different? TLC->BoilingPoint  Yes   Chromatography Primary Method: Flash Column Chromatography TLC->Chromatography  No / Isomers Present   Thermal_Stability Is the compound thermally stable? BoilingPoint->Thermal_Stability  Yes   Consider_Chromatography Consider Chromatography for difficult separations (e.g., isomers) BoilingPoint->Consider_Chromatography  No   Thermal_Stability->Chromatography  No (Decomposition Risk)   Distillation Primary Method: Vacuum Distillation Thermal_Stability->Distillation  Yes   Consider_Distillation Consider Distillation for large scale (>20g) or to remove non-volatile impurities. Chromatography->Consider_Distillation Distillation->Consider_Chromatography End Pure Product Consider_Chromatography->End Consider_Distillation->End

Caption: Purification Method Selection Workflow.

Expert Insights:

  • For high-purity applications (< 5g scale): Start with flash column chromatography . It offers the best resolution for removing structurally similar impurities like the starting ketone.

  • For larger scales (> 20g) or removing non-volatile impurities: Vacuum distillation is more efficient.[3][4] It is excellent for removing baseline impurities or salts. However, it will not separate compounds with very close boiling points, such as positional isomers.

  • Combined Approach: Often, the best strategy is a two-step process: an initial "rough" purification by vacuum distillation to remove the bulk of solvent and non-volatile materials, followed by flash chromatography to achieve >99% purity.

Q3: I've chosen column chromatography. How do I achieve a good separation?

Answer: Success in column chromatography is predicated on methodical solvent system development using Thin Layer Chromatography (TLC).[5]

Step 1: TLC Method Development

  • Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.

  • Solvent System Screening: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3 .[5] This provides the optimal balance between resolution and run time.

    • Start with a non-polar solvent and gradually add a polar solvent. A standard starting point for an alcohol like this is a mixture of Hexanes and Ethyl Acetate .

    • Prepare several test vials (e.g., 10:1, 5:1, 2:1 Hexanes:EtOAc).

    • Spot the crude material on a TLC plate and develop it in these systems.

    • The starting ketone impurity should have a higher Rf (run faster) than the more polar alcohol product. You are looking for maximum separation between these two spots.

Troubleshooting TLC:

  • Problem: All spots are at the bottom (Rf ≈ 0).

    • Cause: The eluent is not polar enough.

    • Solution: Increase the proportion of Ethyl Acetate.

  • Problem: All spots are at the top (Rf ≈ 1).

    • Cause: The eluent is too polar.

    • Solution: Increase the proportion of Hexanes.

  • Problem: Spots are streaking.

    • Cause: The sample is too concentrated, or the compound is acidic/basic. While this compound is neutral, streaking can still occur.

    • Solution: Dilute the sample before spotting. Ensure the column is not overloaded.

Step 2: Running the Column

  • Once you have an optimal solvent system, you can proceed to the flash column. A detailed protocol is provided in Section 3. The key is to pack a uniform, crack-free column and carefully load the sample in a minimal amount of solvent.

Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) cluster_separation Column_Top Eluent (Mobile Phase) [e.g., Hexanes:EtOAc] Silica [ Polar Silica Surface ] A Impurity (Less Polar Ketone) B Product (More Polar Alcohol) Column_Bottom Fractions Collected Start Crude Mixture Loaded at Top Start->Column_Top Elution Eluent flows by gravity/pressure Separation Separation Occurs: Less polar compounds move faster. More polar compounds interact more with silica and move slower. Collection Pure fractions are collected separately

Caption: Principle of Column Chromatography Separation.

Q4: My compound seems suitable for distillation. What are the key considerations?

Answer: Due to its high molecular weight and functional groups, this compound will have a high boiling point at atmospheric pressure, likely leading to decomposition. Therefore, vacuum distillation is mandatory .[3][6]

Key Considerations:

  • Pressure: Lowering the pressure significantly lowers the boiling point.[7][8] A typical laboratory vacuum pump (1-10 mmHg) is usually sufficient.

  • Temperature Control: Use an oil bath with a magnetic stirrer and a thermometer to ensure smooth, even heating. Do not heat the flask directly with a heating mantle, as this creates hot spots that cause decomposition.

  • Bumping: High-boiling liquids tend to "bump" (boil violently). Always use a magnetic stir bar or boiling chips to ensure smooth boiling. A capillary bubbler providing a slow stream of nitrogen or argon is also an excellent method for ensuring smooth distillation.

  • Fraction Collection: Use a short-path distillation apparatus for laboratory-scale work to minimize product loss on the glass surfaces.[3] Collect multiple fractions. Typically, a small forerun (lower boiling impurities), the main product fraction, and a tail fraction (higher boiling impurities) are collected. Analyze each fraction by TLC or GC to determine which to combine.

Troubleshooting Vacuum Distillation:

  • Problem: The compound is not distilling even at high temperature.

    • Cause: The vacuum is not low enough.

    • Solution: Check your system for leaks. Ensure the pump is working correctly and the cold trap is effective.

  • Problem: The material in the flask is darkening or turning to tar.

    • Cause: The temperature is too high, causing decomposition.

    • Solution: Immediately lower the temperature. Improve the vacuum to allow distillation at a lower temperature.

Q5: How do I confirm the purity of my final product?

Answer: No purification is complete without analysis.

  • TLC: The simplest check. A pure compound should show a single spot in multiple solvent systems. Spot your purified material next to the crude starting material to confirm the absence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity and confirming the molecular weight of the volatile product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard. NMR provides structural confirmation and can detect impurities down to the ~1% level. Integrating the proton signals corresponding to impurities versus the product can provide a quantitative measure of purity.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a ~1.0 g scale purification. Adjust silica and solvent volumes accordingly for different scales.

  • Preparation:

    • Based on TLC analysis (see Q3), prepare ~500 mL of the determined eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Select a glass column of appropriate size (e.g., 40 mm diameter). A silica-to-crude material ratio of 50:1 to 100:1 by weight is recommended for good separation.[9]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.

  • Packing the Column:

    • Fill the column about two-thirds full with the non-polar solvent (Hexanes).

    • Slowly pour the silica gel (e.g., 70 g) into the column as a slurry mixed with the eluent. Alternatively, add it dry and tap the column gently to pack it.

    • Open the stopcock and use gentle air pressure to push the eluent through the column, compacting the silica bed. Do not let the top of the silica run dry.

    • Add another ~1 cm layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Loading the Sample:

    • Dissolve the crude product (~1.0 g) in a minimal amount of a polar solvent in which it is highly soluble (e.g., 2-3 mL of dichloromethane or ethyl acetate).

    • Add ~1-2 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions (e.g., 20 mL per test tube).

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Combine the fractions that contain the pure product (single spot by TLC).

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Vacuum Distillation
  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

    • Place a stir bar in the distillation flask.

    • Connect the apparatus to a cold trap and a vacuum pump. The cold trap (e.g., using dry ice/acetone or liquid nitrogen) is crucial to protect the pump from corrosive vapors.

  • Procedure:

    • Place the crude material (e.g., 10 g) into the distillation flask.

    • Begin stirring and slowly turn on the vacuum. The mixture may bubble as residual solvents are removed.

    • Once a stable vacuum is achieved (e.g., ~1 mmHg), slowly begin to heat the oil bath.

    • Observe the apparatus for the first sign of condensation in the condenser. Note the temperature of the vapor (the boiling point at that pressure).

    • Collect any low-boiling forerun in the first receiving flask.

    • When the temperature stabilizes and the main product begins to distill, switch to a new receiving flask to collect the pure fraction.

    • Continue distillation until the rate slows significantly or the temperature begins to rise, indicating the start of higher-boiling impurities.

    • Stop heating, allow the apparatus to cool, and then slowly and carefully vent the system to atmospheric pressure before collecting the product.

Section 4: References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Retrieved January 2, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 2, 2026, from --INVALID-LINK--

  • Wikipedia. (2023). Vacuum distillation. Retrieved January 2, 2026, from --INVALID-LINK--

  • BevZero. (2024). Vacuum Distillation Explained: Mastering The Dealcoholization Process. Retrieved January 2, 2026, from --INVALID-LINK--

  • wein.plus. (2025). Vacuum distillation. Retrieved January 2, 2026, from --INVALID-LINK--

  • Simson Pharma Limited. (n.d.). This compound. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemWhat. (n.d.). 3-Chlorophenyl-1-propanol. Retrieved January 2, 2026, from --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols for higher yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, offering explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low when using the Grignard reaction approach?

Answer:

Low yields in Grignard reactions are a common issue, often stemming from several factors:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can prevent the reaction from initiating. [1][2]

  • Reagent Purity: The presence of moisture in your glassware or solvent can quench the Grignar reagent. [2][3]Additionally, impurities in the starting aryl halide can lead to unwanted side reactions.

  • Reaction Conditions: The rate of addition of the alkyl halide and the reaction temperature can significantly impact the formation of byproducts, such as Wurtz coupling products. [2][4]

  • Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Grignard reagent formation, which can lead to incomplete conversion. [2][5]

Troubleshooting Protocol for Low Yield in Grignard Synthesis:

  • Rigorous Drying of Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, freshly distilled from an appropriate drying agent.

  • Magnesium Activation:

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. [1]The disappearance of the iodine color or the evolution of ethylene gas indicates successful activation.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

  • Controlled Addition: Add the solution of 3-chloro-1-halopropane in your anhydrous solvent dropwise to the activated magnesium suspension. Maintain a gentle reflux to control the exothermic reaction.

  • Solvent Choice: While diethyl ether is commonly used, tetrahydrofuran (THF) can be a better solvent for less reactive aryl halides due to its higher boiling point and better stabilization of the Grignard reagent. [6]

Question 2: I am observing significant amounts of an unknown impurity in my final product after reduction of 3-(3-Chlorophenyl)propanoic acid with LiAlH₄. What could it be and how can I prevent it?

Answer:

The most likely impurity is the starting carboxylic acid, indicating an incomplete reduction. Several factors could contribute to this:

  • Insufficient Reducing Agent: Carboxylic acid reduction with lithium aluminum hydride (LiAlH₄) requires at least two equivalents of the hydride. [7][8]The first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a lithium carboxylate salt and hydrogen gas. [9]Subsequent equivalents are then needed for the reduction of the carboxylate to the primary alcohol.

  • Reactivity of LiAlH₄: LiAlH₄ is highly reactive and can be consumed by any protic sources in the reaction mixture, such as water or alcohols. [10]

  • Reaction Temperature: While the initial deprotonation is rapid even at low temperatures, the reduction of the carboxylate may require warming to room temperature or even gentle reflux to proceed to completion.

dot

cluster_0 Troubleshooting Incomplete Reduction Incomplete_Reduction Incomplete Reduction of Carboxylic Acid Insufficient_LiAlH4 Insufficient LiAlH₄ Incomplete_Reduction->Insufficient_LiAlH4 Cause Protic_Impurities Protic Impurities (e.g., H₂O) Incomplete_Reduction->Protic_Impurities Cause Low_Temperature Reaction Temperature Too Low Incomplete_Reduction->Low_Temperature Cause

Caption: Causes of Incomplete Carboxylic Acid Reduction.

Protocol for Optimizing LiAlH₄ Reduction:

  • Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5 to 2.5 equivalents) to account for both the deprotonation and the reduction steps.

  • Anhydrous Conditions: Ensure your solvent (typically THF or diethyl ether) is anhydrous and that the reaction is carried out under an inert atmosphere.

  • Temperature Control: Add the carboxylic acid solution dropwise to a suspension of LiAlH₄ in the solvent at 0°C to control the initial exothermic deprotonation. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Careful Work-up: Quench the reaction cautiously by the dropwise addition of water, followed by a sodium hydroxide solution, to decompose the excess LiAlH₄ and precipitate the aluminum salts. [11][12][13]The Fieser workup is a widely used and reliable method. [11][13]

Question 3: My purification by column chromatography is resulting in poor separation and product loss. Are there alternative purification methods?

Answer:

While column chromatography is a standard purification technique, co-elution of the product with structurally similar impurities can be a challenge. Consider the following:

  • Distillation: If the boiling point of this compound is sufficiently different from that of the major impurities, fractional distillation under reduced pressure can be an effective purification method.

  • Crystallization: If your product is a solid at room temperature or can be derivatized to form a crystalline solid, recrystallization from a suitable solvent system can provide a high degree of purity.

  • Optimizing Chromatography:

    • Solvent System: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve the separation on the column.

    • Silica Gel: Ensure you are using an appropriate grade of silica gel and that the column is packed correctly to avoid channeling.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are:

  • Reduction of a Carboxylic Acid Derivative: This involves the reduction of 3-(3-chlorophenyl)propanoic acid or its corresponding ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). [7][8][14]

  • Grignard Reaction: This route involves the reaction of a Grignard reagent, prepared from a suitable 3-carbon electrophile and magnesium, with 3-chlorobenzaldehyde. Alternatively, a Grignard reagent from 1-bromo-3-chlorobenzene can react with an epoxide.

dot

Start Synthetic Routes Reduction Reduction of Carboxylic Acid/Ester Start->Reduction Grignard Grignard Reaction Start->Grignard LiAlH4 LiAlH₄ Reduction Reduction->LiAlH4 Borane Borane (BH₃) Reduction Reduction->Borane Aldehyde Reaction with 3-Chlorobenzaldehyde Grignard->Aldehyde Epoxide Reaction with an Epoxide Grignard->Epoxide Product This compound LiAlH4->Product Borane->Product Aldehyde->Product Epoxide->Product

Caption: Common Synthetic Routes to the Target Molecule.

Q2: Which reducing agent is more selective for the reduction of the carboxylic acid in the presence of other functional groups, LiAlH₄ or Borane?

A2: Borane (BH₃) is generally more chemoselective for the reduction of carboxylic acids compared to lithium aluminum hydride. [15][16]LiAlH₄ is a very powerful and less selective reducing agent that will reduce a wide variety of functional groups, including esters, amides, and ketones. [17][18]Borane, on the other hand, will readily reduce carboxylic acids while often leaving other functional groups like esters and ketones intact, especially at controlled temperatures. [15][19]

Q3: What are the key safety precautions to take when working with Lithium Aluminum Hydride (LiAlH₄)?

A3: LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling. Key safety precautions include:

  • Inert Atmosphere: Always handle LiAlH₄ under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.

  • Anhydrous Conditions: Use anhydrous solvents and scrupulously dried glassware.

  • Controlled Quenching: The quenching of excess LiAlH₄ is highly exothermic and liberates hydrogen gas, which is flammable. [10]This should be done slowly and at a low temperature (0°C).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the synthesis can be monitored by a variety of analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information, allowing for the identification of the product and any byproducts, as well as an estimation of their relative amounts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and assess its purity.

Data Summary

PropertyValue
Molecular Formula C₉H₁₁ClO [20][21]
Molecular Weight 170.64 g/mol [20][21]
CAS Number 22991-03-3 [20][21]
Starting Material (Reduction) 3-(3-Chlorophenyl)propanoic acid [22]
Starting Material (Grignard) 3-Chlorobenzaldehyde / 1-Bromo-3-chlorobenzene

Experimental Protocols

Protocol 1: Reduction of 3-(3-Chlorophenyl)propanoic acid with LiAlH₄

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Suspend LiAlH₄ (1.5 - 2.5 equivalents) in anhydrous THF in the flask and cool the mixture to 0°C in an ice bath.

  • Reaction: Dissolve 3-(3-chlorophenyl)propanoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise. [13]

    • Add 15% aqueous NaOH solution (x mL). [13]

    • Add water (3x mL). [13]

    • Stir the mixture vigorously for 30 minutes until a white granular precipitate forms.

    • Filter the solid and wash it thoroughly with THF or diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

References

Technical Support Center: Identification of Byproducts in the Synthesis of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts during the synthesis of 3-(3-Chlorophenyl)propan-1-ol. We provide troubleshooting advice, analytical protocols, and mechanistic insights to help you ensure the purity and integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: I've run my reaction to synthesize this compound and my post-workup TLC plate shows multiple spots. What are my next steps?

A1: Multiple spots on a Thin-Layer Chromatography (TLC) plate are a clear indication of a mixture of compounds. Your primary goal is to identify the main product spot and characterize the others, which are likely impurities.

  • Initial Assessment: Spot co-elution standards of your starting material(s) on the same TLC plate as your crude product. If one of the impurity spots has the same Rf value as a starting material, you likely have an incomplete reaction.

  • Next Steps: The other spots are byproducts from side reactions or subsequent degradation. Proceed to the Troubleshooting Guide in Section 2, which is organized by synthetic route, to hypothesize the identity of these byproducts based on your specific reaction conditions. A more rigorous analysis using techniques like GC-MS or LC-MS is recommended for definitive identification.[1]

Q2: My proton NMR (¹H NMR) spectrum of the purified product shows several unexpected small peaks. How should I begin the identification process?

A2: Unexpected peaks in an NMR spectrum, especially after purification, suggest the presence of co-eluting impurities.

  • Check for Obvious Impurities: First, check for residual solvents from your purification (e.g., ethyl acetate, hexane, dichloromethane). These have well-documented chemical shifts.

  • Compare with Starting Materials: Compare the spectrum to the NMR of your starting materials. This will quickly identify any unreacted precursors.

  • Analyze Peak Characteristics:

    • Integration: The relative integration of the impurity peaks compared to your product peaks gives a quantitative estimate of the impurity level.

    • Chemical Shift and Multiplicity: Analyze the chemical shift (ppm) and splitting pattern (e.g., singlet, doublet, triplet) of the unknown peaks. An aldehydic proton, for example, would appear far downfield (~9-10 ppm), while aromatic protons have distinct patterns. This provides clues about the functional groups present in the impurity.[2]

  • Consult Byproduct Tables: Refer to the tables in Section 2 to see if the observed shifts match any of the common byproducts for your synthetic route. For conclusive identification, isolating the impurity or using 2D NMR techniques may be necessary.[3]

Q3: What is the most common and simplest-to-identify impurity in any synthesis of this compound?

A3: Regardless of the synthetic route, the most common impurity is typically unreacted starting material .[1] This is often due to incomplete reaction kinetics, insufficient reagent, or non-optimal reaction conditions. It is also the easiest to identify because you have a pure standard of it available for direct comparison using techniques like TLC, GC, HPLC, or NMR.

Q4: I need a rapid method to assess the purity of my crude product before committing to a large-scale purification. What do you recommend?

A4: Thin-Layer Chromatography (TLC) is the most effective and rapid method for qualitative purity assessment at the bench.[4] A single, well-defined spot suggests high purity, whereas multiple spots indicate the presence of impurities. For this compound, a good starting mobile phase for a silica gel plate is a 30:70 (v/v) mixture of ethyl acetate and hexane.[4] Visualization under UV light (254 nm) will reveal UV-active compounds (like your aromatic product and many related byproducts), and staining with potassium permanganate can help visualize non-UV active impurities, particularly those with alcohol or alkene functional groups.

Section 2: Troubleshooting Guide: Byproduct Identification by Synthetic Route

The formation of byproducts is intrinsically linked to the chosen synthetic pathway. Below, we detail the most common routes and their associated impurities.

Route 1: Reduction of a Carbonyl Precursor

This route typically involves the reduction of 3-(3-chlorophenyl)propanoic acid[5] or 1-(3-chlorophenyl)propan-1-one[6] using a reducing agent like LiAlH₄ or NaBH₄.

Diagram 1: Synthetic Pathway and Byproducts for the Reduction of 1-(3-chlorophenyl)propan-1-one

Start 1-(3-Chlorophenyl)propan-1-one Product This compound (Desired Product) Start->Product Reduction Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Reaction Reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) Start 3-Chlorobenzylmagnesium Halide + Ethylene Oxide Product This compound (Desired Product) Start->Product Nucleophilic Attack Byproduct1 1,2-bis(3-chlorophenyl)ethane (Wurtz Coupling Product) Start->Byproduct1 Side Reaction Byproduct2 Ethylene Glycol Start->Byproduct2 Reaction with H₂O Byproduct3 Unreacted Starting Halide (e.g., 3-Chlorobenzyl chloride) Start->Byproduct3 Incomplete Grignard Formation Start 3-Chloro-1-propenylbenzene Product This compound (Anti-Markovnikov Product) Start->Product 1. BH₃-THF 2. H₂O₂, NaOH Byproduct1 1-(3-Chlorophenyl)propan-1-ol (Markovnikov Product) Start->Byproduct1 Minor Pathway Byproduct2 Unreacted Alkene Start->Byproduct2 Incomplete Reaction Start Crude Product Obtained TLC Run TLC Analysis (with Starting Material Standards) Start->TLC MultipleSpots Multiple Spots Observed? TLC->MultipleSpots GCMS Perform GC-MS or LC-MS Analysis MultipleSpots->GCMS Yes End Pure Product MultipleSpots->End No (Single Spot) Hypothesize Hypothesize Structures (based on M/Z and Route) GCMS->Hypothesize Purify Purify via Column Chromatography or Prep-HPLC Hypothesize->Purify NMR Acquire NMR (¹H, ¹³C, etc.) of Isolated Impurity Purify->NMR Confirm Confirm Structure NMR->Confirm

References

stability issues and degradation of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Chlorophenyl)propan-1-ol

Introduction: A Proactive Approach to Compound Stability

Welcome to the technical support guide for this compound. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document is designed not merely as a static set of instructions, but as a dynamic troubleshooting resource. It is structured to help you anticipate, identify, and resolve potential stability and degradation issues associated with this compound. By understanding the underlying chemical principles of its degradation, you can ensure the reliability of your results and the stability of your formulations.

This guide is divided into two main sections:

  • Frequently Asked Questions (FAQs): Addressing the most common inquiries regarding the handling, storage, and fundamental properties of this compound.

  • Troubleshooting Guide: A problem-oriented section that tackles specific experimental issues with step-by-step diagnostic and corrective protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical features?

A1: this compound (CAS No: 22991-03-3) is an aromatic alcohol.[1][2][3] Its structure consists of a propanol backbone substituted with a chlorophenyl group at position 3. The key functional groups that dictate its chemical behavior are:

  • A Primary Alcohol (-CH₂OH): This group is susceptible to oxidation, which is a primary degradation pathway.

  • A Chlorinated Aromatic Ring: The chloro-substituted benzene ring is generally stable but can be prone to photochemical degradation under UV light exposure.[4] The chlorine atom is an electron-withdrawing group, which influences the reactivity of the aromatic ring.

  • A Propyl Linker: The three-carbon chain provides flexibility to the molecule.

Q2: What are the ideal storage and handling conditions for this compound?

A2: To ensure long-term stability, proper storage is critical. Based on its structural motifs and general chemical safety guidelines, the following conditions are recommended.[1][5]

ConditionRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8°C).Cool conditions slow down potential oxidative and thermal degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidation of the primary alcohol group.
Light Protect from light by using amber vials or storing in a dark place.[1]The chlorinated aromatic ring is susceptible to photodegradation, which can be initiated by UV light.[4][6]
Container Use tightly sealed, non-reactive containers (e.g., glass).[5]Prevents evaporation and contamination. A tight seal also helps maintain an inert atmosphere if one is used.

Q3: Is this compound soluble in common laboratory solvents?

A3: While specific solubility data is not extensively published, based on its structure (a moderately polar alcohol with a nonpolar aromatic ring), it is expected to be soluble in a range of organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. Its solubility in water is likely to be low to moderate. Always perform a small-scale solubility test before preparing stock solutions.

Q4: What are the main degradation pathways I should be aware of?

A4: The two most probable non-metabolic degradation pathways for this compound are oxidation and photodegradation.

  • Oxidation: The primary alcohol is the most reactive site. It can be oxidized to form 3-(3-chlorophenyl)propanal (aldehyde) and subsequently to 3-(3-chlorophenyl)propanoic acid (carboxylic acid). This process can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal ion contaminants. The oxidation of primary alcohols is a well-established chemical transformation.[7]

  • Photodegradation: Chlorinated aromatic compounds can undergo degradation upon exposure to UV light.[4] This can involve the cleavage of the carbon-chlorine bond, leading to the formation of radical species that can initiate further reactions.

The diagram below illustrates these potential pathways.

G parent This compound aldehyde 3-(3-Chlorophenyl)propanal parent->aldehyde Oxidation [O] photo Photodegradation Products (e.g., dechlorinated species) parent->photo UV Light (hν) acid 3-(3-Chlorophenyl)propanoic acid aldehyde->acid Oxidation [O] G cluster_0 Problem Identification cluster_1 Analysis & Characterization cluster_2 Hypothesis Testing cluster_3 Conclusion & Action A Unexpected peaks observed in aged sample analysis B Analyze by LC-MS to determine m/z of new peaks A->B C Compare retention times with authentic standards (if available) A->C D Peak m/z matches aldehyde (M-2)? B->D Check m/z E Peak m/z matches acid (M+14)? F Peak m/z matches dechlorinated parent (M-34)? D->E No G Confirm Oxidation Pathway. Implement inert storage. D->G Yes E->F No E->G Yes H Confirm Photodegradation. Protect samples from light. F->H Yes I Unknown Degradant. Perform forced degradation study. F->I No

References

improving the enantiomeric excess of chiral 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Synthesis & Purification

Topic: Strategies for Improving the Enantiomeric Excess of 3-(3-Chlorophenyl)propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis and purification of chiral molecules. As Senior Application Scientists, we understand that achieving high enantiomeric purity is often a critical, yet challenging, step in chemical synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered when trying to improve the enantiomeric excess (e.e.) of this compound, a valuable chiral intermediate.

Strategic Overview: Choosing Your Path to Enantiopurity

The first critical decision is selecting the overall strategy. The optimal path depends on factors like available starting materials, required scale, and downstream applications. The two primary approaches are direct asymmetric synthesis or resolution of a racemic mixture.

FAQ: Should I use asymmetric synthesis or kinetic resolution to obtain enantiopure this compound?

Answer:

  • Asymmetric Synthesis is generally preferred if a suitable prochiral precursor, such as 3-(3-chlorophenyl)propanone, is readily available. This approach directly creates the desired enantiomer, often with high selectivity and yield, avoiding the theoretical 50% yield limit of kinetic resolution.[1] Methods like the Corey-Bakshi-Shibata (CBS) reduction are highly reliable for this type of transformation.[2][3][4]

  • Kinetic Resolution is the better option if you are starting with the racemic alcohol. This method uses a chiral catalyst, typically an enzyme, to selectively react with one enantiomer, leaving the other unreacted and thus enriched.[1] While the maximum yield for a single enantiomer is 50%, this technique can be highly effective and provides access to both enantiomers—one as the unreacted alcohol and the other as the product (e.g., an ester).[5]

Below is a decision-making workflow to help guide your choice.

G cluster_as Asymmetric Synthesis Options cluster_kr Resolution Options start What is your starting material? prochiral_ketone Prochiral Ketone (3-(3-chlorophenyl)propanone) start->prochiral_ketone racemic_alcohol Racemic Alcohol (dl-3-(3-Chlorophenyl)propan-1-ol) start->racemic_alcohol asymmetric_syn Pursue Asymmetric Synthesis prochiral_ketone->asymmetric_syn kinetic_res Pursue Kinetic Resolution racemic_alcohol->kinetic_res For chemical separation chromatography Preparative Chiral Chromatography racemic_alcohol->chromatography For physical separation cbs CBS Reduction asymmetric_syn->cbs biocatalysis Biocatalytic Reduction asymmetric_syn->biocatalysis enzymatic_res Enzymatic Resolution (Lipase) kinetic_res->enzymatic_res G start Low E.e. or Conversion in Lipase-Catalyzed Resolution check_enzyme 1. Verify Enzyme Activity start->check_enzyme check_conditions 2. Optimize Reaction Conditions check_enzyme->check_conditions Activity is OK inactive_enzyme Source fresh enzyme. Ensure proper storage (-20°C). check_enzyme->inactive_enzyme Activity is low optimize_temp Screen temperatures (e.g., 30°C, 40°C, 50°C). Lower temp can increase selectivity. check_conditions->optimize_temp Vary Temperature optimize_solvent Screen non-polar organic solvents (Heptane, Toluene, MTBE). check_conditions->optimize_solvent Vary Solvent check_time 3. Monitor Conversion vs. Time stop_reaction Stop reaction at ~50% conversion to maximize e.e. of both substrate & product. check_time->stop_reaction optimize_temp->check_time optimize_solvent->check_time

References

Technical Support Center: Troubleshooting Common Problems in the Synthesis of Substituted Phenylpropanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted phenylpropanols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common challenges encountered in the laboratory. Here, we move beyond simple procedural lists to explore the underlying chemistry of potential issues, offering logical and scientifically grounded solutions to enhance your synthetic success.

Section 1: Grignard Reaction-Based Syntheses

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, frequently employed in the synthesis of phenylpropanols. However, its sensitivity to reaction conditions can lead to several common problems.

Q1: My Grignard reaction to synthesize a substituted 1-phenylpropanol is not initiating. What are the likely causes and how can I start the reaction?

A1: Failure of a Grignard reaction to initiate is a frequent and frustrating issue, almost always stemming from the deactivation of the magnesium surface or the presence of proton sources.

Root Cause Analysis:

  • Magnesium Oxide Layer: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organohalide from reacting.

  • Trace Moisture: Grignard reagents are potent bases and are readily quenched by water. Moisture present in glassware, solvents, or the organohalide starting material will prevent the formation of the Grignard reagent.[1][2]

Troubleshooting Protocol:

  • Rigorous Drying of Glassware: All glassware must be meticulously dried. The most effective method is to oven-dry all components (flasks, condenser, dropping funnel) at >120°C for at least 4 hours and assemble them hot under a stream of dry inert gas (Nitrogen or Argon).[1]

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices. Ensure they are stored over molecular sieves.

  • Magnesium Activation:

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh, unoxidized surface.

    • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, disrupting the oxide layer. A few drops of 1,2-dibromoethane can also be used; its reaction with magnesium is exothermic and helps to initiate the primary reaction.

  • Initiation Techniques:

    • Gentle Heating: Briefly warming a small portion of the solvent and organohalide with the activated magnesium using a heat gun can often initiate the reaction. Look for the appearance of a cloudy or brownish solution and gentle refluxing.

    • Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the magnesium surface and promote initiation.

Q2: I've successfully formed my Grignard reagent, but after adding the substituted benzaldehyde or propiophenone, my yield of the desired phenylpropanol is low, with a significant amount of biphenyl as a byproduct. How can I suppress this side reaction?

A2: The formation of biphenyl is a classic side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide.[1][3] This is particularly prevalent at elevated temperatures.

Mechanistic Insight:

The Wurtz-Fittig type coupling reaction is favored when the concentration of the aryl halide is high relative to the magnesium surface.

Optimization Strategies:

ParameterRecommendationRationale
Addition Rate Add the aryl halide dropwise to the magnesium suspension.Maintains a low steady-state concentration of the aryl halide, minimizing self-coupling.[1]
Temperature Maintain a gentle reflux during Grignard formation and cool the reaction to 0°C before adding the carbonyl compound.Lower temperatures decrease the rate of the biphenyl coupling side reaction.[1]
Solvent While ether is common, THF can sometimes improve yields due to its better solvating properties for the Grignard reagent.Proper solvation can influence the reactivity and stability of the Grignard reagent.
Q3: My reaction produced a significant amount of a dehydrated alkene instead of the target tertiary phenylpropanol. What went wrong?

A3: The formation of an alkene points to the dehydration of the tertiary alcohol product, which is particularly susceptible to acid-catalyzed elimination.[3]

Causality and Prevention:

This side reaction most commonly occurs during the acidic workup used to quench the reaction and protonate the alkoxide intermediate.

Workflow for Minimizing Dehydration:

G cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Washing cluster_3 Drying and Concentration Quench Quench reaction mixture by pouring onto a mixture of ice and a saturated aqueous solution of ammonium chloride (NH4Cl). Extract Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Quench->Extract Avoids strong acids Wash Wash the organic layer with brine. Extract->Wash Dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrate under reduced pressure. Wash->Dry

Caption: Workflow for a non-acidic workup to prevent alkene formation.

Using a milder quenching agent like saturated aqueous ammonium chloride instead of strong acids (e.g., HCl or H₂SO₄) will protonate the alkoxide without promoting dehydration.

Section 2: Reduction of Substituted Propiophenones

The reduction of a ketone to a secondary alcohol is a fundamental transformation in synthesizing 1-phenylpropanol derivatives. However, achieving high yields and purity can be challenging.

Q1: I'm reducing a substituted propiophenone with sodium borohydride (NaBH₄) in ethanol, but the reaction is sluggish and the yield is low. What factors could be at play?

A1: While seemingly straightforward, the efficiency of NaBH₄ reductions can be influenced by several factors, including solvent choice, temperature, and the nature of the substituents on the aromatic ring.

Troubleshooting Checklist:

  • Solvent Reactivity: Sodium borohydride reacts with protic solvents like ethanol, albeit slowly at room temperature. This reaction consumes the reducing agent and can become significant at higher temperatures.

    • Solution: Add the NaBH₄ portion-wise to a cooled (0 °C) solution of the ketone. This controls the exotherm and minimizes reaction with the solvent.[1]

  • Substituent Effects: Electron-withdrawing groups on the phenyl ring can make the carbonyl carbon more electrophilic and increase the reaction rate. Conversely, electron-donating groups can slow the reaction down. For sluggish reactions, a slightly more reactive solvent system may be beneficial.

  • Purity of Starting Material: Impurities in the propiophenone can interfere with the reaction.[4] Consider purification of the starting material if its quality is uncertain.[4]

Q2: My reduction of a propiophenone derivative resulted in a complex mixture of products. What are the potential side reactions?

A2: The formation of a complex mixture suggests that other functional groups in your molecule may be susceptible to reduction or that undesired side reactions are occurring.

Common Side Reactions and Solutions:

Side ReactionCausePrevention Strategy
Reduction of other functional groups NaBH₄ is generally selective for aldehydes and ketones, but can reduce other functional groups under certain conditions.If your molecule contains other reducible groups (e.g., esters, amides), consider a more selective reducing agent.
Meerwein-Ponndorf-Verley (MPV) Reduction Issues If using an MPV reduction, side reactions like the reduction of halogens on an α-haloketone can occur, leading to low yields of the desired halohydrin.[5]For substrates like α-haloketones, alternative, milder reducing agents may be more suitable.
Solvent-Related Byproducts The solvent can sometimes participate in side reactions, especially at elevated temperatures.Ensure the chosen solvent is inert under the reaction conditions.

Section 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of double bonds and other functional groups. However, catalyst activity and reaction conditions are critical for success.

Q1: My catalytic hydrogenation of a substituted cinnamaldehyde or propiophenone is not proceeding. What are the common reasons for catalyst inactivation?

A1: Catalyst poisoning is the most common reason for the failure of catalytic hydrogenation reactions.

Catalyst Deactivation Flowchart:

G Start Hydrogenation Failure CheckCatalyst Is the catalyst old or from a previously opened bottle? Start->CheckCatalyst CheckSubstrate Does the substrate contain potential catalyst poisons (e.g., sulfur, thiols, halides)? CheckCatalyst->CheckSubstrate No SolutionCatalyst Use a fresh batch of catalyst. Consider a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C). CheckCatalyst->SolutionCatalyst Yes CheckSolvent Is the solvent of sufficient purity and degassed? CheckSubstrate->CheckSolvent No SolutionSubstrate Purify the substrate. If purification is not feasible, a higher catalyst loading may be required. CheckSubstrate->SolutionSubstrate Yes CheckSetup Is there adequate stirring and hydrogen pressure? CheckSolvent->CheckSetup No SolutionSolvent Use high-purity, degassed solvent. CheckSolvent->SolutionSolvent Yes SolutionSetup Ensure vigorous stirring to maintain a good suspension of the catalyst and a sufficient hydrogen atmosphere. CheckSetup->SolutionSetup Yes

Caption: Troubleshooting guide for catalytic hydrogenation failure.

Key Considerations:

  • Catalyst Quality: Palladium on carbon (Pd/C) is a common catalyst, but its activity can degrade over time. Using a fresh batch of catalyst is a simple first step in troubleshooting.[6] Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective when other catalysts fail.[6]

  • Catalyst Poisons: Sulfur-containing compounds are notorious catalyst poisons. Halides can also inhibit catalyst activity. Purifying the starting material can be crucial.

  • Reaction Conditions: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.[6] In some cases, gentle heating or increasing the hydrogen pressure can improve reaction rates.[6][7]

Q2: How can I effectively remove the hydrogenation catalyst after the reaction is complete?

A2: The fine, black powder of catalysts like Pd/C can be challenging to remove completely by simple filtration.

Recommended Filtration Protocol:

  • Add Celite: After the reaction is complete, add a small amount of Celite (diatomaceous earth) to the reaction mixture and stir for a few minutes. The Celite will adsorb the fine catalyst particles.[8]

  • Prepare a Filtration Pad: Prepare a short plug of Celite over a sintered glass funnel or a filter paper-lined Büchner funnel.

  • Filter: Filter the reaction mixture through the Celite pad.

  • Wash: Wash the filter cake thoroughly with the reaction solvent or another suitable solvent to ensure all the product is recovered.[8]

Section 4: Stereoselective Synthesis

Achieving high stereoselectivity in the synthesis of chiral phenylpropanols is a common goal, particularly in pharmaceutical applications.

Q1: I am attempting an asymmetric reduction of a propiophenone derivative, but the enantiomeric excess (ee) is low. How can I improve the stereoselectivity?

A1: Low enantiomeric excess in asymmetric reactions points to issues with the chiral catalyst or reagent, or suboptimal reaction conditions.

Strategies for Enhancing Enantioselectivity:

FactorApproachRationale
Catalyst/Reagent Choice Screen different chiral ligands or catalysts. For example, in asymmetric hydrogenation, different chiral phosphine ligands can have a profound impact on the ee.[9]The steric and electronic properties of the chiral catalyst are the primary determinants of stereoselectivity.
Temperature Lowering the reaction temperature often increases the enantiomeric excess.At lower temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced.
Solvent The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.A systematic screen of different solvents is often necessary to find the optimal conditions.
Additives In some cases, the addition of a co-catalyst or an additive can enhance stereoselectivity.Additives can modify the catalyst's active site or influence the reaction mechanism.

Example Protocol: Asymmetric Reduction of 3-chloro-1-phenylpropan-1-one

A common method for synthesizing chiral (R)-(+)-3-chloro-1-phenyl-1-propanol involves the asymmetric reduction of the corresponding ketone using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).[7][10]

Key Experimental Steps:

  • A solution of the chiral catalyst (e.g., (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][11][12]oxazaborole) in an anhydrous solvent like toluene is prepared under an inert atmosphere.

  • A solution of borane-dimethyl sulfide complex is added dropwise at a controlled temperature.

  • The 3-chloro-1-phenylpropan-1-one is then added slowly to the reaction mixture.

  • The reaction is stirred for a specified time until complete, as monitored by TLC or HPLC.

  • The reaction is carefully quenched, and the product is isolated and purified.

Achieving high enantiomeric excess in such reactions requires meticulous control over reagent purity, temperature, and addition rates.[10]

References

Technical Support Center: Scale-Up Considerations for the Production of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(3-chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or industrial-scale production. As an intermediate in the synthesis of various pharmaceuticals, ensuring a robust and scalable process for producing this compound is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your scale-up endeavors.

I. Synthetic Route Overview & Key Scale-Up Considerations

The most common and industrially viable route to this compound is the reduction of 3'-chloropropiophenone. This ketone is a readily available starting material, often used in the synthesis of pharmaceuticals like bupropion.[3] The overall transformation is depicted below:

Synthetic_Route Start 3'-Chloropropiophenone Intermediate Reduction Reaction Start->Intermediate Reducing Agent (e.g., NaBH4) Product This compound Intermediate->Product Crude Product Purification Purification Product->Purification Work-up Final Final Product Purification->Final

Caption: General synthetic workflow for this compound production.

While seemingly straightforward, scaling up this reduction presents several challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Incomplete Reaction or Stalled Conversion

  • Question: We are observing incomplete conversion of the starting material, 3'-chloropropiophenone, even with extended reaction times during our pilot run. What are the likely causes and how can we troubleshoot this?

  • Answer: Incomplete conversion during scale-up is a common problem often linked to mass and heat transfer limitations.[4] In larger reactors, inefficient mixing can lead to poor dispersion of the reducing agent, especially if it is a solid like sodium borohydride.

    Troubleshooting Steps:

    • Agitation Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogenous slurry of the reducing agent. For larger vessels, consider the impeller design and agitation speed to avoid settling of solids.

    • Reagent Addition: Instead of adding the reducing agent in one portion, a controlled, portion-wise addition or a slow feed of a solution/slurry can maintain a more consistent reaction rate.

    • Temperature Control: The reduction is exothermic. Poor heat transfer in a large reactor can lead to localized temperature increases that may degrade the reducing agent or promote side reactions. Ensure your cooling system is adequate and monitor the internal temperature closely.

    • Solvent Purity: Ensure the solvent is anhydrous, as water will quench the reducing agent.

Issue 2: Formation of Impurities and Byproducts

  • Question: Our scaled-up batch shows a significant increase in impurities compared to the lab scale. What are the potential side reactions and how can we mitigate them?

  • Answer: The impurity profile can be influenced by the choice of reducing agent and reaction conditions. Over-reduction or side reactions of the starting material or product can occur.

    Common Impurities and Mitigation Strategies:

Impurity/ByproductPotential CauseMitigation Strategy
Unreacted 3'-ChloropropiophenoneIncomplete reaction (see Issue 1).Optimize reaction conditions as described above.
Dimerization ProductsCan occur under certain conditions, especially with stronger reducing agents.Use a milder reducing agent like sodium borohydride. Maintain a lower reaction temperature.
Over-reduction Products (e.g., 3-chloropropylbenzene)Use of a harsh reducing agent (e.g., LiAlH4) or elevated temperatures.Select a milder reducing agent. Maintain strict temperature control.

Issue 3: Difficulties in Work-up and Isolation

  • Question: The quenching and work-up of our large-scale reaction are proving difficult, with emulsion formation and poor phase separation. How can we optimize this step?

  • Answer: Work-up procedures that are straightforward in the lab can become challenging at scale. Emulsion formation is a frequent issue when quenching reactions involving metal salts.

    Strategies for Improved Work-up:

    • Controlled Quenching: Add the quenching solution (e.g., dilute acid or water) slowly and at a controlled temperature to manage any exotherm and gas evolution.

    • Brine Wash: After quenching, washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Choice: Ensure the organic solvent used for extraction has a significant density difference from water to facilitate phase separation.

    • Filtration Aid: If inorganic salts precipitate during the work-up, using a filter aid like celite can improve filtration efficiency.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended reducing agent for the scale-up production of this compound?

    A1: For industrial-scale synthesis, sodium borohydride (NaBH4) is often preferred over stronger reducing agents like lithium aluminum hydride (LiAlH4). This is due to its lower cost, greater safety in handling, and milder reactivity, which reduces the risk of over-reduction.

  • Q2: What are the primary safety concerns during the scale-up of this process?

    A2: Key safety considerations include:

    • Hydrogen Evolution: The reaction of sodium borohydride with protic solvents or during the acidic quench generates flammable hydrogen gas. Reactors must be properly vented, and an inert atmosphere (e.g., nitrogen) should be maintained.

    • Exothermic Reaction: The reduction is exothermic and can lead to a thermal runaway if not properly controlled.[5] Ensure adequate cooling capacity and controlled reagent addition.

    • Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE). This compound itself is classified as acutely toxic (dermal), a skin and eye irritant.[6]

  • Q3: How can the final product be purified at a large scale?

    A3: For large-scale purification, vacuum distillation is the most common and effective method for a liquid product like this compound. Column chromatography is generally not practical for large quantities. Ensure the distillation is performed under a suitable vacuum to avoid thermal degradation of the product.

IV. Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

  • Reactor Setup: Charge a suitable reactor with 3'-chloropropiophenone and an appropriate solvent (e.g., methanol or ethanol).

  • Inerting: Purge the reactor with nitrogen and maintain a slight positive pressure.

  • Cooling: Cool the solution to 0-5 °C with agitation.

  • Reducing Agent Addition: Slowly add sodium borohydride portion-wise, monitoring the internal temperature to ensure it does not exceed 10-15 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C until the reaction is complete (monitor by HPLC or TLC).

  • Quenching: Slowly add a dilute aqueous acid solution (e.g., 1M HCl) to the reaction mixture, maintaining the temperature below 20 °C to quench the excess reducing agent.

  • Work-up:

    • Add water and an extraction solvent (e.g., ethyl acetate).

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus suitable for the batch size.

  • Distillation: Heat the crude this compound under vacuum.

  • Fraction Collection: Collect the product fraction at the appropriate boiling point and pressure.

  • Analysis: Analyze the purified product for identity and purity using appropriate analytical methods (e.g., GC, NMR).

V. Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Complete Complete Conversion Incomplete->Complete No Optimize_Reaction Optimize Reaction: - Agitation - Temperature - Reagent Addition Incomplete->Optimize_Reaction Yes Impurity_Profile Analyze Impurity Profile (GC-MS/LC-MS) Complete->Impurity_Profile Known_Impurity Known Impurity? Impurity_Profile->Known_Impurity Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity No Optimize_Workup Optimize Work-up: - Quenching - Phase Separation - Purification Known_Impurity->Optimize_Workup Yes Characterize_Impurity Characterize Impurity & Identify Source Unknown_Impurity->Characterize_Impurity End Process Optimized Optimize_Reaction->End Optimize_Workup->End Characterize_Impurity->Optimize_Reaction

Caption: A logical workflow for troubleshooting scale-up issues.

VI. References

  • 3-(3-Chlorophenyl)-1-propanol AldrichCPR | Sigma - Sigma-Aldrich. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound | 22991-03-3 | XAA99103 - Biosynth. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound | C9H11ClO | CID 9989667 - PubChem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • 3-Chlorophenyl-1-propanol CAS#: 22991-03-3 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Technical Support Center: Scale-Up of 3-Acetyl-1-propanol Production - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Chemical Safety Data Sheet MSDS / SDS - (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol - ChemicalBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • 1-(3-Chlorophenyl)propan-1-one (m-Chloropropiophenone) | Biochemical Reagent | MedChemExpress. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Process for preparing bupropion hydrochloride. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • Sourcing 1-(3-chlorophenyl)propan-1-one: A Key Intermediate for Pharma Manufacturing. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

References

managing side reactions during the synthesis of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations of the underlying causes and actionable protocols for remediation.

Issue 1: Low or No Yield of this compound in a Grignard Reaction with Ethylene Oxide

Question: I am attempting to synthesize this compound by reacting 3-chlorophenylmagnesium bromide with ethylene oxide, but I am observing a very low yield of the desired product. What could be the potential causes and how can I improve the outcome?

Answer:

A low yield in this Grignard reaction is a common issue that can often be traced back to the highly reactive nature of the Grignard reagent. Several factors could be at play:

  • Premature Quenching of the Grignard Reagent: Grignard reagents are extremely strong bases and will react with any protic source, including trace amounts of water in your glassware or solvent, or even atmospheric moisture. This acid-base reaction will quench the Grignard reagent, rendering it inactive for the desired nucleophilic attack on ethylene oxide.

  • Side Reaction: Wurtz-Fittig Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted 3-chlorobromobenzene to form 3,3'-dichlorobiphenyl.[1][2] This reaction is favored at higher temperatures and higher concentrations of the aryl halide.

  • Issues with Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature and requires careful handling. Inefficient delivery of ethylene oxide to the reaction mixture can lead to low conversion.

Troubleshooting Protocol:

  • Rigorous Anhydrous Conditions:

    • All glassware must be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for diethyl ether or THF).

    • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire reaction setup.

  • Optimizing Grignard Reagent Formation and Reaction:

    • Initiation: If the Grignard reaction is difficult to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium turnings.

    • Temperature Control: Prepare the Grignard reagent at room temperature or with gentle warming. Once formed, cool the reaction mixture to 0 °C before the slow, subsurface addition of a solution of ethylene oxide in your anhydrous solvent. This minimizes the biphenyl formation.

    • Addition of Aryl Halide: Add the 3-chlorobromobenzene slowly to the magnesium turnings to maintain a gentle reflux and avoid a large excess of the halide at any given time.

  • Efficient Ethylene Oxide Delivery:

    • Ethylene oxide can be condensed at a low temperature (e.g., in a dry ice/acetone bath) and added as a liquid. Alternatively, it can be bubbled through the reaction mixture via a gas dispersion tube. Ensure a steady and controlled flow.

Visualizing the Grignard Reaction and Side Reactions:

cluster_main Main Reaction Pathway cluster_side Side Reactions 3-chlorophenylMgBr 3-Chlorophenylmagnesium Bromide EthyleneOxide Ethylene Oxide 3-chlorophenylMgBr->EthyleneOxide Nucleophilic Attack Quenched 3-Chlorobenzene 3-chlorophenylMgBr->Quenched Reaction with H2O 3-chlorobromobenzene 3-Chlorobromobenzene 3-chlorophenylMgBr->3-chlorobromobenzene Wurtz-Fittig Coupling Intermediate Alkoxide Intermediate EthyleneOxide->Intermediate Product This compound Intermediate->Product Acidic Workup Biphenyl 3,3'-Dichlorobiphenyl 3-chlorobromobenzene->Biphenyl

Caption: Grignard reaction pathway and common side reactions.

Issue 2: Incomplete Reduction of 3-(3-Chlorophenyl)propanoic Acid with LiAlH₄

Question: I am reducing 3-(3-chlorophenyl)propanoic acid with lithium aluminum hydride (LiAlH₄), but my workup shows a significant amount of unreacted starting material. I used the stoichiometric amount of the reducing agent. What went wrong?

Answer:

Incomplete reduction of a carboxylic acid with LiAlH₄, even with a seemingly stoichiometric amount of the reagent, is a frequent observation. The primary reason for this is the initial acid-base reaction that occurs between the acidic proton of the carboxylic acid and the hydride, which acts as a strong base.[3][4]

  • Initial Acid-Base Reaction: The first equivalent of hydride from LiAlH₄ reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. This equivalent of hydride is consumed in this non-reductive step.

  • Stoichiometry: The reduction of the carboxylate to the primary alcohol requires two more equivalents of hydride. Therefore, a total of at least 0.75 molar equivalents of LiAlH₄ (which provides 3 molar equivalents of H⁻ after the initial deprotonation) is required for the complete reduction of one equivalent of a carboxylic acid. In practice, an excess of LiAlH₄ is often used to ensure the reaction goes to completion.

Troubleshooting Protocol:

  • Use of Excess LiAlH₄: Employ a 1.5 to 2-fold molar excess of LiAlH₄ relative to the carboxylic acid to account for the initial acid-base reaction and to ensure complete reduction.

  • Reaction Conditions:

    • The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

    • The carboxylic acid, dissolved in the anhydrous solvent, should be added slowly to a cooled (0 °C) suspension of LiAlH₄ in the same solvent to control the initial exothermic acid-base reaction and hydrogen evolution.

    • After the addition is complete, the reaction mixture can be allowed to warm to room temperature and stirred for several hours or gently refluxed to ensure completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots, carefully quenching them, and spotting them on a TLC plate.

Visualizing the Reduction Process:

CarboxylicAcid 3-(3-Chlorophenyl)propanoic Acid AcidBase Acid-Base Reaction (Consumes 1 eq. H⁻) CarboxylicAcid->AcidBase LiAlH4 LiAlH₄ LiAlH4->AcidBase Reduction1 Reduction Step 1 (Consumes 1 eq. H⁻) LiAlH4->Reduction1 Reduction2 Reduction Step 2 (Consumes 1 eq. H⁻) LiAlH4->Reduction2 Carboxylate Lithium Carboxylate AcidBase->Carboxylate Carboxylate->Reduction1 Aldehyde Aldehyde Intermediate (Not Isolated) Reduction1->Aldehyde Aldehyde->Reduction2 Product This compound Reduction2->Product

Caption: Stepwise hydride consumption in LiAlH₄ reduction of a carboxylic acid.

Issue 3: Formation of an Isomeric Byproduct in the Hydroboration-Oxidation of 3-Chloro-1-propenylbenzene

Question: I am preparing this compound via hydroboration-oxidation of 3-chloro-1-propenylbenzene. However, my NMR analysis indicates the presence of a significant amount of an isomeric alcohol. What is this impurity and how can I avoid its formation?

Answer:

The hydroboration-oxidation of an alkene is a two-step process that results in the anti-Markovnikov addition of water across the double bond.[5][6][7] For 3-chloro-1-propenylbenzene, the desired product is the anti-Markovnikov product, this compound. The isomeric impurity you are observing is likely the Markovnikov product, 1-(3-chlorophenyl)propan-1-ol.

  • Regioselectivity: While hydroboration is highly regioselective for the anti-Markovnikov product, the selectivity is not always 100%. The use of borane (BH₃) itself can lead to the formation of small amounts of the Markovnikov isomer.[8][9] The regioselectivity is governed by both steric and electronic factors. Boron adds to the less sterically hindered carbon of the double bond, and there is also a partial positive charge development on the more substituted carbon in the transition state.

Troubleshooting Protocol to Enhance Regioselectivity:

  • Use of a Sterically Hindered Borane Reagent: To improve the regioselectivity and minimize the formation of the Markovnikov isomer, use a bulkier borane reagent instead of BH₃-THF. Excellent choices include:

    • 9-Borabicyclo[3.3.1]nonane (9-BBN): This reagent is highly selective for the anti-Markovnikov product due to its significant steric bulk.[8][10]

    • Disiamylborane or Dicyclohexylborane: These are also sterically hindered boranes that will significantly enhance the desired regioselectivity.

  • Reaction Conditions:

    • Perform the hydroboration at a low temperature (typically 0 °C to room temperature) to maximize selectivity.

    • The subsequent oxidation step with hydrogen peroxide and a base (like sodium hydroxide) should be carried out carefully, often with cooling, as the reaction can be exothermic.

Purification:

If the formation of the isomeric alcohol cannot be completely avoided, the two isomers can typically be separated by column chromatography on silica gel.

Table 1: Regioselectivity in Hydroboration of Alkenes

Borane ReagentTypical Anti-Markovnikov:Markovnikov RatioReference
BH₃-THF~94:6[General Organic Chemistry Textbooks]
9-BBN>99:1[8][10]
Disiamylborane>98:2[General Organic Chemistry Textbooks]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and practical laboratory-scale synthetic routes are:

  • Reduction of a Carboxylic Acid or Ester: The reduction of 3-(3-chlorophenyl)propanoic acid or its corresponding ester using a strong reducing agent like LiAlH₄.[3][11][12]

  • Grignard Reaction: The reaction of a 3-chlorophenyl Grignard reagent (e.g., 3-chlorophenylmagnesium bromide) with ethylene oxide.[9][13][14][15]

  • Hydroboration-Oxidation: The hydroboration of 3-chloro-1-propenylbenzene followed by oxidative workup.[5][6][7][8][9][10][13][16][17]

Q2: Can I use sodium borohydride (NaBH₄) to reduce 3-(3-chlorophenyl)propanoic acid?

A2: No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids.[3][11] It is, however, suitable for the reduction of aldehydes and ketones. For the reduction of a carboxylic acid to a primary alcohol, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is required.

Q3: How can I best purify the final product, this compound?

A3: The purification method will depend on the nature of the impurities from your specific synthetic route.

  • From Grignard Reaction: The main non-polar impurity is often 3,3'-dichlorobiphenyl. After an aqueous workup, the product can be extracted into an organic solvent. The biphenyl impurity can often be removed by column chromatography on silica gel. Distillation under reduced pressure is also a viable option if the boiling points of the product and impurities are sufficiently different.

  • From LiAlH₄ Reduction: After a careful aqueous workup (e.g., Fieser workup), the product is typically extracted into an organic solvent. The main impurities are aluminum salts, which are removed during the aqueous workup. The crude product can then be purified by distillation under reduced pressure or column chromatography.

  • From Hydroboration-Oxidation: Boron-containing byproducts are removed during the oxidative workup. The primary impurity would be the isomeric alcohol, 1-(3-chlorophenyl)propan-1-ol. These isomers can be separated by silica gel column chromatography.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes, absolutely.

  • LiAlH₄: This reagent reacts violently with water and other protic solvents to produce flammable hydrogen gas. It is also corrosive. All reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions and in a well-ventilated fume hood. The workup procedure must be done with extreme care, typically by slowly adding a quenching agent like ethyl acetate, followed by water and/or dilute acid, all while cooling the reaction vessel.

  • Grignard Reagents: These are also highly reactive with water and air. Strict anhydrous and inert atmosphere techniques are necessary. Diethyl ether and THF, the common solvents, are highly flammable.

  • Ethylene Oxide: This is a toxic and flammable gas. It should be handled in a fume hood with appropriate safety measures.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Technical Support Center: Enantiomeric Purity Analysis of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(3-Chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into determining the enantiomeric purity of this and structurally similar chiral alcohols. Here, you will find not just protocols, but the underlying principles and troubleshooting advice to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric purity of this compound?

The three most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. Each method has its own set of advantages and is chosen based on available equipment, sample properties, and the required level of precision.[1][2]

Q2: Do I need to derivatize this compound for analysis?

  • For Chiral GC: Yes, derivatization is highly recommended. The hydroxyl group of the alcohol can cause poor peak shape and low volatility. Converting it to an ester (e.g., acetate) or a silyl ether enhances volatility and improves chromatographic separation on a chiral stationary phase.[3][4]

  • For Chiral HPLC: Not necessarily. Direct separation of the enantiomers on a suitable chiral stationary phase (CSP) is often possible.[5][6]

  • For NMR Spectroscopy: Yes, you will need to react the alcohol with a chiral derivatizing agent (CDA) to form diastereomers, which can then be distinguished by NMR.[7][8][9] Alternatively, a chiral solvating agent (CSA) can be used to form non-covalent diastereomeric complexes.[10]

Q3: How do I choose between Chiral HPLC and Chiral GC?

The choice depends on several factors. Chiral HPLC is a versatile technique that can often be performed without derivatization and is suitable for a wide range of chiral compounds.[5][6] Chiral GC, on the other hand, can offer very high resolution but typically requires the analyte to be volatile and thermally stable, often necessitating a derivatization step.[3][11]

Q4: What is the principle behind NMR analysis of enantiomeric purity?

Enantiomers are indistinguishable in an achiral solvent by NMR. To differentiate them, a chiral environment is introduced. This is achieved by either reacting the enantiomeric alcohol with a chiral derivatizing agent (like Mosher's acid) to form covalent diastereomers, or by using a chiral solvating agent to form non-covalent diastereomeric complexes.[8][12] These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating their respective signals.

Troubleshooting Guides & Protocols

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile enantiomers. For alcohols like this compound, derivatization is a critical step to enhance volatility and improve chromatographic performance.[3][4]

Troubleshooting Common GC Issues
  • Poor Peak Shape (Tailing): This is often due to incomplete derivatization or interaction of the free hydroxyl group with the column.

    • Solution: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry.[13] Use a fresh, high-quality chiral column.

  • No Separation of Enantiomers:

    • Solution: The choice of chiral stationary phase is crucial. For derivatized alcohols, cyclodextrin-based columns (e.g., Chirasil-DEX) are often effective.[3] Experiment with the temperature program of the GC oven to optimize resolution.

  • Racemization during Derivatization:

    • Solution: Use mild derivatization conditions. For example, when forming esters, avoid harsh acidic or basic conditions that could lead to racemization at the chiral center.[3]

Experimental Protocol: Acylation and Chiral GC Analysis

This protocol describes the derivatization of this compound to its acetate ester, followed by chiral GC analysis.

1. Derivatization (Acylation):

  • In a vial, combine this compound (~2 mmol), acetic acid (3 mmol), and a catalytic amount of iodine (0.06 mmol).
  • Stir the mixture at a controlled temperature (e.g., 100°C) for a specified time (e.g., 48 hours) until the reaction is complete (monitor by TLC or a quick GC-MS).[3]
  • After cooling, dissolve the reaction mixture in dichloromethane (1 mL) and filter it before GC injection.[3]

2. Chiral GC Analysis:

  • Column: A chiral capillary column, such as a CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[3]
  • Carrier Gas: Hydrogen or Helium.
  • Temperatures:
  • Injector: 230°C
  • Detector (FID): 250°C
  • Oven Program: Start with an isothermal period at a lower temperature, followed by a temperature ramp to elute the derivatized enantiomers. The exact program will need to be optimized for the specific column and compound.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and highly reliable method for determining enantiomeric purity, often without the need for derivatization.[1][5]

Troubleshooting Common HPLC Issues
  • Poor Resolution:

    • Solution: The choice of the chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are very versatile.[14][15] Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) and flow rate.

  • Peak Tailing:

    • Solution: Ensure the sample is fully dissolved in the mobile phase. The presence of trace amounts of water in a normal-phase separation can also cause tailing.

  • Inconsistent Retention Times:

    • Solution: Ensure the column is properly equilibrated with the mobile phase before each injection. Maintain a constant column temperature using a column oven.

Experimental Protocol: Direct Chiral HPLC Analysis

1. Column Selection:

  • Start with a polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.[15][16]

2. Mobile Phase Selection:

  • For normal-phase chromatography, a mixture of hexane and a polar modifier like isopropanol or ethanol is common. A typical starting point is 90:10 (v/v) hexane:isopropanol. The ratio can be adjusted to optimize the separation.

3. HPLC Parameters:

  • Flow Rate: 0.5 - 1.0 mL/min.
  • Detection: UV detection at a wavelength where the compound has good absorbance (e.g., 254 nm).
  • Temperature: Maintain a constant column temperature (e.g., 25°C).

4. Sample Preparation:

  • Dissolve a small amount of this compound in the mobile phase. Ensure the concentration is within the linear range of the detector.

Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This method relies on converting the enantiomers into diastereomers, which have different chemical shifts in the NMR spectrum.[7][8] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a commonly used CDA for alcohols.[7][12]

Troubleshooting Common NMR/CDA Issues
  • Incomplete Derivatization:

    • Solution: Ensure the reaction with the CDA goes to completion. Use a slight excess of the CDA and an appropriate coupling agent. Monitor the reaction by TLC or NMR.

  • Overlapping Signals:

    • Solution: The chemical shift difference between the diastereomers may be small. Using a higher field NMR spectrometer can help resolve the signals. The choice of solvent can also influence the chemical shift difference.

  • Kinetic Resolution:

    • Solution: Be aware that one enantiomer may react faster with the CDA than the other, leading to an inaccurate determination of the enantiomeric excess. Ensure the derivatization reaction proceeds to 100% completion to avoid this.[17]

Experimental Protocol: Derivatization with Mosher's Acid Chloride

1. Derivatization:

  • In an NMR tube or a small reaction vial, dissolve this compound in a deuterated solvent (e.g., CDCl₃).
  • Add a slight excess of enantiomerically pure (R)- or (S)-Mosher's acid chloride.
  • Add a suitable base (e.g., pyridine) to scavenge the HCl produced.
  • Allow the reaction to proceed to completion at room temperature.

2. NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.
  • Identify a well-resolved signal (e.g., a methoxy or a proton near the chiral center) for each diastereomer.
  • Integrate the signals corresponding to each diastereomer. The ratio of the integrals will give the enantiomeric ratio of the original alcohol.

Parameter Chiral GC Chiral HPLC NMR with CDA
Principle Separation of volatile enantiomers on a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomers with distinct NMR spectra.
Derivatization Usually required (e.g., acylation).[3]Often not required.Required (e.g., esterification with Mosher's acid).[7]
Typical Column/Agent Cyclodextrin-based (e.g., Chirasil-DEX).[3]Polysaccharide-based (e.g., cellulose or amylose derivatives).[14]Mosher's acid (MTPA).[12]
Key Advantage High resolution.Broad applicability, direct analysis.Provides structural information.
Potential Challenge Derivatization can be time-consuming.Finding the right column/mobile phase combination can be empirical.[5]Incomplete reaction or kinetic resolution can lead to errors.[17]

Visual Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample This compound Derivatization Derivatization (Acylation) Sample->Derivatization Derivative Acetate Ester Derivative Derivatization->Derivative Injection Inject into GC Derivative->Injection Separation Chiral Column Separation Injection->Separation Detection FID Detection Separation->Detection Data Chromatogram (Peak Integration) Detection->Data

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chiral Stationary Phase Separation Injection->Separation Detection UV Detection Separation->Detection Data Chromatogram (Peak Integration) Detection->Data

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample This compound Derivatization React with Chiral Derivatizing Agent (e.g., Mosher's Acid) Sample->Derivatization Diastereomers Diastereomeric Esters Derivatization->Diastereomers Acquisition Acquire NMR Spectrum Diastereomers->Acquisition Analysis Identify & Integrate Diastereomeric Signals Acquisition->Analysis Result Calculate Enantiomeric Ratio Analysis->Result

References

Technical Support Center: Storage and Handling of Chlorinated Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe storage and handling of chlorinated aromatic alcohols. This resource is designed for our valued partners in research, science, and drug development. The following question-and-answer guides and troubleshooting protocols are based on established safety standards and extensive laboratory experience to ensure the integrity of your experiments and the safety of your personnel.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses the fundamental questions researchers have about the nature and hazards of chlorinated aromatic alcohols.

Q1: What are chlorinated aromatic alcohols, and what are their primary hazards?

A: Chlorinated aromatic alcohols are organic compounds that feature a hydroxyl group (-OH) and at least one chlorine atom attached to an aromatic ring structure. Their properties can vary significantly based on the number and position of the chlorine atoms. While some, like 3-Chlorobenzyl alcohol, may not be classified as hazardous under OSHA Hazard Communication Standards[1][2], the broader class of chlorinated hydrocarbons is known for potential health risks. These can include irritation to the skin, eyes, and respiratory system, and in some cases, more severe effects like organ damage or carcinogenicity with prolonged or high-level exposure[3][4][5][6]. It is imperative to review the specific Safety Data Sheet (SDS) for any compound you are working with before beginning an experiment[4][7].

Q2: Why is strict adherence to handling protocols necessary even for compounds not officially classified as "hazardous"?

A: The "non-hazardous" classification often pertains to acute toxicity under specific regulatory frameworks[1]. However, prolonged skin contact can still lead to dermatitis by defatting the skin[2]. Furthermore, the thermal decomposition of any chlorinated compound can produce highly toxic gases, such as hydrogen chloride and carbon oxides[1][2]. Adhering to strict protocols is a cornerstone of a robust safety culture, protecting researchers from both known and unknown risks associated with novel or less-studied chemical derivatives.

Q3: Can chlorinated aromatic alcohols degrade over time, and what are the signs?

A: Yes, degradation is possible, especially with improper storage. Some chlorinated hydrocarbons can slowly hydrolyze in the presence of water to form hydrochloric acid (HCl)[8]. This can lead to the corrosion of metal containers or caps. Signs of degradation may include discoloration of the substance, a change in odor, or the appearance of pressure buildup in the container. If you suspect degradation, the compound should be handled with extreme caution and disposed of according to your institution's hazardous waste guidelines.

Section 2: Storage Guidelines and Chemical Compatibility

Proper storage is the first line of defense against chemical degradation, dangerous reactions, and accidental exposure.

Q1: What are the ideal conditions for storing chlorinated aromatic alcohols?

A: Chlorinated aromatic alcohols should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[1]. The storage location should be away from direct sunlight and heat sources to prevent thermal degradation or pressure buildup. For bulk storage, the temperature should ideally not exceed 30°C (86°F)[9]. Always ensure that containers are kept upright to prevent leaks[1].

Q2: What container materials are compatible with these chemicals?

A: For bulk storage, carbon steel is often used, but to avoid potential rust contamination, stainless steel or steel with a solvent-resistant inner coating (like high-baked phenolics or zinc silicate) is preferable[8][9]. For laboratory-scale quantities, glass containers are typically appropriate. Ensure any liners in the container caps are made of a chemically resistant material like polytetrafluoroethylene (PTFE).

Q3: Which chemicals are incompatible with chlorinated aromatic alcohols and must be stored separately?

A: This is a critical safety consideration. Storing incompatible chemicals together can lead to violent reactions, fire, or the release of toxic gases. Based on data for similar compounds, chlorinated aromatic alcohols must be segregated from the following:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, hydrogen peroxide)[10][11].

  • Strong Acids, Acid Anhydrides, and Acid Chlorides [2].

  • Bases/Caustics [12].

  • Certain Metals and Metal Powders [10].

The following diagram illustrates the principle of chemical segregation for storage.

G cluster_storage Chemical Storage Segregation Chlorinated Aromatic Alcohols Chlorinated Aromatic Alcohols Inorganic Bases Inorganic Bases Chlorinated Aromatic Alcohols->Inorganic Bases Incompatible Inorganic Acids Inorganic Acids Chlorinated Aromatic Alcohols->Inorganic Acids Incompatible Oxidizers Oxidizers Chlorinated Aromatic Alcohols->Oxidizers Incompatible General Organics General Organics Inorganic Acids->Inorganic Bases Incompatible

Caption: Chemical storage incompatibility diagram.

Section 3: Troubleshooting Safe Handling & Personal Protective Equipment (PPE)

This section provides a troubleshooting guide to common handling questions and outlines the necessary PPE to prevent exposure.

Q1: I need to dispense a small amount of a chlorinated aromatic alcohol. What is the minimum required PPE?

A: Even for small quantities, a baseline of PPE is non-negotiable. The causality is simple: preventing accidental contact is paramount. You must wear:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[13] Safety glasses are insufficient as they do not provide a seal against splashes or vapors[13][14].

  • Hand Protection: Appropriate chemical-resistant gloves. Nitrile gloves may suffice for incidental splashes, but for extended contact, more robust options are necessary.[13] Always check a manufacturer's compatibility chart.

  • Body Protection: A standard long-sleeved laboratory coat to protect skin and clothing[7].

Q2: My experiment requires handling larger volumes. How should my PPE change?

A: As the volume and risk of splashing increase, your PPE must be upgraded. This follows the principle of scaling safety measures to the level of risk.

  • Enhanced Eye/Face Protection: Use a full-face shield in addition to chemical splash goggles[14][15]. This provides a secondary barrier against significant splashes.

  • Robust Glove Selection: Do not rely on standard disposable gloves. Choose gloves with high resistance to chlorinated and aromatic solvents.[13] See the table below for guidance.

  • Protective Clothing: Consider an acid-resistant apron over your lab coat, especially if there's a risk of the compound degrading to form HCl[14].

Data Table: Glove Selection for Chlorinated Solvents

Glove MaterialResistance to Chlorinated/Aromatic SolventsUse Case/Limitations
Nitrile Fair to GoodSuitable for incidental contact and minor splashes. Weak against some ketones and strong oxidizers.[14][15]
Neoprene GoodGood general resistance to acids, caustics, and alcohols.[14][15]
Butyl ExcellentRecommended for ketones and esters, but may have limited durability for abrasive tasks.[14]
Viton ExceptionalExcellent choice for prolonged work with chlorinated and aromatic solvents. Often more expensive.[13][14]
Silver Shield Highest LevelResists a very wide variety of toxic and hazardous chemicals.[13]

Q3: I'm concerned about inhaling vapors. What are the ventilation requirements?

A: All work with chlorinated aromatic alcohols, especially when heating or agitating, should be performed in a well-ventilated area. The gold standard is a certified chemical fume hood[3][7]. This is a critical engineering control designed to capture vapors at the source and prevent them from entering your breathing zone. If you can smell the chemical, your ventilation is inadequate.

The following decision tree can help guide your PPE selection process.

PPE_Decision_Tree start Start: Assess Task volume Volume > 50 mL or High Splash Potential? start->volume base_ppe Minimum PPE: - Chemical Goggles - Lab Coat - Nitrile/Neoprene Gloves volume->base_ppe No enhanced_ppe Enhanced PPE: - Goggles + Face Shield - Lab Coat + Apron - Viton/Butyl Gloves volume->enhanced_ppe Yes ventilation Working Outside a Fume Hood? resp_ppe Consult EHS: Respiratory Protection May Be Required ventilation->resp_ppe Yes base_ppe->ventilation enhanced_ppe->ventilation

Caption: Decision tree for selecting appropriate PPE.

Section 4: Spill and Emergency Response Protocol

Even with careful planning, spills can happen. A rapid and correct response is crucial to mitigating hazards.

Q1: What is the difference between a "minor" and "major" chemical spill?

A: A minor spill is one that laboratory personnel can safely manage themselves. It typically involves a small quantity of a known substance that is not highly toxic and does not pose a significant fire or inhalation hazard. A major spill has at least one of the following characteristics: a volume greater than 4 liters, an unknown substance, a highly toxic material, a situation requiring respiratory protection, or a spill that has spread to a public area[16]. All major spills require immediate evacuation and notification of your institution's emergency response team [16].

Q2: A small bottle of 4-chlorobenzyl alcohol broke on the benchtop. What is the cleanup protocol?

A: For a minor spill like this, follow this validated protocol. The objective is to contain, absorb, clean, and dispose of the material safely.

Experimental Protocol: Minor Spill Cleanup

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area[17].

  • Don PPE: Before approaching the spill, don the appropriate PPE: chemical splash goggles, a face shield, a lab coat or apron, and heavy-duty gloves (e.g., Viton or Butyl)[17][18].

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open a window sash if it can be done safely without further contaminating yourself or the area.

  • Contain the Spill: If the liquid is spreading, create a dike around the spill's periphery using a non-combustible absorbent material like vermiculite, sand, or a commercial spill sock[16][18]. Work from the outside in.

  • Absorb the Liquid: Gently cover the contained spill with more absorbent material[16]. Crucially, do not use paper towels or other combustible materials , as this can increase the rate of evaporation and create a fire hazard with some solvents[16][19].

  • Collect Waste: Using spark-proof tools (e.g., plastic scoop or brush), carefully collect the absorbed material[18]. Place it into a heavy-duty, leak-proof plastic bag or a designated hazardous waste container[19].

  • Decontaminate: Wipe the spill surface with a cloth soaked in warm, soapy water to remove any residue[16][19]. Place the cleaning cloth and any other contaminated items into the waste container.

  • Package & Label: Seal the waste container. Affix a hazardous waste label, clearly identifying the contents as "Spill Debris: [Name of Chemical]"[17].

  • Dispose & Report: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Report the spill to your supervisor[17].

  • Remove PPE & Wash: Carefully remove your PPE, being cautious to avoid self-contamination. Wash your hands thoroughly with soap and water.

The following workflow illustrates the spill response process.

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Severity spill->assess minor Minor Spill Protocol assess->minor Minor major Major Spill Protocol assess->major Major alert 1. Alert Personnel & Isolate Area minor->alert evacuate 1. Evacuate Area 2. Call Emergency Response major->evacuate ppe 2. Don Appropriate PPE alert->ppe contain 3. Contain & Absorb (Non-Combustible Material) ppe->contain collect 4. Collect Waste contain->collect decon 5. Decontaminate Area collect->decon dispose 6. Package, Label, Dispose decon->dispose

Caption: General workflow for chemical spill response.

Section 5: Waste Management and Disposal

Proper disposal is the final, critical step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.

Q1: How should I collect waste containing chlorinated aromatic alcohols?

A: All waste, including neat chemical, contaminated absorbents, and disposable labware, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container[3]. The container must be kept closed at all times except when adding waste[1].

Q2: Can I mix this waste with my other organic solvent waste?

A: No, this is strongly discouraged. You must segregate halogenated waste from non-halogenated waste streams[20]. Halogenated waste requires specific, and often more expensive, disposal methods. Mixing a small amount of chlorinated waste into a large drum of non-halogenated solvent (like acetone or ethanol) contaminates the entire drum, forcing it to be treated as halogenated waste. This significantly increases disposal costs and environmental burden[20].

Q3: Can I ever dispose of these chemicals down the drain?

A: Absolutely not. It is illegal and unsafe to dispose of chlorinated solvents or any water-insoluble chemical down the drain[21]. These compounds can persist in the environment, harm aquatic life, and damage wastewater treatment systems[21][22]. All disposal must be handled through your institution's certified hazardous waste management program[4][20].

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(3-Chlorophenyl)propan-1-ol: An In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 3-(3-chlorophenyl)propan-1-ol serves as a valuable building block, notably as a precursor in the synthesis of various biologically active molecules.[1][2] The strategic placement of the chloro-substituent on the phenyl ring and the terminal alcohol functionality makes it a versatile synthon. However, the efficiency, scalability, and economic viability of its synthesis are paramount for its practical application in research and drug development.

This guide provides a comprehensive comparison of the most common and effective synthesis routes for this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations to aid researchers in selecting the optimal route for their specific needs.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Transformation Number of Steps Typical Yield Key Advantages Potential Challenges
1 3-(3-Chlorophenyl)propanoic acidCarboxylic Acid Reduction1High (>90%)High yield, readily available starting material.Use of hazardous and moisture-sensitive reagents (LiAlH₄).
2 3-(3-Chlorophenyl)propanalAldehyde Reduction1Very High (>95%)Mild conditions, high selectivity, simple workup.Aldehyde precursor may be less stable or accessible than the acid.
3 3-Chlorobenzaldehyde, AcetaldehydeAldol Condensation & Hydrogenation2Moderate (60-75% overall)Inexpensive starting materials.Multi-step process, potential for side reactions, catalyst poisoning.
4 3-Chlorobenzyl bromide, Ethylene oxideGrignard Reaction2Good (70-85% overall)Efficient C-C bond formation.Requires strictly anhydrous conditions, Grignard reagent preparation.

Route 1: Reduction of 3-(3-Chlorophenyl)propanoic acid

This is a classic and high-yielding approach that leverages the powerful reducing capabilities of lithium aluminum hydride (LiAlH₄) to directly convert the carboxylic acid to the primary alcohol.

Mechanistic Insight

The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carbonyl group is reduced by successive additions of hydride ions from the AlH₃ species generated in situ. The resulting aluminum alkoxide complex is then hydrolyzed during the workup step to liberate the final alcohol product. LiAlH₄ is a potent reducing agent necessary for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids.[3][4][5]

Visualizing the Pathway

G cluster_0 Route 1: Carboxylic Acid Reduction start 3-(3-Chlorophenyl)propanoic acid reagent + LiAlH₄ in THF intermediate Aluminum Alkoxide Complex start->intermediate Reduction workup + H₃O⁺ (workup) product This compound intermediate->product Hydrolysis

Caption: Reduction of a carboxylic acid to a primary alcohol.

Experimental Protocol
  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: The flask is cooled to 0 °C in an ice bath. A solution of 3-(3-chlorophenyl)propanoic acid (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by cooling to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off, and the filter cake is washed with THF.

  • Isolation: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Route 2: Selective Reduction of 3-(3-Chlorophenyl)propanal

When the corresponding aldehyde is available, its reduction offers a milder and often more efficient path to the target alcohol.

Mechanistic Insight

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a selective reducing agent that readily reduces aldehydes and ketones but does not affect less reactive functional groups like esters, carboxylic acids, or the aromatic chloro-substituent. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (typically methanol or ethanol) during the reaction or workup to give the primary alcohol.

Visualizing the Pathway

G cluster_1 Route 2: Aldehyde Reduction start_ald 3-(3-Chlorophenyl)propanal reagent_ald + NaBH₄ in MeOH intermediate_ald Alkoxyborate Intermediate start_ald->intermediate_ald Hydride Attack workup_ald + H₂O (workup) product_ald This compound intermediate_ald->product_ald Protonation

Caption: Selective reduction of an aldehyde to a primary alcohol.

Experimental Protocol
  • Setup: A solution of 3-(3-chlorophenyl)propanal (1.0 eq.) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition: Sodium borohydride (1.1 eq.) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the product, which is often of high purity.

Route 3: Two-Step Synthesis via Aldol Condensation and Hydrogenation

This route builds the carbon skeleton from simpler precursors before the final reduction. It is a cost-effective method, though it involves multiple steps.

Mechanistic Insight

Step 1: Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde with no α-hydrogens (3-chlorobenzaldehyde) and an enolizable aldehyde (acetaldehyde). The base abstracts an acidic α-hydrogen from acetaldehyde to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the α,β-unsaturated aldehyde, 3-(3-chlorophenyl)prop-2-enal.

Step 2: Catalytic Hydrogenation: The unsaturated aldehyde is then reduced to the saturated alcohol. This typically requires a catalyst like Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The hydrogenation first reduces the more reactive carbon-carbon double bond to yield 3-(3-chlorophenyl)propanal, which is then further reduced to the target alcohol. Careful selection of the catalyst and conditions is crucial to ensure complete reduction without causing dehalogenation (loss of the chlorine atom).[6][7]

Visualizing the Pathway

G cluster_2 Route 3: Condensation & Hydrogenation start_cs 3-Chlorobenzaldehyde + Acetaldehyde reagent_cs + NaOH (aq) intermediate_cs 3-(3-Chlorophenyl)prop-2-enal start_cs->intermediate_cs Condensation reagent_hyd + H₂, Pd/C product_cs This compound intermediate_cs->product_cs Hydrogenation

Caption: Two-step synthesis via condensation and hydrogenation.

Experimental Protocol

Step 1: Synthesis of 3-(3-chlorophenyl)prop-2-enal

  • A solution of sodium hydroxide in water is added to ethanol in a flask cooled in an ice bath.

  • A mixture of 3-chlorobenzaldehyde (1.0 eq.) and acetaldehyde (1.2 eq.) is added dropwise to the stirred basic solution.

  • The reaction is stirred at room temperature for several hours. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to give the unsaturated aldehyde.

Step 2: Hydrogenation

  • The 3-(3-chlorophenyl)prop-2-enal (1.0 eq.) is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The vessel is connected to a hydrogen source and pressurized (typically 1-4 atm). The reaction is stirred vigorously at room temperature until hydrogen uptake ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired alcohol.

Route 4: Grignard Reaction with Ethylene Oxide

This route offers an excellent method for carbon-carbon bond formation, extending a benzyl unit by two carbons to form the propanol backbone.

Mechanistic Insight

Step 1: Grignard Reagent Formation: 3-Chlorobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent, 3-chlorobenzylmagnesium bromide. This step is critical and requires the complete exclusion of water, as Grignard reagents are strong bases and will be quenched by any protic source.[8]

Step 2: Nucleophilic Ring-Opening: The highly nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring in an Sɴ2 reaction. This forces the strained three-membered ring to open, forming a magnesium alkoxide intermediate.

Step 3: Acidic Workup: The reaction mixture is quenched with a dilute aqueous acid (e.g., HCl or H₂SO₄), which protonates the alkoxide to yield the final this compound.[9][10]

Visualizing the Pathway

G cluster_3 Route 4: Grignard Synthesis start_grignard 3-Chlorobenzyl bromide reagent_grignard + Mg, Et₂O intermediate_grignard 3-Chlorobenzylmagnesium bromide start_grignard->intermediate_grignard Formation reagent_epoxide + Ethylene Oxide intermediate_alkoxide Magnesium Alkoxide intermediate_grignard->intermediate_alkoxide Ring-Opening workup_grignard + H₃O⁺ (workup) product_grignard This compound intermediate_alkoxide->product_grignard Protonation

Caption: Synthesis via Grignard reagent and ethylene oxide.

Experimental Protocol

Step 1: Preparation of 3-Chlorobenzylmagnesium bromide

  • Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere. Anhydrous diethyl ether is added.

  • A small crystal of iodine can be added to activate the magnesium surface.

  • A solution of 3-chlorobenzyl bromide (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction is initiated (indicated by bubbling and heat generation) and then maintained at a gentle reflux until most of the magnesium is consumed.

Step 2: Reaction with Ethylene Oxide

  • The prepared Grignard solution is cooled to 0 °C.

  • A solution of ethylene oxide (condensed and weighed, or as a solution in a dry solvent) is added slowly, keeping the temperature below 10 °C.

  • After the addition, the mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by pouring it slowly onto a mixture of crushed ice and dilute sulfuric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The product is purified by distillation under reduced pressure.

Conclusion and Recommendations

The choice of synthetic route for this compound is contingent upon the specific requirements of the laboratory or production setting, including scale, cost, available starting materials, and safety considerations.

  • For high yield and a direct, single-step conversion , the reduction of 3-(3-chlorophenyl)propanoic acid (Route 1) is an excellent choice, provided the necessary precautions for handling LiAlH₄ are in place.

  • If milder conditions and a simpler workup are prioritized and the aldehyde precursor is readily available, the selective reduction of 3-(3-chlorophenyl)propanal (Route 2) is superior, often providing near-quantitative yields.

  • For large-scale synthesis where cost is a major driver , the two-step route via aldol condensation and hydrogenation (Route 3) is attractive due to the low cost of the initial starting materials. However, this route requires more process optimization to control side products and ensure efficient hydrogenation without dehalogenation.

  • The Grignard synthesis (Route 4) is a robust and reliable method for constructing the carbon framework and is particularly useful when the corresponding benzyl halide is more accessible than the three-carbon chain precursors. Its main drawback is the stringent requirement for anhydrous conditions.

Ultimately, a thorough evaluation of these factors will guide the synthetic chemist to the most appropriate and effective method for obtaining this compound for their research and development endeavors.

References

A Multi-faceted Spectroscopic Approach to the Structural Confirmation of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical research, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of 3-(3-Chlorophenyl)propan-1-ol, a key intermediate in various synthetic pathways. By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can assemble a complete and self-validating structural picture. This guide moves beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, providing a robust framework for researchers.

The Analytical Challenge: Distinguishing Isomers and Confirming Connectivity

The primary analytical challenge in confirming the structure of this compound (Molecular Formula: C₉H₁₁ClO, Molecular Weight: 170.64 g/mol ) is to definitively establish the substitution pattern on the aromatic ring and the connectivity of the propanol side chain. Simple spectroscopic methods might not differentiate it from its isomers, such as 3-(2-Chlorophenyl)propan-1-ol or 3-(4-Chlorophenyl)propan-1-ol. Therefore, a suite of advanced spectroscopic techniques is essential.

As a comparative benchmark, this guide will contrast the expected spectral data for this compound with that of a closely related, yet structurally distinct molecule, 3-phenylpropan-1-ol.[1][2][3] This comparison will highlight the specific spectral signatures imparted by the chlorine substituent on the phenyl ring.

Experimental Workflow: A Synergistic Approach

The structural confirmation will be achieved through a logical progression of experiments, where each technique provides a unique piece of the structural puzzle.

G cluster_0 Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation NMR_Spectroscopy NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) Sample_Preparation->NMR_Spectroscopy Primary Structure IR_Spectroscopy Infrared (IR) Spectroscopy Sample_Preparation->IR_Spectroscopy Functional Groups Mass_Spectrometry Mass Spectrometry (MS) Sample_Preparation->Mass_Spectrometry Molecular Weight Data_Integration Data Integration & Structural Confirmation NMR_Spectroscopy->Data_Integration IR_Spectroscopy->Data_Integration Mass_Spectrometry->Data_Integration

Figure 1: A schematic of the integrated spectroscopic workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to map out the precise connectivity of atoms.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the synthesized this compound.[4]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a common choice for small organic molecules due to its good dissolving power and the presence of a residual proton signal (δ ~7.26 ppm) that can be used for spectral referencing.[6]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.[4]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[5]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but often the residual solvent peak is sufficient for calibration.[4][7]

¹H NMR Spectroscopy: Proton Environment and Multiplicity

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further differentiates between CH, CH₂, and CH₃ groups.[8]

2D NMR Spectroscopy: Unraveling Connectivity
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.[10]

Expected NMR Data Summary
Technique Expected Chemical Shift (ppm) and Multiplicity for this compound Expected Chemical Shift (ppm) and Multiplicity for 3-Phenylpropan-1-ol Rationale for Differences
¹H NMR ~7.2 (m, 4H, Ar-H), ~3.7 (t, 2H, -CH₂-OH), ~2.8 (t, 2H, Ar-CH₂-), ~2.0 (m, 2H, -CH₂-CH₂-CH₂-)~7.3-7.2 (m, 5H, Ar-H), ~3.7 (t, 2H, -CH₂-OH), ~2.7 (t, 2H, Ar-CH₂-), ~1.9 (m, 2H, -CH₂-CH₂-CH₂-)The chlorine atom in the meta position of this compound will slightly alter the electronic environment of the aromatic protons, leading to subtle shifts and a different multiplicity pattern compared to the unsubstituted phenyl ring.
¹³C NMR Aromatic carbons: ~143 (C-Cl), ~134, ~130, ~128, ~126. Aliphatic carbons: ~62 (-CH₂-OH), ~34 (Ar-CH₂-), ~32 (-CH₂-CH₂-CH₂-)Aromatic carbons: ~142, ~128.5, ~128.4, ~126. Aliphatic carbons: ~62 (-CH₂-OH), ~34 (Ar-CH₂-), ~32 (-CH₂-CH₂-CH₂-)The carbon directly attached to the chlorine atom will be significantly deshielded. The other aromatic carbon signals will also show slight shifts due to the inductive effect of the chlorine.
DEPT-135 CH₂ signals at ~62, ~34, and ~32 ppm will appear as negative peaks. CH signals in the aromatic region will be positive.CH₂ signals at ~62, ~34, and ~32 ppm will appear as negative peaks. CH signals in the aromatic region will be positive.The aliphatic portion of both molecules will show identical DEPT-135 patterns.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film for analysis.

Expected IR Data
Functional Group Expected Absorption Range (cm⁻¹) for this compound Expected Absorption Range (cm⁻¹) for 3-Phenylpropan-1-ol Key Diagnostic Peaks
O-H Stretch (Alcohol) 3400-3200 (broad, strong)3400-3200 (broad, strong)A broad O-H stretch is characteristic of an alcohol due to hydrogen bonding.[11][12][13][14][15]
C-H Stretch (Aromatic) 3100-30003100-3000Peaks just above 3000 cm⁻¹ indicate sp² C-H bonds.[16][17]
C-H Stretch (Aliphatic) 3000-28503000-2850Peaks just below 3000 cm⁻¹ indicate sp³ C-H bonds.[16][17]
C=C Stretch (Aromatic) ~1600 and ~1475~1600 and ~1475These absorptions are characteristic of the benzene ring.[16][18]
C-O Stretch (Alcohol) ~1050~1050A strong C-O stretch is indicative of a primary alcohol.[19]
C-Cl Stretch ~800-600AbsentThe presence of a C-Cl stretch in this region is a key indicator of the chlorine substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

The sample can be introduced via direct infusion or coupled with a gas chromatograph (GC-MS). Electron Ionization (EI) is a common technique for small, volatile molecules and will likely induce fragmentation, which is useful for structural analysis.[20][21][22][23]

Expected Mass Spectrometry Data
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion for this compound Proposed Fragment Ion for 3-Phenylpropan-1-ol Fragmentation Pathway
170/172 [C₉H₁₁ClO]⁺•-Molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M+ peak is characteristic of a molecule containing one chlorine atom.
136 -[C₉H₁₂O]⁺•Molecular ion peak for the unsubstituted compound.[2]
152/154 [C₉H₉Cl]⁺•-Loss of H₂O (dehydration).
111/113 [C₆H₄Cl]⁺-Benzylic cleavage with loss of the propanol side chain.
91 [C₇H₇]⁺[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes.

Data Integration and Final Confirmation

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

G cluster_1 Data Integration for Structural Confirmation MS_Data MS Data (m/z 170/172) Confirms Molecular Formula Final_Structure Confirmed Structure: This compound MS_Data->Final_Structure IR_Data IR Data (O-H, C-Cl stretches) Confirms Functional Groups IR_Data->Final_Structure NMR_Data NMR Data (1H, 13C, 2D) Confirms Connectivity & Isomer NMR_Data->Final_Structure

Figure 2: The convergence of data from MS, IR, and NMR to unambiguously confirm the structure.

The mass spectrum confirms the molecular weight and the presence of a chlorine atom. The IR spectrum identifies the key functional groups: an alcohol and a chlorinated aromatic ring. Finally, the suite of NMR experiments, particularly the 2D correlations, provides the unambiguous connectivity of the atoms, distinguishing the 3-chloro isomer from other possibilities. The HMBC correlations between the aromatic protons and the benzylic carbons are especially critical in pinpointing the substitution pattern.

By following this comprehensive and logical spectroscopic workflow, researchers can confidently and rigorously confirm the structure of this compound, ensuring the integrity of their subsequent research and development activities.

References

A Senior Application Scientist's Comparative Guide to Catalysts for the Synthesis of Chlorophenylpropanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Chlorophenylpropanols in Pharmaceutical Synthesis

Chlorophenylpropanols, particularly in their enantiomerically pure forms, are high-value chiral building blocks in the pharmaceutical industry. The stereocenter of these alcohols is often a critical element for the biological activity of the final active pharmaceutical ingredient (API). For instance, (S)-3-chloro-1-phenylpropanol is a key precursor for the synthesis of potent selective serotonin reuptake inhibitors (SSRIs) like (S)-fluoxetine and tomoxetine, which are widely used as antidepressants.[1] Consequently, the development of efficient, scalable, and highly enantioselective catalytic methods for their synthesis is a paramount objective for drug development and manufacturing professionals.

This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the synthesis of chlorophenylpropanols, focusing on the asymmetric reduction of the prochiral ketone, 3-chloropropiophenone. We will dissect the performance of homogeneous, heterogeneous, and biocatalytic systems, grounding the comparison in experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection and process optimization efforts.

The Dominant Strategy: Asymmetric Reduction of 3-Chloropropiophenone

The most convergent and widely adopted strategy for producing chiral chlorophenylpropanols is the asymmetric reduction of a corresponding prochiral ketone, namely 3-chloropropiophenone. The success of this transformation hinges on the catalyst's ability to deliver a hydride to one specific face of the carbonyl group, thereby establishing the desired stereocenter with high fidelity.

sub 3-Chloropropiophenone (Prochiral Ketone) cat Chiral Catalyst + Hydrogen Source sub->cat prod_S (S)-3-Chloro-1-phenylpropanol (Chiral Alcohol) prod_R (R)-3-Chloro-1-phenylpropanol (Chiral Alcohol) cat->prod_S  (S)-Selective Catalyst cat->prod_R  (R)-Selective Catalyst

Caption: General workflow for the asymmetric reduction of 3-chloropropiophenone.

This guide will compare three major classes of catalysts that execute this critical transformation:

  • Homogeneous Metal Complexes: Primarily Noyori-type Ruthenium catalysts and Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts.

  • Heterogeneous Catalysts: Supported metal catalysts offering advantages in catalyst recovery and reuse.

  • Biocatalysts: Whole-cell systems and isolated enzymes that operate under mild conditions with exceptional selectivity.

Comparative Performance Analysis of Catalytic Systems

The choice of catalyst is a multi-factorial decision, balancing activity, selectivity, cost, scalability, and operational complexity. The following table summarizes representative performance data for different catalytic systems in the asymmetric reduction of chlorophenylpropanols or closely related benchmark ketones.

Catalyst SystemCatalyst ExampleSubstrateYield (%)ee (%)TON/TOFKey AdvantagesKey Disadvantages
Homogeneous RuCl₂[(S)-TolBINAP][(S,S)-DPEN]Acetophenone>99>99 (R)TON: up to 2,400,000; TOF: up to 228,000 h⁻¹[2]Extremely high activity (TON/TOF), excellent enantioselectivity, broad substrate scope.[3]High cost of precious metals and chiral ligands; potential for product contamination.
Homogeneous (S)-Methyl-CBS-Oxazaborolidine3-Chloropropiophenone~75-94~43-95 (R)Catalytic (typically 5-10 mol%)Predictable stereochemistry, simple experimental setup, wide availability.[4][5]Stoichiometric borane source required; lower TON compared to Ru catalysts.
Heterogeneous Supported Iron-based Chiral Catalystβ-Chloropropiophenone9990 (S)Not ReportedLower cost metal, catalyst recyclability.Lower reported enantioselectivity compared to top-tier systems; conditions can be harsh.[6]
Biocatalysis Saccharomyces cerevisiae (Immobilized)3-Chloropropiophenone8099 (S)Not Applicable (Whole Cell)Extremely high enantioselectivity, mild aqueous conditions, "green" process, low-cost catalyst.Lower volumetric productivity, potential for substrate/product inhibition, downstream processing can be complex.[1]

Note: Data for Noyori-type catalysts are often reported for benchmark substrates like acetophenone, which demonstrate the catalyst's high potential. Performance can vary with the specific substrate.

In-Depth Analysis & Mechanistic Insights

Homogeneous Catalysis: The Titans of Asymmetric Hydrogenation

Expertise & Experience: Pioneered by Ryōji Noyori, these catalysts represent the pinnacle of activity and selectivity in asymmetric hydrogenation.[3] The archetypal catalyst consists of a Ruthenium center coordinated to a C₂-symmetric chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).[2] The genius of this system lies in the concept of "metal-ligand bifunctional catalysis." The Ru-H hydride acts as the hydrogen source, while the N-H group on the diamine ligand acts as a Lewis acid, interacting with the ketone's carbonyl oxygen. This creates a highly organized, six-membered pericyclic transition state that facilitates a concerted, low-energy hydride transfer.[2][7] This elegant mechanism is the reason for the breathtakingly high turnover numbers (TONs) and turnover frequencies (TOFs) observed, making these catalysts suitable for industrial-scale production with extremely low catalyst loadings.[2]

Noyori_Mechanism Ru_cat [RuH(diamine)(diphosphine)] TS Six-Membered Transition State Ru_cat->TS + Ketone H2 H₂ Ketone R(C=O)R' Ketone->TS Product_complex Product-Catalyst Complex TS->Product_complex Hydride Transfer Product_complex->Ru_cat + H₂ - Product Product Chiral Alcohol Product_complex->Product

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Expertise & Experience: The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically generated in situ from a proline-derived amino alcohol and a borane source (e.g., BH₃·THF).[4][5][8] The mechanism, elucidated by E.J. Corey, involves the formation of a catalyst-borane complex. In this complex, the ring boron atom acts as a Lewis acid, coordinating to the ketone's carbonyl oxygen. This coordination is sterically directed, favoring binding to the less hindered face of the ketone. Simultaneously, the Lewis basic nitrogen atom of the catalyst coordinates to the borane, which then delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. This well-defined transition state geometry is the source of the high and predictable enantioselectivity. While not reaching the TONs of Noyori catalysts, the CBS reduction is exceptionally reliable, versatile, and operationally simple for lab-scale synthesis.

CBS_Mechanism CBS_cat Chiral Oxazaborolidine Complex Catalyst-BH₃ Complex CBS_cat->Complex + BH₃ Borane BH₃ Borane->Complex TS Chair-like Transition State Complex->TS + Ketone Ketone Ketone (R-CO-R') Ketone->TS Product_complex Product-Borane Adduct TS->Product_complex Hydride Transfer Product_complex->CBS_cat Regeneration Product Chiral Alcohol Product_complex->Product Workup

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction mechanism.

Biocatalysis: Nature's Approach to Chirality

Expertise & Experience: Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis.[1] For the synthesis of chiral chlorophenylpropanols, whole-cell biocatalysts, particularly yeast like Saccharomyces cerevisiae, are highly effective. These cells contain a variety of oxidoreductase enzymes that utilize cellular cofactors (NADH or NADPH) to reduce the ketone with exceptional enantioselectivity, often exceeding 99% ee.[1] The reaction occurs in an aqueous medium under ambient temperature and pressure, aligning perfectly with the principles of green chemistry. The self-validating nature of this protocol comes from the inherent specificity of the enzyme's active site; it is pre-programmed by evolution to produce a single enantiomer. The primary causality behind the choice of biocatalysis is the desire for unparalleled selectivity under environmentally benign conditions, often at a fraction of the cost of precious metal catalysts. The main challenge lies in process optimization to achieve high substrate loading and product titers, as enzymes can be subject to substrate and product inhibition.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Type Catalyst (Representative)

This protocol is a representative procedure for the asymmetric transfer hydrogenation of 3-chloropropiophenone. The specific chiral ligands and Ru precursor should be selected to yield the desired (R) or (S) enantiomer.

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, add [RuCl₂(p-cymene)]₂ (1 mol%) and the selected chiral TsDPEN ligand (2.2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add degassed 2-propanol (serving as both solvent and hydrogen source) to achieve a substrate concentration of 0.5 M.

  • Activation: Stir the mixture at 80°C for 20 minutes. The solution should turn a deep red/purple, indicating the formation of the active catalyst.

  • Reaction Initiation: Cool the solution to room temperature. Add 3-chloropropiophenone (1.0 eq) and a 5:2 mixture of formic acid/triethylamine (as a hydrogen source alternative or co-source) or rely solely on 2-propanol.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 40°C). Monitor the conversion by TLC or GC analysis.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Whole-Cell Bioreduction with Saccharomyces cerevisiae

This protocol is based on literature procedures for the highly (S)-selective reduction of 3-chloropropiophenone.[1]

  • Biocatalyst Preparation: Commercially available baker's yeast (Saccharomyces cerevisiae) is immobilized in calcium alginate beads to improve reusability and stability. The immobilized cells are pre-treated by heating at 50°C for 30 minutes to inactivate competing enzymes, which enhances enantioselectivity.[1]

  • Reaction Medium: In a temperature-controlled bioreactor or flask, prepare a phosphate buffer solution (pH 7.0) containing glucose (e.g., 100 g/L) as a co-substrate for cofactor regeneration.

  • Reaction Setup: Add the pre-treated, immobilized yeast beads to the reaction medium.

  • Substrate Addition: Add 3-chloropropiophenone (e.g., to a final concentration of 10-15 mmol/L). The substrate can be added neat or as a solution in a water-miscible co-solvent like ethanol to improve solubility.

  • Bioreduction: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm) to ensure adequate mixing without damaging the beads.

  • Reaction Monitoring: Periodically take samples from the aqueous phase, extract with ethyl acetate, and analyze by GC for substrate conversion and product formation.

  • Work-up: After the desired conversion is reached (typically 12-24 hours), filter to remove the immobilized yeast beads (which can be washed and reused).

  • Extraction & Purification: Extract the aqueous filtrate multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting (S)-3-chloro-1-phenylpropanol by column chromatography. Determine yield and enantiomeric excess (>99% ee is expected) by chiral HPLC.[1]

Conclusion and Future Outlook

The synthesis of chlorophenylpropanols can be achieved with high efficiency and enantioselectivity using a variety of catalytic systems.

  • Noyori-type ruthenium catalysts offer unparalleled activity and are the gold standard for industrial-scale processes where high throughput and low catalyst loading are critical.

  • CBS catalysts provide a reliable, predictable, and operationally simple method ideal for lab-scale and discovery chemistry applications.

  • Biocatalysts , such as Saccharomyces cerevisiae, represent the greenest approach, delivering exceptional enantioselectivity under mild, aqueous conditions.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, desired enantiomer, and available equipment. Future research will likely focus on developing more robust and recyclable heterogeneous catalysts based on earth-abundant metals and further engineering of biocatalytic systems to improve substrate tolerance and volumetric productivity, bridging the gap between the exquisite selectivity of enzymes and the high throughput of homogeneous catalysis.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(3-Chlorophenyl)propan-1-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-(3-Chlorophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The accurate analysis of this compound is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical guidance on method validation in accordance with international regulatory standards.

The Critical Role of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] This is a mandatory requirement by regulatory bodies worldwide to ensure the reliability of analytical data.[4][5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[2][6]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the analysis of this compound is primarily dictated by the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most suitable techniques for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Flame Ionization Detection (FID)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is based on the absorbance of UV light by the analyte.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. Detection is based on the ionization of the analyte in a hydrogen-air flame.
Suitability for this compound Highly suitable. The presence of a chromophore (chlorophenyl group) allows for sensitive UV detection. The compound's polarity is well-suited for reversed-phase chromatography.Suitable. The compound is sufficiently volatile for GC analysis. FID provides good sensitivity for organic compounds.
Specificity Good. Can be improved with the use of a photodiode array (PDA) detector to assess peak purity.Good. The retention time is a characteristic identifier. Specificity can be enhanced by using a mass spectrometric (MS) detector.
Sensitivity Typically in the µg/mL to ng/mL range.Typically in the ng/mL to pg/mL range.
Linearity Excellent over a wide concentration range.Excellent over a wide concentration range.
Precision High precision (low relative standard deviation).High precision.
Robustness Generally robust to small variations in chromatographic conditions.Can be sensitive to variations in temperature and gas flow rates.
Sample Throughput Moderate to high, depending on the run time.Moderate to high.

In-Depth Look: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is the recommended approach.

Illustrative HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides good retention and separation for the moderately polar analyte.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution.
Flow Rate 1.0 mL/minA typical flow rate that provides a balance between analysis time and separation efficiency.
Detection Wavelength ~220 nmThe chlorophenyl group exhibits strong UV absorbance at this wavelength, ensuring high sensitivity.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

In-Depth Look: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, and coupling it with a mass spectrometer (GC-MS) can provide definitive identification of the analyte and any impurities.[7][8][9]

Illustrative GC-MS Method Parameters
ParameterRecommended ConditionRationale
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that provides good separation for a wide range of compounds.
Carrier Gas Helium or HydrogenInert carrier gases that are suitable for GC-MS.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature gradient is used to effectively separate the analyte from any potential impurities with different boiling points.
Detector Mass Spectrometer (MS)Provides high selectivity and structural information for peak identification.
Ionization Mode Electron Ionization (EI)A standard and robust ionization technique for GC-MS.
Scan Range 50-300 m/zCovers the expected mass-to-charge ratio of the analyte and its fragments.

A Step-by-Step Guide to Method Validation

The validation of the chosen analytical method must be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3] The following parameters must be evaluated:

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11][12]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

After exposure, the stressed samples are analyzed. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector (for HPLC) or mass spectral deconvolution (for GC-MS) should be performed. The extent of degradation should ideally be in the range of 5-20% for the validation of the stability-indicating method.[13]

Validation_Workflow Start Analytical Method Development Validation Method Validation (ICH Q2) Start->Validation Specificity Specificity & Forced Degradation Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness End Validated Method for Routine Use Specificity->End Linearity->End Accuracy->End Precision->End LOD_LOQ->End Robustness->End

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-(3-Chlorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 3-(3-chlorophenyl)propan-1-ol derivatives. In the absence of extensive direct research on this specific chemical class, this document establishes a robust evaluation strategy based on established methodologies for analogous phenylpropanoid and halogenated aromatic compounds. By presenting detailed experimental protocols and comparative data from related molecules, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to systematically assess the therapeutic potential of these derivatives.

Introduction: The Therapeutic Promise of Phenylpropanoids

Phenylpropanoids are a large class of naturally occurring and synthetic organic compounds characterized by a phenyl ring attached to a three-carbon propane side chain. This structural motif is the foundation for a wide array of biologically active molecules, including flavonoids, lignans, and coumarins. Derivatives of phenylpropanoids are known to exhibit a multitude of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

The introduction of a chlorine atom onto the phenyl ring of a propanol backbone, as in the case of this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the molecule's pharmacokinetic profile and its interaction with biological targets, potentially leading to enhanced potency and selectivity. This guide outlines a systematic approach to explore these possibilities through rigorous in vitro and in vivo testing.

Part 1: In Vitro Evaluation Cascade

The initial assessment of any new chemical entity begins with a battery of in vitro assays designed to determine its biological activity, mechanism of action, and potential toxicity in a controlled cellular environment. This tiered approach allows for the rapid screening of multiple derivatives and the selection of the most promising candidates for further development.

Foundational Assays: Cytotoxicity and Baseline Activity

The first step is to assess the general cytotoxicity of the this compound derivatives to establish a therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Plate human cell lines (e.g., HEK293 for general toxicity, and relevant cancer cell lines like MCF-7, A549, or HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Probing for Antimicrobial Activity

Given the known antimicrobial properties of many phenylpropanoids, it is crucial to evaluate the derivatives against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in the appropriate broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial suspension to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Investigating Anticancer Potential

Should initial cytotoxicity assays against cancer cell lines show promise, further investigation into the mechanism of cell death is warranted.

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the this compound derivatives at concentrations around their IC50 values for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Assessing Anti-inflammatory Effects

Phenylpropanoids are known to modulate inflammatory pathways.[1][2][3][4][5] In vitro assays can elucidate the potential of this compound derivatives to mitigate inflammatory responses.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat them with the test compounds for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the percentage of NO inhibition. An IC50 value can then be calculated.[1]

In_Vitro_Workflow cluster_0 Initial Screening cluster_1 Activity Profiling cluster_2 Lead Candidate Selection A Synthesis of this compound Derivatives B Cytotoxicity Assay (MTT) Determine IC50 A->B C Antimicrobial Assay (MIC) B->C D Anticancer Assays (e.g., Apoptosis) B->D E Anti-inflammatory Assay (e.g., NO Inhibition) B->E F Comparative Data Analysis (Potency & Selectivity) C->F D->F E->F G Promising Derivatives for In Vivo Studies F->G

Caption: A generalized workflow for the in vitro evaluation of novel compounds.

Comparative In Vitro Data of Analogous Compounds

The following tables provide a summary of reported in vitro activity for various phenylpropanoid and halogenated derivatives. This data serves as a benchmark for evaluating the performance of novel this compound derivatives.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound/Derivative ClassMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Imidazo[1,2-a]pyrimidine derivative 3a-5.988-[6]
Oleoyl Hybrids of Natural Antioxidants10-50-10-50[7]
2-substituted-1,3-benzoxazole 5c>100>100-[8]
Benzoic Acid85.54 µg/mL--[9]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/Derivative ClassS. aureusE. coliC. albicansReference
3-Halobenzo[b]thiophene 19>512>512128[10]
Halogenated Imidazole-Pyrazoles 10j,k,lSimilar to bifonazole-Similar to bifonazole[11]
Luteolin (a flavonoid)400>400-[12]
Sinapic Acid (a phenylpropanoid)>400>400-[12]

Part 2: In Vivo Evaluation of Lead Candidates

Derivatives that demonstrate promising in vitro activity and an acceptable therapeutic index should be advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.

Animal Models for Efficacy Testing

The choice of animal model is critical and should be tailored to the intended therapeutic application.

Antimicrobial Efficacy Model: Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.

  • Immunosuppression: Render mice neutropenic through the administration of cyclophosphamide.

  • Infection: Inject a standardized inoculum of the target bacterium (e.g., S. aureus) into the thigh muscle.

  • Treatment: Administer the this compound derivative via a clinically relevant route (e.g., oral gavage, intravenous injection) at various doses and time points post-infection.

  • Efficacy Assessment: After 24-48 hours of treatment, euthanize the mice, homogenize the infected thigh tissue, and perform quantitative bacterial cultures to determine the reduction in bacterial load compared to untreated controls.

Anti-inflammatory Efficacy Model: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute anti-inflammatory activity.[1]

  • Compound Administration: Administer the test compound orally or intraperitoneally to rats.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.[5]

Anticancer Efficacy Model: Xenograft Tumor Model

This model assesses the ability of a compound to inhibit tumor growth in vivo.

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Efficacy Determination: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth and final tumor weight between the treated and control groups.

In_Vivo_Workflow cluster_0 Efficacy Models cluster_1 Toxicity Assessment A Select Lead Candidates from In Vitro Studies B Antimicrobial Model (e.g., Murine Thigh Infection) A->B C Anti-inflammatory Model (e.g., Paw Edema) A->C D Anticancer Model (e.g., Xenograft) A->D E Acute Toxicity Study (Dose-ranging) A->E G Data Analysis: Efficacy vs. Toxicity B->G C->G D->G F Sub-chronic Toxicity Study E->F F->G H Preclinical Candidate Nomination G->H

Caption: A streamlined workflow for in vivo evaluation of lead compounds.

In Vivo Toxicity Assessment

Concurrent with efficacy studies, it is imperative to evaluate the safety profile of the lead candidates.

Experimental Protocol: Acute Toxicity Study

This study aims to determine the median lethal dose (LD50) and to identify potential target organs for toxicity.

  • Animal Groups: Use healthy rodents (e.g., mice or rats) and divide them into several dose groups and a control group.

  • Dose Administration: Administer single, escalating doses of the test compound to the different groups.

  • Observation: Closely monitor the animals for signs of toxicity and mortality over a 14-day period.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect organs and tissues for histopathological examination.

  • LD50 Calculation: Calculate the LD50 value using appropriate statistical methods.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not yet available, general principles from related compound classes can guide the design of new analogs.

  • Halogenation: The position and nature of the halogen on the phenyl ring can significantly impact activity. For instance, in some series of halogenated steroids and phenylethanolamines, the position of the halogen atom influences the biological response.

  • Hydroxyl Group: The presence and position of hydroxyl groups on the phenyl ring are often critical for antioxidant and free radical-scavenging activities.

  • Side Chain Modifications: Alterations to the propanol side chain, such as esterification or the introduction of other functional groups, can modulate the compound's pharmacokinetic properties and target interactions.

A systematic approach to synthesizing and testing derivatives with variations in these structural features will be crucial for elucidating the SAR for this chemical class.

Conclusion

The evaluation of this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. By employing the systematic in vitro and in vivo testing cascade outlined in this guide, researchers can effectively identify and characterize the biological activities of these novel compounds. The provided protocols and comparative data from analogous structures offer a solid foundation for initiating such a research program. Future studies should focus on building a comprehensive structure-activity relationship profile to guide the optimization of lead compounds towards clinical development.

References

A Comparative Guide to the Synthetic Pathways of 3-(3-Chlorophenyl)propan-1-ol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful pharmaceutical innovation. 3-(3-Chlorophenyl)propan-1-ol is a valuable building block in the synthesis of various pharmaceutical agents, making the selection of its synthetic route a critical decision.[1] This guide provides an in-depth cost-benefit analysis of the most common synthetic pathways to this important intermediate, offering a blend of technical accuracy and field-proven insights to inform your experimental choices.

Executive Summary: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on three primary, industrially relevant pathways: the reduction of carbonyl compounds, the Grignard reaction with an epoxide, and the hydroboration-oxidation of an alkene. Each method presents a unique profile of advantages and disadvantages in terms of cost, yield, safety, and environmental impact.

Synthetic Pathway Starting Material Key Reagents Typical Yield Relative Cost Key Advantages Key Disadvantages
Reduction of Ketone 1-(3-Chlorophenyl)propan-1-oneSodium Borohydride (NaBH₄)HighModerateHigh yield, mild conditions, operational simplicity.Cost of starting ketone can be a factor.
Reduction of Carboxylic Acid 3-(3-Chlorophenyl)propanoic AcidLithium Aluminum Hydride (LiAlH₄)HighHighHigh reactivity, effective for acid reduction.High cost of LiAlH₄, significant safety hazards, pyrophoric reagent.
Grignard Reaction 3-Chlorobenzyl ChlorideMagnesium, Ethylene OxideModerate to HighModerate to HighReadily available starting materials.Moisture sensitive, potential for side reactions, hazards of ethylene oxide.
Hydroboration-Oxidation 3-(3-Chlorophenyl)propeneBorane-THF complex (BH₃·THF), H₂O₂, NaOHHighHighHigh regioselectivity (anti-Markovnikov), high yield.High cost and hazards of borane reagents.

Visualizing the Synthetic Landscape

To better understand the strategic choices in synthesizing this compound, the following diagram illustrates the primary synthetic routes discussed in this guide.

cluster_reduction Reduction Pathways cluster_grignard Grignard Pathway cluster_hydroboration Hydroboration-Oxidation Pathway Ketone 1-(3-Chlorophenyl)propan-1-one Target This compound Ketone->Target NaBH4 (High Yield) CarboxylicAcid 3-(3-Chlorophenyl)propanoic Acid CarboxylicAcid->Target LiAlH4 (High Yield) Grignard_SM 3-Chlorobenzyl Chloride + Mg Grignard_Reagent 3-Chlorobenzyl- magnesium chloride Grignard_SM->Grignard_Reagent EthyleneOxide Ethylene Oxide EthyleneOxide->Target Grignard Reaction (Moderate-High Yield) Grignard_Reagent->Target Grignard Reaction (Moderate-High Yield) Alkene 3-(3-Chlorophenyl)propene Alkene->Target 1. BH3·THF 2. H2O2, NaOH (High Yield)

Caption: Synthetic pathways to this compound.

Pathway 1: Reduction of Carbonyl Compounds

The reduction of a carbonyl group is a fundamental and widely employed transformation in organic synthesis. For the preparation of this compound, two primary starting materials are considered: the corresponding ketone, 1-(3-chlorophenyl)propan-1-one, and the carboxylic acid, 3-(3-chlorophenyl)propanoic acid.

A. Reduction of 1-(3-Chlorophenyl)propan-1-one

This is often the most straightforward and high-yielding approach. The choice of reducing agent is critical, with sodium borohydride (NaBH₄) being a common and effective option due to its selectivity for aldehydes and ketones, milder reactivity, and lower cost compared to other metal hydrides.[2]

Mechanistic Insight: The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is subsequently protonated during workup to yield the desired secondary alcohol.

Experimental Protocol: Reduction of 1-(3-Chlorophenyl)propan-1-one with Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-chlorophenyl)propan-1-one (1 equivalent) in a suitable protic solvent such as methanol or ethanol at room temperature.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[3]

  • Workup: Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate esters.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford this compound in high yield and purity.

Cost-Benefit Analysis:

  • Cost: The primary cost driver is the starting ketone, 1-(3-chlorophenyl)propan-1-one, which can be sourced commercially.[4][5][6] Sodium borohydride is a relatively inexpensive reducing agent.[7]

  • Yield and Purity: This method typically provides high yields (often >90%) of the desired alcohol with high purity after purification.

  • Safety: Sodium borohydride is a flammable solid but is significantly safer to handle than lithium aluminum hydride. The reaction generates hydrogen gas, which requires adequate ventilation.

  • Environmental Impact: The main waste products are borate salts, which are generally considered to have low environmental toxicity.[8] The use of organic solvents for extraction contributes to the overall environmental footprint.

B. Reduction of 3-(3-Chlorophenyl)propanoic Acid

For the reduction of carboxylic acids, a more powerful reducing agent than NaBH₄ is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[9][10]

Mechanistic Insight: The reaction proceeds through the formation of a lithium carboxylate salt, which is then reduced by the aluminohydride. The mechanism involves the transfer of hydride ions from the [AlH₄]⁻ species to the carbonyl carbon.

Experimental Protocol: Reduction of 3-(3-Chlorophenyl)propanoic Acid with Lithium Aluminum Hydride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (typically 1.5 to 2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: Dissolve 3-(3-chlorophenyl)propanoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C. This addition is highly exothermic and generates hydrogen gas.[11]

  • Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reduction.

  • Workup (Fieser Method): Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alcohol, which can be further purified by distillation or column chromatography.

Cost-Benefit Analysis:

  • Cost: Lithium aluminum hydride is significantly more expensive than sodium borohydride. The cost of the starting carboxylic acid also needs to be considered.

  • Yield and Purity: This method generally provides high yields of the primary alcohol.

  • Safety: LiAlH₄ is a pyrophoric and water-reactive reagent, posing significant fire and explosion hazards.[12] Extreme caution and specialized handling techniques are required.

  • Environmental Impact: The workup generates aluminum hydroxide sludge, which needs to be disposed of as hazardous waste. The use of anhydrous solvents adds to the environmental burden.

Pathway 2: Grignard Reaction with Ethylene Oxide

The Grignard reaction offers a classic and versatile method for carbon-carbon bond formation. In this pathway, a Grignard reagent, prepared from 3-chlorobenzyl chloride, reacts with ethylene oxide to form the desired propanol.[13][14][15]

Mechanistic Insight: The Grignard reagent, 3-chlorobenzylmagnesium chloride, acts as a nucleophile, attacking one of the electrophilic carbons of the ethylene oxide ring. This results in the opening of the epoxide and the formation of a new carbon-carbon bond. The resulting magnesium alkoxide is then protonated during acidic workup to yield the primary alcohol.

Experimental Protocol: Grignard Reaction of 3-Chlorobenzylmagnesium Chloride with Ethylene Oxide

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react magnesium turnings with a small amount of 3-chlorobenzyl chloride in anhydrous diethyl ether or THF to initiate the reaction. Once initiated, add the remaining 3-chlorobenzyl chloride dropwise to maintain a gentle reflux.

  • Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent in an ice-salt bath. Add a solution of ethylene oxide in anhydrous ether or THF dropwise. Ethylene oxide is a gas at room temperature, so it is typically condensed and dissolved in a cold solvent before addition.

  • Reaction Monitoring and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Quench the reaction by slowly pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is then purified by vacuum distillation.

Cost-Benefit Analysis:

  • Cost: The starting materials, 3-chlorobenzyl chloride and magnesium, are relatively inexpensive.[16][17][18][19][20] Ethylene oxide is also a commodity chemical, but its handling and storage add to the cost.

  • Yield and Purity: Yields can be moderate to high, but are sensitive to reaction conditions and the purity of the reagents. Side reactions, such as the formation of Wurtz coupling products, can reduce the yield.

  • Safety: Grignard reagents are highly moisture-sensitive and can be pyrophoric. Ethylene oxide is a flammable, toxic, and carcinogenic gas, requiring specialized handling procedures.

  • Environmental Impact: The use of large volumes of anhydrous ether or THF contributes to solvent waste. The workup generates magnesium salts that need to be disposed of.

Pathway 3: Hydroboration-Oxidation of 3-(3-Chlorophenyl)propene

Hydroboration-oxidation is a two-step reaction that converts an alkene to an alcohol with anti-Markovnikov regioselectivity. This pathway is highly efficient for the synthesis of terminal alcohols from terminal alkenes.

Mechanistic Insight: In the first step, borane (BH₃) adds across the double bond of 3-(3-chlorophenyl)propene in a concerted, syn-addition. The boron atom adds to the less substituted carbon, and a hydride adds to the more substituted carbon. In the second step, the resulting trialkylborane is oxidized with hydrogen peroxide in the presence of a base, which replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol.

Experimental Protocol: Hydroboration-Oxidation of 3-(3-Chlorophenyl)propene

  • Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve 3-(3-chlorophenyl)propene (1 equivalent) in anhydrous THF. Cool the solution to 0 °C and add a solution of borane-THF complex (BH₃·THF) (approximately 0.4 equivalents) dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for a few hours to ensure the complete formation of the trialkylborane.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. This oxidation step is exothermic.

  • Workup and Purification: After the addition is complete, stir the mixture at room temperature for a period to ensure complete oxidation. Separate the layers and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by distillation or column chromatography.

Cost-Benefit Analysis:

  • Cost: The starting alkene, 3-(3-chlorophenyl)propene, can be a significant cost factor.[21][22] Borane-THF complex is also a relatively expensive reagent.

  • Yield and Purity: This method typically gives high yields of the desired primary alcohol with excellent regioselectivity.

  • Safety: Borane-THF complex is a flammable and corrosive reagent. Hydrogen peroxide is a strong oxidizer.

  • Environmental Impact: The reaction generates borate salts as byproducts. The use of THF and subsequent extraction with ether contributes to solvent waste.

Conclusion and Recommendations

The choice of the optimal synthetic pathway for this compound depends on a careful consideration of several factors, including the scale of the synthesis, available equipment, budget, and safety infrastructure.

  • For laboratory-scale synthesis where yield and simplicity are paramount , the reduction of 1-(3-chlorophenyl)propan-1-one with sodium borohydride is often the most practical and cost-effective choice. It offers high yields, mild reaction conditions, and relatively straightforward workup procedures.

  • The reduction of 3-(3-chlorophenyl)propanoic acid with lithium aluminum hydride , while effective, should only be considered when the starting carboxylic acid is significantly more accessible or cheaper than the corresponding ketone, and the laboratory is fully equipped to handle highly pyrophoric reagents.

  • The Grignard reaction is a viable option, particularly for large-scale production where the cost of starting materials is a primary concern. However, the stringent anhydrous conditions and the hazards associated with ethylene oxide necessitate specialized equipment and expertise.

  • Hydroboration-oxidation offers excellent regioselectivity and high yields but is often limited by the cost of the starting alkene and the borane reagent, making it more suitable for smaller-scale, high-value applications where regiochemical purity is critical.

Ultimately, a thorough process hazard analysis and a detailed cost analysis of starting materials and reagents from current suppliers should be conducted before selecting a synthetic route for implementation.

References

A Comparative Pharmacological Guide to 3-Chloro and 4-Chloro Phenylpropanol Analogs for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the pharmacological profiles of 3-chloro and 4-chloro substituted phenylpropanol analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental data to elucidate the structure-activity relationships and functional consequences of halogen substitution on this versatile chemical scaffold.

Introduction: The Significance of Positional Isomerism in Pharmacology

The substitution of a halogen atom on the phenyl ring of a pharmacologically active molecule can dramatically alter its biological activity. The position of this substitution is often as critical as the nature of the halogen itself. In the case of phenylpropanol analogs, which are known to interact with monoamine transporters, the placement of a chlorine atom at the meta (3-position) versus the para (4-position) of the phenyl ring results in distinct pharmacological profiles.[1] This guide will dissect these differences, providing a framework for understanding their mechanisms of action and potential therapeutic or toxicological implications.

These compounds are structurally related to cathinones and amphetamines and their primary mechanism of action involves the modulation of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[2][3][4] By acting as either reuptake inhibitors or releasing agents, they increase the extracellular concentrations of these key neurotransmitters, leading to a range of physiological and psychological effects.[2][3]

Comparative Pharmacological Profiles

While direct comparative studies on 3-chloro and 4-chloro phenylpropanol analogs are limited, we can infer their pharmacological characteristics from closely related compounds, particularly the methcathinone analogs, 3-chloromethcathinone (3-CMC) and 4-chloromethcathinone (4-CMC).

Pharmacodynamics: Target Engagement and Mechanism of Action

The primary targets for these compounds are the monoamine transporters. The position of the chlorine atom significantly influences their affinity and selectivity for these transporters.

3-Chloro Phenylpropanol Analogs:

The meta-substitution in 3-chloro analogs, such as 3-CMC, results in a compound that interacts with all three monoamine transporters.[5] It functions as an inhibitor of dopamine, norepinephrine, and serotonin reuptake.[5] Furthermore, it has been demonstrated to act as a substrate-type releaser for these neurotransmitters.[5] This broad activity profile suggests that 3-chloro analogs are likely to have a mixed stimulant and potentially empathogenic effect.

4-Chloro Phenylpropanol Analogs:

The para-substitution of chlorine, as seen in 4-chloroamphetamine and 4-CMC, tends to confer a greater selectivity towards the serotonin transporter.[1][6] Studies on para-halogenated amphetamines and cathinones have shown that increasing the size of the para-substituent decreases the DAT:SERT selectivity ratio, indicating a more potent action at the serotonin transporter.[1] This suggests that 4-chloro phenylpropanol analogs are likely to be more potent serotonin releasing agents and reuptake inhibitors compared to their 3-chloro counterparts.

Quantitative Analysis of Monoamine Transporter Interaction

The following table summarizes the available in vitro data for the methcathinone analogs of our target compounds. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable insight into the relative potencies of these compounds.

CompoundTarget TransporterAssay TypePotency (IC50/EC50, nM)Reference
3-Chloromethcathinone (3-CMC) DATReuptake InhibitionData Not Available[2]
NETReuptake InhibitionData Not Available[2]
SERTReuptake InhibitionData Not Available[2]
DA ReleaseNeurotransmitter ReleaseAvailable, but specific values vary[2][3]
5-HT ReleaseNeurotransmitter ReleaseAvailable, but specific values vary[2][3]
NE ReleaseNeurotransmitter ReleaseAvailable, but specific values vary[2][3]
4-Chloromethcathinone (4-CMC) DATReuptake Inhibition~1,200[1]
NETReuptake Inhibition~250[1]
SERTReuptake Inhibition~450[1]

Note: The lack of directly comparable, quantitative data for 3-chloro and 4-chloro phenylpropanol analogs necessitates a degree of extrapolation from their methcathinone counterparts. Further research is required for a definitive quantitative comparison.

Signaling Pathways and Downstream Effects

The interaction of these analogs with monoamine transporters initiates a cascade of downstream signaling events. The primary consequence is the elevation of synaptic levels of dopamine, serotonin, and norepinephrine, leading to enhanced activation of their respective postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, 5-HT, NE) Transporter Monoamine Transporter (DAT, SERT, NET) MA->Transporter Synaptic_MA Increased Monoamines Transporter->Synaptic_MA Increased Extracellular Concentration Analog 3/4-Chloro Phenylpropanol Analog Analog->Transporter Inhibits Reuptake & Stimulates Release Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binds Signaling Downstream Signaling Cascades Receptor->Signaling Activates

Caption: Interaction of Chloro-Phenylpropanol Analogs with Monoamine Transporters.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key in vitro assays used to characterize the pharmacological profiles of these compounds.

Radioligand Binding Assay for Monoamine Transporter Affinity

This assay determines the binding affinity (Ki) of the test compounds for DAT, SERT, and NET.

Methodology:

  • Membrane Preparation: Utilize human embryonic kidney (HEK293) cells stably expressing the human DAT, SERT, or NET. Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

  • Radioligand Selection:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

  • Assay Procedure: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (3-chloro or 4-chloro phenylpropanol analog).

  • Detection: After incubation, separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by nonlinear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Membranes (HEK293 cells with hDAT, hSERT, hNET) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for Radioligand Binding Assay.

Neurotransmitter Uptake Inhibition Assay

This assay measures the potency of the test compounds to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add a mixture of a fluorescent or radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Uptake Termination: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the intracellular accumulation of the substrate using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for uptake inhibition by nonlinear regression analysis.

cluster_workflow Neurotransmitter Uptake Inhibition Assay Workflow A Plate Transporter- Expressing Cells B Pre-incubate with Test Compound A->B C Add Labeled Neurotransmitter B->C D Terminate Uptake and Wash Cells C->D E Measure Intracellular Substrate D->E F Determine IC50 Value E->F

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

Conclusion and Future Directions

The positional isomerism of chlorine on the phenylpropanol scaffold significantly influences the pharmacological profile of these analogs. While 3-chloro analogs exhibit a broader spectrum of activity across all three major monoamine transporters, 4-chloro analogs demonstrate a preference for the serotonin transporter, suggesting a more serotonergic-like profile.

This guide highlights the critical need for direct, head-to-head comparative studies of 3-chloro and 4-chloro phenylpropanol analogs to provide more definitive quantitative data. Future research should focus on obtaining Ki values for binding affinity and IC50/EC50 values for uptake inhibition and neurotransmitter release from the same experimental paradigm. Such data will be invaluable for the rational design of novel compounds with tailored pharmacological properties for therapeutic applications or for a more complete understanding of their potential for abuse and toxicity.

References

Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Studies on Chlorophenyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the ability to predict the biological activity of novel chemical entities is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone of computational chemistry, offering a powerful lens through which we can understand and predict the intricate dance between a molecule's structure and its biological function. This guide provides an in-depth, comparative analysis of QSAR methodologies as applied to the study of chlorophenyl alcohol derivatives, a class of compounds with a diverse and significant range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a senior application scientist's perspective on the "why" behind the "how"—elucidating the causal links between experimental design, model selection, and the ultimate predictive power of a QSAR study.

The Rationale for QSAR in the Study of Chlorophenyl Alcohols

Chlorophenyl alcohol derivatives represent a privileged scaffold in medicinal chemistry. The presence of the chlorophenyl moiety significantly influences the lipophilicity, electronic properties, and steric profile of these molecules, thereby modulating their interaction with biological targets.[3][4] The systematic variation of substituents on this core structure allows for the exploration of a vast chemical space. QSAR provides a rational framework to navigate this space, reducing the reliance on costly and time-consuming empirical screening. By establishing a mathematical relationship between molecular descriptors and biological activity, QSAR models can forecast the potency of unsynthesized analogues, prioritize candidates for synthesis, and offer insights into the mechanism of action.[5]

A Comparative Analysis of QSAR Methodologies

The selection of a QSAR methodology is a critical decision that influences the interpretability and predictive accuracy of the resulting model. Here, we compare several key approaches, drawing on data from studies on halogenated phenols and related compounds to illustrate their relative strengths and weaknesses.

2D-QSAR: The Foundation of Structure-Activity Correlation

Two-dimensional QSAR models are the classical approach, correlating biological activity with molecular descriptors derived from the 2D representation of a molecule. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

A study on the acute toxicity of 43 halogenated phenols provides an excellent case for comparing 2D-QSAR models.[6][7] In this study, Multiple Linear Regression (MLR) and Support Vector Machine (SVM) models were developed to predict the toxicity (-logIC50) against Tetrahymena pyriformis.

Key Molecular Descriptors in 2D-QSAR of Halogenated Phenols:

  • logP (Octanol-Water Partition Coefficient): A measure of hydrophobicity.

  • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: Electronic descriptors related to a molecule's ability to donate or accept electrons.

  • Dipole Moment: An indicator of the overall polarity of a molecule.

  • Sum of Halogen Electric Charges: An electronic descriptor reflecting the influence of halogen substituents.

Performance Comparison of MLR and SVM Models for Halogenated Phenol Toxicity: [6][7]

ModelR² (Training Set)Q² (Cross-validation)R² (External Test Set)
MLR 0.8920.8040.919
SVM 0.9440.9240.934

Interpretation of Results:

The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. The cross-validated R² (Q²) assesses the model's robustness and predictive ability through internal validation. A high R² on an external test set demonstrates the model's ability to predict the activity of new, unseen compounds.

In this comparison, the SVM model demonstrates superior performance across all metrics, suggesting that its ability to handle non-linear relationships provides a more accurate and robust model for this dataset.[6][7] This highlights a key consideration in QSAR: the choice of statistical method can be as crucial as the selection of descriptors.

3D-QSAR: Embracing the Three-Dimensional Reality

While 2D-QSAR provides valuable insights, biological interactions are inherently three-dimensional. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), account for the spatial arrangement of molecular properties.

A 3D-QSAR study on the toxicity of chlorophenols provides a relevant example.[8][9] In this study, CoMFA was employed to develop a predictive model for the cytotoxicity of chlorophenols against L929 cells.

Key Principles of CoMFA and CoMSIA:

  • Molecular Alignment: A crucial first step where all molecules in the dataset are superimposed based on a common scaffold.

  • Grid-Based Field Calculation: The aligned molecules are placed in a 3D grid, and at each grid point, steric and electrostatic fields are calculated using a probe atom.

  • Partial Least Squares (PLS) Analysis: A statistical method used to correlate the variations in the calculated fields with the variations in biological activity.

  • CoMSIA Fields: CoMSIA extends the CoMFA approach by including additional descriptor fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors.

Performance of a CoMFA Model for Chlorophenol Cytotoxicity: [8][9]

Model
CoMFA 0.9680.891

Interpretation of 3D-QSAR Contour Maps:

A significant advantage of 3D-QSAR is the generation of contour maps that visualize the regions in 3D space where modifications to the molecular structure are likely to influence biological activity.

  • Steric Contour Maps: Indicate regions where bulky groups increase or decrease activity.

  • Electrostatic Contour Maps: Highlight areas where positive or negative electrostatic potential is favorable for activity.

These maps provide intuitive guidance for the rational design of more potent analogues. For instance, a region of positive electrostatic potential favored by the model would suggest that introducing an electron-withdrawing group at that position could enhance biological activity.

Experimental Protocols: A Self-Validating System

The integrity of any QSAR model is fundamentally dependent on the quality of the input data. Therefore, robust and well-documented experimental protocols for both the synthesis of compounds and the determination of their biological activity are essential.

Synthesis of Chlorophenyl Alcohol Derivatives

The synthesis of chlorophenyl alcohol derivatives can be achieved through various established methods. A common approach involves the reduction of the corresponding chlorophenyl ketone.

Step-by-Step Protocol for the Reduction of a Chlorophenyl Ketone:

  • Dissolution: Dissolve the starting chlorophenyl ketone in a suitable solvent, such as methanol or ethanol.

  • Reduction: Add a reducing agent, such as sodium borohydride, portion-wise to the solution at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess reducing agent by the slow addition of a weak acid, such as acetic acid or dilute hydrochloric acid.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

The antifungal activity of the synthesized compounds is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]

Step-by-Step Protocol for MIC Determination (Broth Microdilution Method):

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Sabouraud Dextrose Broth for fungi).

  • Inoculation: Add a standardized suspension of the fungal strain (e.g., Candida albicans) to each well.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35 °C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the QSAR Workflow and Structure-Activity Relationships

Diagrams are invaluable tools for visualizing complex workflows and relationships.

Diagram of the General QSAR Workflow:

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling Model Development cluster_validation Model Validation & Application Data Dataset of Chlorophenyl Alcohol Derivatives Activity Biological Activity Data (e.g., MIC values) Descriptors Calculate Molecular Descriptors (2D & 3D) Activity->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Build QSAR Model (e.g., MLR, SVM, CoMFA) Split->Model Validation Internal & External Validation (R², Q²) Model->Validation Interpretation Interpret Model & Generate Contour Maps Validation->Interpretation Design Design New Derivatives with Predicted Activity Interpretation->Design

Caption: A generalized workflow for developing a predictive QSAR model.

Diagram Illustrating the Concept of 3D-QSAR Contour Maps:

CoMFA_Concept cluster_molecule Aligned Molecules cluster_fields Calculated Molecular Fields cluster_maps 3D-QSAR Contour Maps cluster_design Rational Drug Design mol Molecule A Molecule B Molecule C steric Steric Field mol->steric electrostatic Electrostatic Field mol->electrostatic green_map Green Contours: Sterically Favorable steric->green_map red_map Red Contours: Electropositive Favorable steric->red_map electrostatic->green_map electrostatic->red_map design Guide for Modifying New Derivatives green_map->design red_map->design

Caption: Conceptual representation of 3D-QSAR contour map generation.

Conclusion and Future Perspectives

This guide has provided a comparative overview of QSAR methodologies as applied to chlorophenyl alcohol derivatives and related compounds. The choice between 2D and 3D-QSAR models depends on the specific research question and the available data. 2D-QSAR models are computationally less intensive and can provide valuable insights into the contributions of fundamental physicochemical properties. In contrast, 3D-QSAR methods like CoMFA and CoMSIA offer a more intuitive and visually interpretable framework for understanding the three-dimensional steric and electronic requirements for biological activity, thereby providing more direct guidance for the design of novel compounds.

The future of QSAR modeling for this class of compounds, and indeed for drug discovery in general, lies in the integration of multiple modeling techniques and the incorporation of machine learning and artificial intelligence approaches. By combining robust experimental data with sophisticated computational models, we can continue to unravel the complex structure-activity relationships that govern the biological effects of chlorophenyl alcohol derivatives and accelerate the discovery of new therapeutic agents.

References

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assessment of Substituted Phenylpropanols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly in oncology, natural compounds and their synthetic derivatives represent a treasure trove of potential therapeutic agents. Substituted phenylpropanols, a class of organic compounds characterized by a phenyl ring attached to a three-carbon propane chain with various substitutions, have garnered significant interest. Compounds like eugenol and isoeugenol, found in essential oils, serve as foundational scaffolds for developing novel molecules with enhanced bioactivity.[1]

This guide provides an in-depth, objective comparison of methodologies for assessing the in vitro cytotoxicity of these promising compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that the data you generate is not only accurate but also mechanistically insightful.

The Foundational Choice: Selecting the Right Cytotoxicity Assay

The initial step in any cytotoxicity study is to measure the concentration-dependent effect of a compound on cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a critical benchmark. However, the method used to derive this value is paramount, as different assays measure different cellular endpoints. A multi-assay approach is fundamental to building a trustworthy cytotoxicity profile.

Here, we compare three robust, widely-used assays: MTT (metabolic activity), Lactate Dehydrogenase (LDH) release (membrane integrity), and a more recent alternative, the Resazurin assay (metabolic activity).

Assay PrincipleMeasuresAdvantagesDisadvantages
MTT Assay Mitochondrial reductase activity. Viable cells reduce yellow MTT to purple formazan.[2]Well-established, cost-effective, high-throughput.Endpoint assay; formazan crystals require a solubilization step which can interfere with results.[2]
LDH Release Assay Membrane integrity. Measures release of cytosolic LDH from damaged cells into the culture medium.[3][4]Directly measures cell death (necrosis or late apoptosis); non-destructive to remaining cells.Less sensitive for early apoptosis; LDH in serum can cause high background.[5]
Resazurin Assay Cellular metabolic activity. Viable cells reduce non-fluorescent blue resazurin to fluorescent pink resorufin.[6]More sensitive than MTT, homogeneous format (no solubilization needed), compatible with multiplexing.[6]Signal can be influenced by changes in cellular metabolism not directly related to viability.

Expert Insight: The choice of assay should be guided by the anticipated mechanism of the phenylpropanol derivative. For compounds expected to induce rapid necrosis, the LDH assay is an excellent primary choice. For broader screening, the Resazurin assay offers higher sensitivity and a simpler workflow than the classic MTT assay. Best practice involves validating IC50 values with at least two different methods to ensure the observed effect is not an artifact of a specific detection chemistry.

Comparative Cytotoxicity of Substituted Phenylpropanols

Synthetic modification of the basic phenylpropanol structure can dramatically enhance cytotoxic potency. Adding moieties like oxadiazoles, triazoles, or nitro groups has been shown to lower IC50 values significantly, often transforming a moderately active natural compound into a potent anticancer agent.[1]

The following tables summarize experimental data for Eugenol, a common phenylpropanol, and its synthetic derivatives against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Eugenol and its Derivatives on Various Cancer Cell Lines

CompoundMCF-7 (Breast)[1][7]A549 (Lung)[8]PC-3 (Prostate)[1][7]SKOV3 (Ovarian)[1][7]
Eugenol (Parent Compound) >100>100>100>100
Fluoro-substituted Thioacetamide Derivative 2.09 - 3.36Not Reported2.09 - 3.362.09 - 3.36
Morpholine-bearing Mannich Base Derivative 1.71Not Reported1.11.84
β-amino alcohol derivative 4 Not Reported~69 (31% viability reduction at 100µM)Not ReportedNot Reported
β-amino alcohol derivative 5 Not Reported>100Not ReportedNot Reported
4-allyl-2-methoxy-5-nitrophenyl acetate Not ReportedNot Reported<10Not Reported

Data compiled from multiple sources.[1][7][8][9] Lower IC50 values indicate higher cytotoxicity.

As the data clearly indicates, synthetic derivatives consistently outperform the parent eugenol compound, with IC50 values dropping from ineffective (>100 µM) to the low single-digit micromolar range, highlighting the power of targeted chemical synthesis.[1][7]

Delving Deeper: Uncovering the Mechanism of Cell Death

Determining that a compound is cytotoxic is only the first step. Understanding how it kills cancer cells—the mechanism of action—is crucial for its development as a therapeutic agent. The primary modes of programmed cell death are apoptosis and necrosis. Inducing apoptosis is often a desired outcome for anticancer drugs.[10]

Differentiating Apoptosis from Necrosis

The Annexin V & Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells via flow cytometry.

  • Principle: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V is a protein that binds with high affinity to PS.[6] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[6]

  • Interpretation of Results:

    • Annexin V- / PI- : Healthy, viable cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

G

The Apoptotic Signaling Cascade

Substituted phenylpropanols, like many phenolic compounds, often induce apoptosis by generating reactive oxygen species (ROS), leading to cellular stress and the activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][11] This cascade culminates in the activation of executioner caspases, such as Caspase-3, which dismantle the cell.

G compound Substituted Phenylpropanol ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Mitochondrial Stress ros->stress p53 ↑ p53 Activation ros->p53 bax ↑ Bax / ↓ Bcl-2 Ratio stress->bax p53->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Experimental Protocols

Trustworthy data is built on meticulously executed, validated protocols. The following are step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods for determining IC50 values.[2][12]

  • Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the substituted phenylpropanol compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[11][13] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol provides a reliable method for quantifying apoptosis.[1][6]

  • Cell Treatment: Seed 2 x 10⁵ cells in 6-well plates. After 24 hours, treat with the IC50 concentration of your phenylpropanol derivative and a vehicle control. Incubate for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells (using trypsin). Combine them and centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS, centrifuging after each wash.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature, protected from light.[8]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of the key executioner caspase-3, providing direct evidence of apoptosis.[9]

  • Cell Lysis: Treat and harvest cells as described for the Annexin V assay. Lyse the cell pellet (approx. 1-5 x 10⁶ cells) with 50 µL of chilled cell lysis buffer on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh, cold microfuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Reaction: In a 96-well black plate, add 50 µL of 2X Reaction Buffer/DTT Mix to each well.

  • Add Lysate: Add 50 µL of your cell lysate (diluted to 100-200 µg protein) to the wells.

  • Add Substrate: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the plate in a fluorescence microplate reader with excitation at 400 nm and emission at 505 nm. The fluorescence intensity is proportional to the caspase-3 activity.

Conclusion

The in vitro assessment of substituted phenylpropanols requires a logical, multi-faceted approach. By moving from broad viability screening with assays like MTT or Resazurin to specific mechanistic studies such as Annexin V/PI and Caspase-3 activation, researchers can build a robust and reliable cytotoxicity profile. The significant increase in potency observed in synthetic derivatives compared to their natural precursors underscores the value of medicinal chemistry in refining nature's templates.[1][7] This guide provides the strategic framework and validated protocols necessary to confidently evaluate these promising compounds and unlock their potential in the future of cancer therapy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for managing waste streams containing 3-(3-Chlorophenyl)propan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and proactive risk management.

Immediate Safety & Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated aromatic alcohol whose properties demand careful management. The following table summarizes its key identification and hazard data.

PropertyValueSource
CAS Number 22991-03-3[PubChem[1]](--INVALID-LINK--)
Molecular Formula C₉H₁₁ClO[PubChem[1]](--INVALID-LINK--)
Molecular Weight 170.63 g/mol [PubChem[1]](--INVALID-LINK--)
Appearance Colorless to pale yellow liquid[CymitQuimica[2]](--INVALID-LINK--)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[PubChem[1]](--INVALID-LINK--)
Signal Word Warning[PubChem[1]](--INVALID-LINK--)
GHS Pictogram Irritant (Exclamation Mark)[PubChem[1]](--INVALID-LINK--)
Storage Class 6.1A: Combustible, acutely toxic materials[Sigma-Aldrich[3]](--INVALID-LINK--)

Causality of Hazards: The irritant nature of this compound is attributed to its chemical structure, which can interact with and disrupt biological tissues like skin and mucous membranes upon contact. The presence of a chlorine atom on the phenyl ring also classifies it as a halogenated organic compound, placing it under specific regulatory scrutiny for disposal.

Regulatory Context: The "Why" Behind the Protocol

The disposal of laboratory chemicals is not merely a matter of institutional policy but is strictly governed by federal and state regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).

This compound is a halogenated organic compound .[4] While it may not be explicitly named on the EPA's F-list or K-list of hazardous wastes, any waste containing it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[5] Given its GHS classification as an irritant and potentially toxic substance, it is prudent and often required by institutional chemical hygiene plans to manage it as a regulated hazardous waste.[6] The core directive for halogenated wastes is proper segregation to ensure they are sent for high-temperature incineration, the preferred disposal method to prevent environmental release.[7]

Waste Disposal Decision Workflow

The following diagram outlines the critical decision points for disposing of this compound waste, from the point of generation to final collection.

WasteDisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Containerize & Label cluster_3 Step 3: Accumulate & Store cluster_4 Step 4: Request Disposal start Waste containing This compound is generated is_mixed Is the waste mixed with other chemicals? start->is_mixed segregate Segregate as HALOGENATED ORGANIC WASTE is_mixed->segregate No (Pure or simple mixture with other halogenateds) evaluate_mixture Evaluate compatibility. Consult Chemical Hygiene Plan. Isolate as unique waste stream if incompatible. is_mixed->evaluate_mixture Yes container Select a compatible, leak-proof waste container (e.g., HDPE). segregate->container evaluate_mixture->container labeling Affix a "HAZARDOUS WASTE" tag. List all constituents, including This compound and percentages. Add hazard warnings (Irritant, Toxic). container->labeling store Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. labeling->store closed Keep container closed except when adding waste. store->closed request_pickup When container is full (≤90%) or accumulation time limit is reached, request pickup by EH&S. closed->request_pickup

Caption: Waste disposal decision workflow for this compound.

Detailed Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. The following steps provide a clear, actionable plan for laboratory personnel.

Protocol 4.1: Disposal of Liquid Waste

This protocol applies to pure this compound, reaction mixtures, and solutions containing the compound.

  • Personal Protective Equipment (PPE) Confirmation: Before handling waste, ensure you are wearing appropriate PPE: safety goggles, a lab coat, and nitrile gloves. For larger quantities or potential for aerosolization, work within a chemical fume hood.[8]

  • Waste Segregation: Identify a dedicated waste container for Halogenated Organic Liquids . This is the most critical step. Do not mix this waste with non-halogenated solvents (like acetone, ethanol, hexanes) or aqueous waste streams.[7][9]

    • Causality: Mixing halogenated compounds with other chemicals, especially acids or bases, can cause dangerous reactions. Furthermore, proper segregation prevents cross-contamination and ensures the waste is routed to the correct high-cost, high-temperature incineration facility.[9]

  • Container Selection: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top cap. The container must be in good condition, free of leaks or cracks.

  • Labeling: As soon as the first drop of waste is added, label the container clearly. Use your institution's official "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste".

    • The full chemical names of all constituents, including "this compound". Estimate percentages for mixtures.

    • The date accumulation started.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").[9]

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation. The container must be kept in secondary containment (e.g., a plastic tub) to contain potential spills.[9]

  • Disposal Request: Once the container is 90% full or reaches your institution's time limit (e.g., 90 days), submit a chemical waste pickup request to your Environmental Health & Safety (EH&S) department. Do not overfill containers.

Protocol 4.2: Disposal of Contaminated Solid Waste

This protocol applies to items such as gloves, pipette tips, chromatography media (e.g., silica gel), and paper towels contaminated with this compound.

  • Waste Segregation: Collect contaminated solid waste in a separate, dedicated container labeled for Halogenated Organic Solid Waste .

  • Containerization: Use a sturdy, leak-proof container, such as a lined cardboard box or a plastic drum. Ensure the liner is compatible with the chemical.

  • Labeling: Label the container clearly with a "Hazardous Waste" tag, listing "Solid waste contaminated with this compound" and any other relevant chemicals.

  • Accumulation and Disposal: Store the container in the SAA. Keep it sealed when not in use. Request pickup from EH&S when full.

Protocol 4.3: Management of Empty Containers

An "empty" container that held this compound is not considered general trash until properly decontaminated.

  • Definition of Empty: A container is considered "RCRA empty" if no more material can be removed by normal means (e.g., pouring, inverting).[10]

  • Decontamination: For containers 5 gallons or less, triple-rinse with a suitable solvent (e.g., methanol or acetone).[10]

    • Crucial Step: The rinsate from this process is now a hazardous waste. It must be collected and disposed of as a halogenated organic liquid waste (follow Protocol 4.1).

  • Final Disposal: Once triple-rinsed, the container is considered decontaminated. Deface or remove the original chemical label, and dispose of the container in the appropriate recycling or general waste stream as per institutional policy.[10]

Spill & Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risk.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools.

    • Place the collected waste into a sealed, labeled container for disposal as halogenated solid waste.

    • Wipe the spill area with a solvent-soaked towel, and dispose of the towel as contaminated solid waste.

  • Major Spill (outside a fume hood) or Personal Exposure:

    • Evacuate the immediate area and alert others.

    • If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] For eye contact, use an emergency eyewash station for 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]

    • Call your institution's emergency number (e.g., EH&S or campus safety) for assistance with the cleanup. Do not attempt to clean up a large spill without proper training and equipment.[9]

By integrating these scientifically grounded and regulation-compliant procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and scientific excellence.

References

A Researcher's Guide to the Safe Handling of 3-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)propan-1-ol. Our commitment is to furnish you with field-proven insights and procedural guidance that extend beyond the product, ensuring a safe and efficient laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety standards and a causal understanding of chemical hazards.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 22991-03-3) is a substituted aromatic alcohol with specific health risks that necessitate stringent safety protocols.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Dermal Toxicity: Some suppliers indicate this chemical is Fatal in contact with skin (H310). This is the most critical hazard to consider and dictates the necessity of robust dermal protection.

  • Skin Irritation: It is known to cause skin irritation (H315).[1]

  • Serious Eye Irritation: It causes serious eye irritation (H319).[1]

  • Respiratory Irritation: It may cause respiratory irritation (H335).[1]

Given the severity of the dermal toxicity warning, all handling procedures must prioritize the prevention of skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The minimum required PPE should always be worn when there is any potential for exposure.[2][3][4]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves. For extended contact or spill cleanup, use heavy-duty chemical-resistant gloves (e.g., Viton™ or Silver Shield®).[2][4]Nitrile gloves offer protection against incidental splashes.[4][5] Double-gloving provides an additional barrier. For prolonged contact, materials with high resistance to chlorinated and aromatic solvents are essential to prevent dermal absorption of this potentially fatal compound.[2]
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 standards.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[4][5]Protects against splashes that can cause serious eye irritation. A face shield offers a broader barrier of protection for the entire face.
Body Protection A long-sleeved, knee-length laboratory coat. A chemically resistant apron over the lab coat is recommended when handling larger quantities.Provides a removable barrier to protect skin and personal clothing from contamination.[3][6]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection Not typically required for small-scale use in a properly functioning chemical fume hood.[7] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]Ensures that inhaled vapors, which can cause respiratory irritation, are minimized.[1]
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat & Inner Gloves Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Safe Handling in the Laboratory

Adherence to a strict operational plan minimizes the risk of exposure during routine laboratory procedures.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and handling of this compound must be conducted in a certified chemical fume hood to mitigate inhalation exposure.[8]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and materials.

  • Don PPE: Put on all required PPE as outlined in the section above.

  • Weighing and Transfer:

    • Dispense the chemical slowly and carefully to avoid creating dust or splashes.

    • Use a non-sparking spatula for solids.

    • Keep containers tightly closed when not in use.[9][10]

  • During the Procedure:

    • Always handle the chemical within the designated area of the fume hood.

    • Avoid eating, drinking, or applying cosmetics in the laboratory.[9]

    • Be mindful of the placement of equipment to prevent accidental spills.

  • Post-Procedure:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly seal all containers of this compound.

    • Follow the disposal plan for all waste materials.

    • Doff PPE carefully, avoiding contact with potentially contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency and Disposal Plan

A clear and practiced plan for emergencies and waste disposal is crucial for laboratory safety.

Spill Response

In the event of a spill, immediate and correct action is vital.

Spill_Response Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the spill size and risk Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill? Evacuate and call EHS SmallSpill->LargeSpill No PPE_Check Ensure proper PPE is worn SmallSpill->PPE_Check Yes Absorb Cover with inert absorbent material (e.g., sand, vermiculite) PPE_Check->Absorb Collect Collect absorbed material into a labeled, sealed container for hazardous waste Absorb->Collect Decontaminate Decontaminate the area with an appropriate solvent and then soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Caption: Decision-making flowchart for spill response.

Waste Disposal

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[8][11]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams.[8][11]

  • Containerization:

    • Collect all liquid and solid waste in a designated, compatible, and leak-proof container.[11]

    • The container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[11]

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[11]

    • Store the container in a cool, dry, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8]

    • Never dispose of this chemical down the drain.[8]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that is contaminated with this compound must be placed in the hazardous waste container.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)propan-1-ol
Reactant of Route 2
3-(3-Chlorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.